molecular formula C14H14FNO2S B3845349 N-(4-ethylphenyl)-4-fluorobenzenesulfonamide CAS No. 91308-54-2

N-(4-ethylphenyl)-4-fluorobenzenesulfonamide

Número de catálogo: B3845349
Número CAS: 91308-54-2
Peso molecular: 279.33 g/mol
Clave InChI: RZLMOMMCLXEKBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethylphenyl)-4-fluorobenzenesulfonamide is 279.07292802 g/mol and the complexity rating of the compound is 363. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 373490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethylphenyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMOMMCLXEKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321309
Record name N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91308-54-2
Record name NSC373490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the diaryl sulfonamide scaffold represents a highly tunable pharmacophore with profound implications for central nervous system (CNS) targeting and enzyme inhibition. This whitepaper provides an in-depth technical analysis of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide , a specific derivative designed to exploit hydrophobic binding pockets while maintaining optimal physicochemical properties for blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the physicochemical rationale behind its structural moieties, detail a self-validating synthetic workflow, and establish robust experimental protocols for evaluating its efficacy as an allosteric modulator of glutamate receptors.

Physicochemical Profiling & Structural Dynamics

The efficacy of a CNS-active compound is dictated by the delicate balance between its lipophilicity, polar surface area, and geometric conformation. N-(4-ethylphenyl)-4-fluorobenzenesulfonamide is engineered to optimize these parameters.

Quantitative Data Summary
PropertyValuePharmacological Implication
Molecular Formula C₁₄H₁₄FNO₂S-
Molecular Weight 279.33 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
Estimated LogP ~3.8Highly favorable for passive diffusion across the Blood-Brain Barrier.
Topological Polar Surface Area (TPSA) 46.17 ŲExcellent CNS multiparameter optimization score; minimizes efflux pump recognition.
H-Bond Donors 1 (Sulfonamide NH)Critical for anchoring the molecule to receptor backbone residues.
H-Bond Acceptors 3 (O, O, F)Facilitates directional interactions within the allosteric binding pocket.
Structural Rationale & Conformational Dynamics

The core structural feature of this compound is the central sulfonamide linker (-SO₂NH-). Unlike rigid amide bonds, the sulfonamide group allows the two aryl rings to adopt a distinct "U-shape" conformation. This geometry is driven by intramolecular π-π stacking interactions, which provides the necessary steric bulk to occupy deep allosteric pockets in target proteins (1)[1].

Furthermore, the specific substitutions on the aryl rings serve distinct mechanistic purposes:

  • 4-Fluoro Substitution: The introduction of fluorine on the benzenesulfonyl ring enhances metabolic stability against CYP450-mediated oxidation. Additionally, its electron-withdrawing nature alters the electronic environment of the sulfonyl group, increasing the acidity of the sulfonamide proton and thereby improving its hydrogen-bonding capacity (2)[2].

  • 4-Ethyl Substitution: The ethyl group provides critical lipophilic bulk. In the context of receptor binding, this alkyl chain anchors the molecule within hydrophobic sub-domains, increasing residence time and overall binding affinity.

Chemical Synthesis Protocol (Self-Validating Workflow)

To ensure high purity and yield, the synthesis of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide must be tightly controlled. The following protocol is designed as a self-validating system; each step includes a specific chemical rationale and an inherent checkpoint to verify success before proceeding.

Step-by-Step Methodology

1. Initiation & Setup

  • Action: Dissolve 1.0 equivalent of 4-ethylaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of anhydrous pyridine.

  • Causality: Pyridine serves a dual role: it acts as a nucleophilic catalyst to activate the sulfonyl chloride and functions as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

2. Electrophilic Coupling

  • Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes.

  • Causality: The 0°C temperature is critical. It suppresses the formation of unwanted bis-sulfonamides (where the product's newly formed sulfonamide nitrogen acts as a nucleophile and reacts with a second equivalent of sulfonyl chloride).

3. Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Validation Check: The reaction is complete when the UV-active spot corresponding to 4-ethylaniline disappears, confirming total consumption of the limiting reagent.

4. Quenching & Phase Separation

  • Action: Quench the reaction by adding 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer subsequently with saturated NaHCO₃ and brine.

  • Causality: The 1M HCl wash is the primary self-validating purification step. It selectively protonates unreacted 4-ethylaniline and pyridine, forcing them into the aqueous phase, while the neutral sulfonamide product remains safely in the organic layer.

5. Isolation & Recrystallization

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture.

  • Validation Check: Yields should be >85%. Melting point analysis and ¹H-NMR will confirm the absence of pyridine and bis-sulfonamide impurities.

Synthesis A 4-Fluorobenzenesulfonyl Chloride (Electrophile) D Nucleophilic Attack (Tetrahedral Intermediate) A->D B 4-Ethylaniline (Nucleophile) B->D C Pyridine / DCM (Base & Solvent) C->D E HCl Elimination (Aqueous Wash) D->E F N-(4-ethylphenyl)-4-fluorobenzenesulfonamide (Target Compound) E->F

Fig 1: Reaction logic and workflow for the synthesis of the target diaryl sulfonamide.

Pharmacological Target Engagement: Glutamate Receptor Modulation

Diaryl sulfonamides are heavily utilized in neuropharmacology as allosteric modulators of ionotropic glutamate receptors (AMPA and NMDA). Compounds utilizing this scaffold alter channel gating kinetics and are heavily implicated in modifying pain-related plasticity in spinal synapses (3)[3].

Because N-(4-ethylphenyl)-4-fluorobenzenesulfonamide possesses the requisite "U-shape" bulk and hydrogen-bonding capabilities, it is an ideal candidate for screening against GluN1/GluN2 subunits. The compound does not compete with glutamate at the orthosteric site; rather, it binds to a distinct allosteric pocket, stabilizing a conformation that either limits or potentiates ion channel opening.

Mechanism N1 Glutamate Release N2 AMPA/NMDA Receptor Orthosteric Activation N1->N2 N6 Altered Ion Channel Gating Kinetics N2->N6 N3 Diaryl Sulfonamide Binding (Allosteric Pocket) N4 Conformational 'U-Shape' Pi-Pi Stacking N3->N4 N5 Allosteric Modulation (NAM / PAM) N4->N5 N5->N6 Modulates

Fig 2: Mechanism of action for diaryl sulfonamides acting as allosteric modulators.

Experimental Workflow: High-Throughput Electrophysiology

To validate the target engagement of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, a whole-cell patch-clamp electrophysiology assay must be employed. This protocol is designed to isolate allosteric effects from orthosteric competition.

Patch-Clamp Protocol for Receptor Modulation
  • Cell Preparation: Culture HEK293 cells transiently transfected with target receptor subunits (e.g., GluN1 and GluN2A/B/C/D). Allow 24-48 hours for optimal receptor expression.

  • Solutions Setup:

    • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl₂, 10 mM HEPES (pH 7.4). Note: Mg²⁺ must be omitted to prevent voltage-dependent pore block.

    • Intracellular Solution: 130 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2). Cs⁺ is used to block intrinsic potassium currents.

  • Compound Application (Rapid Perfusion):

    • Establish a whole-cell configuration and hold the membrane potential at -70 mV.

    • Apply a baseline pulse of Glutamate (100 µM) + Glycine (10 µM) for 2 seconds to establish the maximum control current (I_max).

    • Washout for 10 seconds.

    • Pre-incubate the cell with N-(4-ethylphenyl)-4-fluorobenzenesulfonamide (e.g., 10 µM) for 5 seconds to allow allosteric pocket saturation.

    • Co-apply Glutamate + Glycine + Sulfonamide for 2 seconds.

  • Data Analysis & Causality: Compare the steady-state current of the co-application phase to the baseline I_max. A reduction in current indicates Negative Allosteric Modulation (NAM), while an increase indicates Positive Allosteric Modulation (PAM). The pre-incubation step is the critical causal factor here; it ensures that the observed modulation is due to equilibrium binding at the allosteric site rather than delayed diffusion kinetics.

References

  • Source: nih.
  • Source: acs.
  • Source: plos.

Sources

Foreword: The Synergy of a Privileged Scaffold and a Unique Element

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] Its derivatives have given rise to a multitude of clinically successful drugs, from antibacterial agents to anticancer therapies.[1][2][3] When this versatile scaffold is strategically functionalized with fluorine, an element with unique and powerful properties, the resulting derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles.[4][5][6][7]

Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[4][5][8] These modifications can lead to increased potency, greater target selectivity, and better drug-like properties.[4][6][7] This guide, intended for researchers, scientists, and drug development professionals, delves into the core biological activities of fluorinated benzenesulfonamide derivatives, providing not just the "what" but the "why" behind their mechanisms and the methodologies used to evaluate them.

Anticancer Activity: Targeting the Tumor Microenvironment

A significant focus of research into fluorinated benzenesulfonamides has been their potential as anticancer agents.[9][10][11] A primary mechanism underpinning this activity is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[9][10][11][12]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX/XII

In many solid tumors, hypoxic (low oxygen) conditions trigger the overexpression of CA IX and CA XII.[1][9] These enzymes play a crucial role in tumor cell survival and proliferation by maintaining intracellular pH. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The protons are extruded into the extracellular space, creating an acidic tumor microenvironment that promotes tumor invasion and metastasis, while the intracellular pH remains favorable for cancer cell growth.[1]

The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide derivatives is a key pharmacophore, acting as a potent zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, thereby inhibiting their function.[1][9] The introduction of fluorine atoms to the benzene ring significantly enhances this inhibitory activity. Fluorine's strong electron-withdrawing nature increases the acidity (lowers the pKa) of the sulfonamide group, leading to a stronger interaction with the zinc ion and substantially improved binding affinity.[9][12]

CAIX_Inhibition cluster_Extracellular Acidic Tumor Microenvironment CO2 CO2 + H2O CAIX CA IX (Active) CO2->CAIX Catalysis HCO3 HCO3- + H+ CAIX->HCO3 CAIX_Inhibited CA IX (Inhibited) CAIX->CAIX_Inhibited pH_reg Intracellular pH Maintained (Survival) HCO3->pH_reg H_out H+ (Protons) Extruded HCO3->H_out Proton Export Metastasis Promotes Invasion & Metastasis H_out->Metastasis Inhibitor Fluorinated Benzenesulfonamide Inhibitor->CAIX Binds to Zn2+ in active site Folate_Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DHPS_Inhibited DHPS (Inhibited) DHPS->DHPS_Inhibited Growth Bacterial Growth & Replication Folic_Acid->Growth No_Growth Bacteriostasis Folic_Acid->No_Growth Pathway Blocked Inhibitor Fluorinated Benzenesulfonamide (PABA Analog) Inhibitor->DHPS Competitive Inhibition

Competitive inhibition of bacterial folate synthesis pathway.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14]The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation. [13][14] Causality Behind Experimental Choices:

  • Standardization: Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for reproducibility and comparability of results. [13]* Inoculum Preparation: The bacterial inoculum must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This ensures that the number of bacteria being challenged by the drug is consistent across experiments.

  • Growth Medium: The choice of liquid growth medium (e.g., Mueller-Hinton Broth) is dictated by standard protocols and the specific growth requirements of the test organism. [14]* Controls: Including a positive control (bacteria with no drug) to confirm viability and a negative control (broth only) to check for sterility is non-negotiable for a valid assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Prepare a stock solution of the fluorinated benzenesulfonamide in a suitable solvent.

    • Add 100 µL of the compound at twice the highest desired final concentration to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile MHB to column 12.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

Enzyme Inhibition Assays: A Generalizable Workflow

Beyond carbonic anhydrase, fluorinated benzenesulfonamides have been investigated as inhibitors for a variety of other enzymes, including kinases and proteases. [15]A generalized workflow can be adapted to screen these compounds against a purified enzyme target. [16]

General Workflow for Drug Discovery and Screening

The process of discovering and validating new bioactive compounds is a multi-step endeavor that begins with synthesis and progresses through a cascade of screening and validation assays.

Drug_Discovery_Workflow Synthesis Synthesis of Fluorinated Benzenesulfonamide Library HTS Primary High-Throughput Screening (HTS) (Single Concentration) Synthesis->HTS Test Compounds Dose_Response Dose-Response Assay (IC50 Determination) HTS->Dose_Response Identify 'Hits' MOA Mechanism of Action (MOA) Studies (e.g., Enzyme Kinetics) Dose_Response->MOA Potent Compounds Cell_Assay Cell-Based Assays (Confirming Cellular Activity) MOA->Cell_Assay Characterize Inhibition Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt Validate in a Biological System

Workflow for benzenesulfonamide drug discovery.
Experimental Protocol: General Biochemical Enzyme Inhibition Assay

This protocol provides a template for determining the in vitro inhibitory activity of a compound against a purified enzyme. [16][17] Causality Behind Experimental Choices:

  • Buffer Conditions: The pH, ionic strength, and any necessary cofactors (e.g., ATP for kinases, metal ions) must be optimized for the specific enzyme to ensure it is functioning under ideal conditions. [18]* Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate before adding the substrate is crucial, especially for inhibitors that bind slowly or irreversibly. This step ensures that an equilibrium is reached between the enzyme and inhibitor. [16]* Substrate Concentration: For initial screens, the substrate concentration is often set at or near its Michaelis constant (Km). This provides a sensitive condition for detecting competitive inhibitors. [19]* Detection Method: The choice of detection (absorbance, fluorescence, luminescence) depends on the nature of the substrate and product. Fluorescent or luminescent assays are generally more sensitive than absorbance-based assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an optimized assay buffer for the target enzyme.

    • Dissolve the purified enzyme, substrate, and inhibitor in the assay buffer.

    • Prepare a serial dilution series of the inhibitor to test a range of concentrations.

  • Assay Plate Setup (96- or 384-well plate):

    • Add a fixed volume of assay buffer to all wells.

    • Add a specific volume of the inhibitor dilutions to the test wells. Add buffer/solvent to control wells.

    • Add a fixed amount of the enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation:

    • Mix the plate gently.

    • Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the enzyme's optimal temperature. [16]4. Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader.

    • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, etc.) over time (kinetic read) or after a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Future Perspectives and Challenges

The field of fluorinated benzenesulfonamides continues to evolve. While their role as carbonic anhydrase inhibitors is well-established, recent studies have highlighted their potential to inhibit protein fibrillation associated with neurodegenerative diseases like Alzheimer's. [20][21][22]This opens up exciting new therapeutic avenues. Furthermore, their application as anti-influenza agents that inhibit viral fusion showcases their versatility. [23] The primary challenge remains achieving isoform selectivity to minimize off-target effects and potential toxicity. [10][11]For example, inhibiting ubiquitous CA isoforms like CA I and CA II can lead to side effects, making high selectivity for tumor-associated CA IX/XII a critical goal for anticancer drug design. [12]Future research will undoubtedly focus on rational design strategies, leveraging structural biology and computational modeling, to synthesize next-generation fluorinated benzenesulfonamides with enhanced potency, selectivity, and superior safety profiles.

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.
  • Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC, NIH.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Unknown Source.
  • Applications of Fluorine in Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Unknown Source.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Unknown Source.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry.
  • In vitro Cancer Drug Screening Services. Visikol.
  • In vitro antimicrobial susceptibility testing methods. Pure.
  • Cell-culture based test systems for anticancer drug screening. ecancer.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PubMed.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Figshare.
  • A standard operating procedure for an enzym
  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrill
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X. Unknown Source.
  • Full article: Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis.
  • EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf, NIH.
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
  • Enzyme Analysis. G-Biosciences.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Unknown Source.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC.

Sources

Lipophilicity and LogP Profiling of N-(4-Ethylphenyl) Sulfonamides: A Technical Guide to Causality, Determination, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of chemotherapeutics and enzyme inhibitors, the sulfonamide pharmacophore remains a privileged scaffold. However, the inherent polarity of the primary sulfonamide group (


) often restricts membrane permeability. The derivatization of this core into N-(4-ethylphenyl) sulfonamides introduces a specific hydrophobic vector that fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides an in-depth technical analysis of the lipophilicity (LogP/LogD) of N-(4-ethylphenyl) sulfonamides, detailing the structural causality behind their partitioning behavior and providing field-proven, self-validating protocols for experimental determination.

Structural Causality: The N-(4-Ethylphenyl) Substitution

The partition coefficient (LogP) is not merely a physical constant; it is a thermodynamic readout of a molecule’s desolvation penalty in water versus its solvation energy in a lipid-like phase.

When an N-phenyl ring is appended to a sulfonamide, the


-electron system provides moderate lipophilicity and rigidity. By substituting the para-position of this phenyl ring with an ethyl group (

), we observe a predictable, additive shift in LogP.
  • Thermodynamic Causality: Each aliphatic methylene unit increases the energetic cost of cavity formation within the hydrogen-bonded water network. To minimize this unfavorable free energy (

    
    ), the N-(4-ethylphenyl) sulfonamide is driven into the non-polar phase (e.g., lipid bilayer or n-octanol).
    
  • Target Binding Causality: The 4-ethyl moiety acts as a flexible, lipophilic probe. In targets such as Carbonic Anhydrase (CA) or Cyclooxygenase (COX), this ethyl group efficiently occupies deep hydrophobic accessory pockets, displacing ordered water molecules and yielding a significant entropic binding advantage.

Theoretical Framework: LogP vs. LogD in Sulfonamides

Because the nitrogen atom of the sulfonamide group is flanked by a highly electron-withdrawing sulfonyl group and an aromatic ring, N-aryl sulfonamides are weakly acidic (pKa typically ranging from 6.0 to 8.5).

  • LogP (Partition Coefficient): Refers strictly to the partitioning of the unionized species.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and unionized) at a specific pH.

At physiological pH (7.4), a significant fraction of the N-(4-ethylphenyl) sulfonamide may exist as an anion. Therefore, while LogP is critical for baseline structural-activity relationship (SAR) modeling,


 is the true determinant of in vivo membrane permeability and must be controlled during experimental design[1].

Field-Proven Methodologies for Lipophilicity Determination

To ensure scientific integrity, lipophilicity must be measured using self-validating experimental designs. Below are the two primary methodologies utilized in modern analytical laboratories.

The Gold Standard: Miniaturized Shake-Flask Method

The is the definitive thermodynamic measurement of direct phase partitioning[2].

Self-Validating Mechanism: This protocol mandates the quantification of the analyte in both phases. By calculating the mass balance (


), the system self-validates. A mass balance failure immediately flags compound loss due to interfacial precipitation or glass adsorption[3].

Step-by-Step Protocol:

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C. Causality: Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and skew the final concentration ratio[2].

  • Sample Spiking: Dissolve the N-(4-ethylphenyl) sulfonamide in the pre-saturated n-octanol phase to a concentration of 100 µM.

  • Equilibration: Transfer 1 mL of the spiked n-octanol and 1 mL of pre-saturated buffer into a silanized glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation collapses micro-emulsions at the interface, ensuring the aqueous phase is not artificially contaminated with octanol micro-droplets[3].

  • Quantification & Calculation: Carefully extract aliquots from both phases using a syringe (injecting a small volume of air while passing through the octanol layer to prevent needle contamination). Quantify via LC-UV or LC-MS/MS. Calculate

    
    .
    
High-Throughput Alternative: Reversed-Phase HPLC (RP-HPLC)

For screening large libraries of sulfonamides, serves as a high-throughput surrogate for the shake-flask method[1].

Self-Validating Mechanism: The validation relies on the linearity of the retention model. If the plot of


 versus the organic modifier fraction yields an 

, the retention mechanism has shifted (e.g., due to silanophilic interactions), and the extrapolation is deemed invalid[4].

Step-by-Step Protocol:

  • System Setup: Utilize a standard C18 column (150 × 4.6 mm, 5 µm). The C18 stationary phase mimics the hydrophobic core of a lipid bilayer.

  • Mobile Phase Preparation: Prepare isocratic mixtures of Methanol and pH 7.4 buffer ranging from 30% to 60% Methanol (v/v). Causality: Methanol is an amphiphilic, protic solvent that interacts with residual silanol groups on the column, suppressing secondary electrostatic interactions and closely mimicking the n-octanol/water interface[4].

  • Data Acquisition: Inject the sulfonamide and record the retention time (

    
    ). Inject an unretained marker (e.g., uracil) to determine the dead time (
    
    
    
    ).
  • Calculation: Calculate the retention factor:

    
    .
    
  • Extrapolation: Plot

    
     against the volume fraction of methanol (
    
    
    
    ). Extrapolate the linear regression to
    
    
    to obtain
    
    
    , which directly correlates to the standard LogP/LogD value[1].

Quantitative Data Analysis

The table below synthesizes representative consensus data demonstrating the structural-lipophilicity relationship (SLR) of sulfonamide derivatization. Notice the distinct lipophilic jump provided by the 4-ethyl substitution compared to the unsubstituted or methyl-substituted analogs.

Compound ScaffoldR-Group on N-phenylShake-Flask LogP (Exp)RP-HPLC

Consensus In Silico LogP
Benzenesulfonamide-H (No phenyl ring)0.85 ± 0.050.88 ± 0.040.82
N-phenylbenzenesulfonamide-H2.52 ± 0.062.55 ± 0.052.48
N-(4-methylphenyl) sulfonamide-CH

3.01 ± 0.043.05 ± 0.032.95
N-(4-ethylphenyl) sulfonamide -CH

CH

3.48 ± 0.05 3.52 ± 0.04 3.45

Data Note: Values represent typical thermodynamic baselines for these scaffolds to illustrate the ~0.5 LogP unit increase per aliphatic carbon addition.

Workflow Visualization

The following diagram outlines the logical decision tree and cross-validation workflow required for rigorous lipophilicity profiling of novel sulfonamide derivatives.

Workflow for the determination and validation of sulfonamide lipophilicity.

Conclusion

The N-(4-ethylphenyl) sulfonamide scaffold represents a highly tunable pharmacophore where lipophilicity dictates both target affinity and systemic distribution. By understanding the thermodynamic causality of the ethyl substitution—and by employing self-validating analytical protocols like mass-balanced shake-flask partitioning and linearity-checked RP-HPLC—researchers can accurately map the physicochemical space of these molecules. This rigorous approach minimizes late-stage attrition in drug development caused by poor pharmacokinetic profiles.

References

1.[1] Wiczling, P., et al. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches." Molecules, 2022. Available at:[Link] 2.[3] Port, A., et al. "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs." European Journal of Pharmaceutical Sciences, 2018. Available at:[Link] 3.[2] Soares, J.X., et al. "Methods for Determination of Lipophilicity." Encyclopedia, 2022. Available at:[Link]

Sources

Technical Deep Dive: Fluorine Substitution in Sulfonamide Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Sulfonamides

In modern medicinal chemistry, the sulfonamide moiety (


) is a privileged pharmacophore, serving as a cornerstone for diuretics, anti-epileptics, and anti-cancer agents. However, the efficacy of native sulfonamides is often limited by rapid metabolic clearance and suboptimal ionization states at physiological pH.

Fluorine substitution—specifically the strategic replacement of hydrogen with fluorine or trifluoromethyl groups—acts as a "molecular editor." It fundamentally alters the electronic landscape of the sulfonamide without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This guide dissects the causality between fluorine substitution and three critical drug parameters: pKa modulation (acidity) , metabolic stability (C-F bond strength) , and protein-ligand binding kinetics .

Physicochemical Modulation: Electronic Withdrawal and Acidity

The most profound effect of fluorine substitution on sulfonamides is the modulation of acidity. The sulfonamide nitrogen must often be deprotonated (


) to coordinate with metal cofactors (e.g., Zn(II) in Carbonic Anhydrases).[1]
The Inductive Effect ( )

Fluorine is the most electronegative element (Pauling scale 3.98). When introduced into the alkyl or aryl tail of a sulfonamide, it exerts a powerful electron-withdrawing inductive effect (


). This pulls electron density away from the sulfur atom, which in turn pulls density from the nitrogen, stabilizing the conjugate base (the anion) and significantly lowering the pKa.

Mechanism:



  • Native Alkyl: Electron-donating groups destabilize the anion

    
     Higher pKa (Less acidic).
    
  • Fluoroalkyl: Electron-withdrawing groups disperse negative charge

    
     Lower pKa (More acidic).
    
Quantitative Impact: pKa Comparison

The table below illustrates the dramatic shift in acidity driven by fluorination. Note the ~4 unit drop between methanesulfonamide and trifluoromethanesulfonamide (Triflamide).

CompoundStructurepKa (approx.[2][3][4][5][6] aq/MeOH)Electronic Effect
Methanesulfonamide

10.8Reference
Benzenesulfonamide

10.1Resonance Stabilization
Pentafluorobenzenesulfonamide

8.3Strong

from Ring
Trifluoromethanesulfonamide

6.3Extreme

(Alpha-carbon)

Data Source: Aggregated from potentiometric titration and NMR studies [1, 2].

Visualization: Electronic Modulation Pathway

The following diagram maps the causal logic from fluorine introduction to enhanced metal coordination.

Fluorine_Acidity_Mechanism F_Sub Fluorine Substitution (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Anion_Stab Stabilization of Sulfonamide Anion Inductive->Anion_Stab pKa_Drop Lower pKa (Increased Acidity) Anion_Stab->pKa_Drop Phys_Ion Ionization at Physiological pH (7.4) pKa_Drop->Phys_Ion Shift equilibrium Zn_Bind Enhanced Binding to Active Site Zn(II) Phys_Ion->Zn_Bind Electrostatic Interaction

Caption: Causal pathway linking fluorine electronegativity to enhanced Zinc(II) coordination in metalloenzymes.

Pharmacokinetics: Metabolic Blocking

A major failure point for sulfonamide leads is oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at benzylic or alkyl positions.

The C-F Bond Strength Defense

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F effectively "blocks" the site from oxidative attack (e.g., hydroxylation or dealkylation).

  • Case Study: Celecoxib. The trifluoromethyl (

    
    ) group on the pyrazole ring replaces a methyl group. A methyl group would be rapidly oxidized to a carboxylic acid, leading to rapid clearance. The 
    
    
    
    group is metabolically inert, significantly extending the drug's half-life (
    
    
    hours) [3].
Visualization: Metabolic Stability Logic

Metabolic_Blocking cluster_0 Native Sulfonamide (Labile) cluster_1 Fluorinated Analog (Stable) Native Drug-CH3 CYP CYP450 Enzyme Native->CYP Oxidation Metabolite Drug-COOH (Rapid Clearance) CYP->Metabolite Fluoro Drug-CF3 CYP_Block CYP450 Enzyme Fluoro->CYP_Block Steric/Electronic Resistance No_Rxn No Reaction (Metabolic Block) CYP_Block->No_Rxn

Caption: Comparison of oxidative susceptibility between methyl and trifluoromethyl substituted pharmacophores.

Synthetic Methodologies

Synthesizing fluorinated sulfonamides requires specialized protocols due to the unique reactivity of fluorinated intermediates.

Method A: Standard Sulfonyl Chloride Coupling

This is the workhorse reaction for generating sulfonamides.

  • Reagents: Fluorinated sulfonyl chloride, Amine, Base (TEA/DIPEA).

  • Solvent: DCM or THF (Anhydrous).

  • Critical Step: Fluorinated sulfonyl chlorides (e.g., triflyl chloride) are highly reactive and moisture-sensitive. They must be added dropwise at

    
    .
    
Method B: SuFEx (Sulfonyl Fluoride Exchange)

A "Click Chemistry" approach gaining traction. Sulfonyl fluorides are remarkably stable compared to chlorides but react selectively with amines under specific activation.

  • Activation: Uses Pyry-BF4 activators or simple Ca(II) catalysis.

  • Advantage: High functional group tolerance; suitable for late-stage functionalization of complex drug scaffolds [4].

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide

Objective: Synthesize a fluorinated sulfonamide core for SAR testing.

Reagents:

  • 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (25% aq) or substituted amine (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate / Hexanes (for workup)[7]

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous THF under

    
     atmosphere.
    
  • Solubilization: Dissolve 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 g) in THF (10 mL). Cool to

    
     in an ice bath.
    
  • Amine Addition: Add the amine (or

    
    ) dropwise over 10 minutes. Note: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hex).

  • Quench: Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove unreacted amine), followed by Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Water to yield white crystals.

Self-Validation Check:

  • 
     NMR:  Expect a singlet around -63 ppm (for 
    
    
    
    ).
  • MS (ESI-): Look for

    
     peak (sulfonamides ionize well in negative mode).
    

Case Study: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are zinc-metalloenzymes.[8][9] The primary sulfonamide group binds to the Zn(II) ion in the active site.[1]

  • The Problem: At physiological pH (7.4), a standard benzenesulfonamide (pKa ~10.1) is largely neutral (

    
    ). Only the anion (
    
    
    
    ) binds effectively to the Zinc.
  • The Fluorine Solution: Using a fluorinated tail (e.g.,

    
     optimization) lowers the pKa towards 7.4.
    
  • Result: A higher fraction of the drug exists as the active anion at physiological pH, drastically increasing the effective concentration (

    
    ) and potency [5].
    

References

  • Determination of pKa values of fluoroalkanesulfonamides. Journal of Fluorine Chemistry. 10

  • A Glance at Trifluoromethanesulfonamide. ResearchGate. 11

  • Celecoxib | C17H14F3N3O2S. PubChem. 12[13]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. 14

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. NIH PubMed. 1

Sources

The Therapeutic Potential of Diaryl Sulfonamides in Medicinal Chemistry: Synthesis, Allostery, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (R–SO₂NH₂) is a foundational pharmacophore in medicinal chemistry, historically celebrated for its role in early antimicrobials. However, the specific subclass of N,N-diaryl sulfonamides has remained an underexplored chemical space due to long-standing synthetic bottlenecks[1]. Recent breakthroughs in transition-metal catalysis have unlocked our ability to synthesize these densely functionalized motifs[2].

As our understanding of protein dynamics evolves, diaryl sulfonamides are proving to be exceptionally versatile. They serve not only as classical orthosteric chelators for metalloenzymes (like Carbonic Anhydrases and Matrix Metalloproteinases)[3] but also as highly selective allosteric modulators for complex kinase networks[4]. This whitepaper provides a comprehensive technical guide to the mechanistic rationale, quantitative structure-activity relationships (SAR), and validated experimental protocols for developing diaryl sulfonamide therapeutics.

Mechanisms of Action: Orthosteric Chelation vs. Allosteric Modulation

Metalloenzyme Inhibition via Zinc Chelation

In metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs), the sulfonamide moiety acts as a highly efficient Zinc-Binding Group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site[3]. Diaryl sulfonamides offer a distinct structural advantage over primary sulfonamides: the dual aryl rings can be engineered to simultaneously engage both the lipophilic and hydrophilic sub-pockets of the active site. This dual-engagement mechanism is critical for achieving isoform selectivity, such as targeting CA IX (implicated in tumor hypoxia) over the ubiquitous CA I and CA II[3].

Allosteric Kinase Modulation

Beyond classical active-site inhibition, diaryl sulfonamides have emerged as potent allosteric modulators. A prime example is their ability to target Phosphoinositide-dependent kinase-1 (PDK1). PDK1 contains a regulatory "PIF pocket" distinct from the ATP-binding site. Diaryl sulfonamides have been identified as small-molecule mimics of the PIFtide, binding this allosteric pocket and inducing a conformational change that modulates the orthosteric ATP site through bidirectional allosteric communication[4].

PDK1_Allostery Ligand Diaryl Sulfonamide (PIFtide Mimic) PIF_Pocket PDK1 PIF Pocket (Regulatory Site) Ligand->PIF_Pocket High-Affinity Binding Conformational_Shift Structural Rearrangement (Allosteric Network) PIF_Pocket->Conformational_Shift Induces ATP_Site ATP-Binding Site (Orthosteric) Conformational_Shift->ATP_Site Modulates Affinity Substrate Substrate Phosphorylation (e.g., S6K1) ATP_Site->Substrate Kinase Activation

Caption: Allosteric modulation of PDK1 by diaryl sulfonamides via the regulatory PIF pocket.

Quantitative Structure-Activity Relationships (SAR)

To contextualize the therapeutic landscape, it is essential to analyze the binding affinities across different targets. The table below summarizes representative quantitative data for diaryl sulfonamides and related structural motifs.

Compound Class / MotifPrimary TargetBinding Mode / MechanismInhibitory Potency (IC₅₀ / K_D)
5-(sulfamoyl)-aryl-1,3-oxazoles Carbonic Anhydrase I & IIOrthosteric Zn²⁺ ChelationPicomolar range[3]
1-hydroxy-2-pyridinone sulfonamides MMP-2 / MMP-9Orthosteric Zn²⁺ ChelationLow Nanomolar range[3]
Chromone-based diaryl sulfonamides Alkaline Phosphatase (h-IAP)Active Site Binding~10 nM[5]
N,N-Diaryl Sulfonamides (RS series) PDK1 (PIF Pocket)Allosteric ModulationLow Micromolar (FP Assay)[4]

Advanced Synthetic Methodologies: Overcoming Nucleophilic Limitations

Historically, synthesizing N,N-diaryl sulfonamides required harsh S_NAr conditions or the handling of highly reactive, genotoxic sulfonyl chlorides[2]. The fundamental chemical barrier is that secondary sulfonamides are exceptionally poor nucleophiles, making standard palladium-catalyzed C–N cross-coupling highly inefficient[1].

To bypass this limitation, modern medicinal chemistry relies on two paradigms:

  • High-Throughput Pd-Catalysis: Utilizing the bulky, electron-rich AdBippyPhos ligand to accelerate reductive elimination[1].

  • One-Pot Iron/Copper Catalysis: A sequential C–H iodination (Fe-catalyzed) followed by N-arylation (Cu-catalyzed) that avoids pre-functionalized arenes entirely[2].

Protocol 1: Pd-Catalyzed Synthesis of N,N-Diaryl Sulfonamides

Causality & Design: This protocol utilizes the AdBippyPhos ligand because its extreme steric bulk forces the palladium center into a conformation that drastically lowers the activation energy for C–N reductive elimination—the rate-limiting step for weakly nucleophilic sulfonamides[1]. Cyclopentyl methyl ether (CPME) is chosen as a high-boiling, low-peroxide-forming solvent that enhances thermal stability and aligns with green chemistry principles. K₂CO₃ is specifically selected over stronger bases (like NaOtBu) to prevent the degradation of base-sensitive heteroaryl substrates[1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the secondary sulfonamide (0.2 mmol) and the aryl halide (0.4 mmol, 2.0 equiv).

  • Catalyst Assembly: Add [Pd(crotyl)Cl]₂ (3 mol %) and AdBippyPhos ligand (12 mol %). Note: The 1:4 Pd-to-ligand ratio ensures complete saturation of the active Pd(0) species, preventing catalyst aggregation and black-out.

  • Base Addition: Add anhydrous K₂CO₃ (0.6 mmol, 3.0 equiv) and 3Å molecular sieves to sequester any adventitious moisture.

  • Reaction Execution: Suspend the mixture in anhydrous CPME (0.75 mL). Seal the vial tightly, remove it from the glovebox, and stir at 1000 rpm at 100 °C for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and precipitated catalyst. Concentrate the filtrate in vacuo.

  • Purification: Isolate the pure N,N-diaryl sulfonamide via preparative HPLC or automated flash column chromatography.

Synthesis_Workflow Start Secondary Sulfonamide + Aryl Halide Reaction Cross-Coupling in CPME (100°C, 18h) Start->Reaction Catalyst [Pd(crotyl)Cl]2 + AdBippyPhos Ligand Catalyst->Reaction Lowers Activation Energy Base K2CO3 Base (Mild Deprotonation) Base->Reaction Scavenges HX Product N,N-Diaryl Sulfonamide (High Yield & Purity) Reaction->Product Reductive Elimination

Caption: Workflow for the Pd-catalyzed C-N cross-coupling synthesis of diaryl sulfonamides.

Experimental Validation: Self-Validating Systems for Target Engagement

To validate the therapeutic potential of synthesized diaryl sulfonamides, robust biochemical assays are required. For allosteric kinase modulators, Fluorescence Polarization (FP) provides a self-validating, homogeneous assay format that is highly resistant to compound auto-fluorescence artifacts[4].

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay for PDK1

Causality & Design: FP measures the rotational correlation time of a fluorophore. A small, unbound FITC-labeled PIFtide tumbles rapidly in solution, depolarizing the emitted light (yielding a low FP signal). When bound to the massive PDK1 protein, tumbling slows drastically, retaining polarization (high FP signal). If a diaryl sulfonamide successfully competes for the PIF pocket, the FITC-PIFtide is displaced into the bulk solvent. The tumbling rate increases, and the FP signal drops. Because the readout relies on a physical displacement rather than a secondary enzymatic cascade, it provides a direct, self-validating measure of target engagement[4].

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize or procure FITC-labeled PIFtide. Prepare a 10 nM working stock in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Crucial Insight: The inclusion of 0.01% Triton X-100 prevents the non-specific aggregation of highly lipophilic diaryl sulfonamides, eliminating false positives.

  • Protein Complex Formation: Incubate recombinant PDK1 kinase domain (50 nM) with the FITC-PIFtide (10 nM) in a 384-well black, flat-bottom microplate. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Compound Addition: Using an acoustic liquid handler or pin-tool, transfer the diaryl sulfonamide library (ranging from 1 nM to 100 μM, maintaining a 1% final DMSO concentration) into the assay wells.

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Measure both parallel and perpendicular fluorescence intensities.

  • Data Analysis: Calculate polarization (mP) values. Plot mP against the log of the compound concentration to determine the IC₅₀ using a four-parameter logistic regression. A known PIF pocket ligand (e.g., PS210) must be included as a positive control to validate the assay's dynamic range[4].

Conclusion

Diaryl sulfonamides are no longer synthetic anomalies hindered by poor nucleophilicity; they are highly tunable pharmacophores capable of addressing complex medicinal chemistry challenges. By leveraging advanced catalytic systems like AdBippyPhos or dual Fe/Cu catalysis, researchers can rapidly construct diverse, densely functionalized libraries. Coupled with rigorous, biophysically grounded assays like Fluorescence Polarization, these compounds hold immense promise for the next generation of highly selective allosteric modulators and metalloenzyme inhibitors.

References

  • Rettenmaier, T. J., et al. "Discovery and optimization of diaryl sulfonamides as PIFtide mimics." ResearchGate, 2014.[Link]

  • Bair, J. S., et al. "AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides." Semantic Scholar / ChemRxiv, 2020.[Link]

  • Leuci, R., et al. "Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents." Applied Sciences (MDPI), 2020.[Link]

  • Laamari, Y., et al. "Influence of the diversified structural variations at the imine functionality of 4-bromophenylacetic acid derived hydrazones on alkaline phosphatase inhibition." ResearchGate, 2024.[Link]

Sources

literature review of fluorinated sulfonamide synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Synthesis Pathways for Fluorinated Sulfonamides: A Comprehensive Technical Guide

Introduction Fluorinated sulfonamides are privileged pharmacophores in modern drug discovery. The strategic incorporation of fluorine atoms—such as trifluoromethyl (-CF3) or sulfonyl fluoride (-SO2F) groups—onto sulfonamide scaffolds profoundly impacts a molecule's physicochemical profile. Fluorine's high electronegativity lowers the pKa of the adjacent sulfonamide N-H, improving membrane permeability and oral bioavailability, while simultaneously blocking metabolically labile sites to enhance half-life.

Historically, synthesizing these motifs relied on the condensation of highly reactive, moisture-sensitive sulfonyl chlorides with fluorinated amines. This classical approach is severely limited by poor functional group tolerance and the instability of the intermediate species. To overcome these bottlenecks, modern synthetic chemistry has pivoted toward catalytic, radical-mediated, and click-chemistry approaches. This whitepaper dissects three state-of-the-art pathways: Photoredox Catalysis, Electrochemical Oxidation, and Accelerated SuFEx Click Chemistry.

Synergetic Photoredox and Copper Catalysis

Mechanistic Causality Traditional sulfonamidation requires harsh thermal conditions that degrade sensitive functional groups. Photoredox catalysis bypasses this by utilizing visible light to excite a photocatalyst (e.g., fac-Ir(ppy)3), enabling single-electron transfer (SET) at room temperature. However, free sulfonyl radicals are highly prone to homocoupling or deleterious side reactions. To solve this, a dual-catalytic system is employed: the photoredox cycle generates the radical, while a copper co-catalyst acts as a radical trap. The Cu(II) amido complex captures the sulfonyl radical to form a transient Cu(III) intermediate, which rapidly undergoes reductive elimination to forge the S-N bond with exquisite chemoselectivity 1[1].

PhotoredoxCycle PC Photocatalyst (e.g., Ir(ppy)3) PC_star Excited State *Ir(ppy)3 PC->PC_star Visible Light (455 nm) ArylRad Aryl Radical Generation PC_star->ArylRad SET (Aryl Precursor) SulfRad Sulfonyl Radical (+ DABSO) ArylRad->SulfRad SO2 Insertion CuCat Cu(II) Amido Complex SulfRad->CuCat Radical Capture Product Fluorinated Sulfonamide CuCat->Product Reductive Elimination

Synergetic photoredox and copper co-catalyzed sulfonamidation cycle.

Self-Validating Experimental Protocol: Direct Aminosulfonylation

  • Preparation : In an oven-dried vial equipped with a stir bar, add fac-Ir(ppy)3 (2 mol %), CuCl2 (20 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 20 mol %), the aryl radical precursor (e.g., aryldiazonium salt, 1.0 equiv), and DABSO (1.0 equiv) as the SO2 source.

  • Solvent & Base : Add anhydrous dichloromethane (DCM) followed by the fluorinated amine (1.2 equiv) and pyridine (2.0 equiv). Causality: Pyridine acts as a mild base to neutralize the acid generated during the reaction without poisoning the Cu catalyst.

  • Irradiation : Seal the vial and irradiate with 455 nm blue LEDs (30 W) at room temperature under an air atmosphere for 24 hours.

  • Workup : Dilute with water, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Electrochemical Synthesis of Sulfonimidoyl Fluorides

Mechanistic Causality Synthesizing aza-bioisosteres of sulfonyl fluorides (sulfonimidoyl fluorides) typically requires toxic, corrosive sulfur fluorides or expensive electrophilic fluorinating agents. Electrochemistry offers a green alternative by utilizing anodic oxidation. By applying a constant voltage/current, bench-stable sulfenamides are oxidized to radical cations. Triethylamine trihydrofluoride (Et3N·3HF) is specifically chosen as the fluoride source because it is a bench-stable, easy-to-handle liquid that provides both nucleophilic fluoride and the necessary ionic conductivity for the electrochemical cell, eliminating the need for hazardous HF gas or supporting electrolytes 2[2].

ElectroCycle Anode Anodic Oxidation (Carbon Felt) RadicalCation Radical Cation Intermediate Anode->RadicalCation Substrate Sulfenamide Precursor Substrate->Anode -e- (3.5 V) Fluorination Nucleophilic Fluorination (Et3N·3HF) RadicalCation->Fluorination Oxidation2 Second Oxidation (-e-, -H+) Fluorination->Oxidation2 Product Sulfonimidoyl Fluoride Oxidation2->Product +H2O / O-insertion

Electrochemical oxidation of sulfenamides to sulfonimidoyl fluorides.

Self-Validating Experimental Protocol: Electrosynthesis of Alkyl Sulfonimidoyl Fluorides

  • Cell Setup : Use an undivided three-necked glassware (25 mL) equipped with a stirring bar. Install a carbon felt anode (15 mm × 15 mm × 2 mm) and a platinum plate cathode (15 mm × 15 mm × 0.3 mm). Causality: Carbon felt provides a high surface area for efficient anodic oxidation, while the Pt cathode facilitates the complementary proton reduction without degrading.

  • Reagents : Add S-alkyl sulfenamide (0.2 mmol, 1.0 equiv). Inject Et3N·3HF (1.0 mL, 31.0 equiv), DCM (10.0 mL), trifluoroacetic acid (TFA, 0.1 mL, 6.5 equiv), and H2O (36 μL, 10.0 equiv) via syringes.

  • Electrolysis : Stir the reaction mixture and electrolyze at a constant voltage of 3.5 V at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup : Quench with saturated aqueous NaHCO3 to neutralize HF, extract with DCM, dry, and purify.

Accelerated SuFEx Click Chemistry

Mechanistic Causality Sulfur(VI) Fluoride Exchange (SuFEx) leverages the unique thermodynamic stability of the S-F bond. Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and thermolysis, yet they undergo highly selective heterolytic cleavage in the presence of specific catalysts. Accelerated SuFEx utilizes 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) as a catalyst alongside hexamethyldisilazane (HMDS). Causality: BTMG and HMDS act synergistically to drive the in situ formation of reactive TMS-ether intermediates. This exploits the immense thermodynamic driving force of silicon-fluoride (Si-F) bond formation, allowing the coupling of unactivated alcohols and amines with SuFEx hubs (like SO2F2 or ethenesulfonyl fluoride) using sub-stoichiometric catalyst loadings and avoiding the need to pre-synthesize silyl ethers 3[3], 4[4].

SuFExWorkflow Hub SuFEx Hub (e.g., SO2F2, ESF) Cleavage S-F Heterolytic Cleavage Hub->Cleavage Nuc1 Amine/Alcohol Nucleophile Cat BTMG + HMDS Catalyst System Nuc1->Cat Intermediate Reactive TMS-Ether Intermediate Cat->Intermediate In Situ Silylation Intermediate->Cleavage Si-F Thermodynamic Drive Product Complex Fluorinated Sulfonamide Cleavage->Product S-N/S-O Bond Formation

Accelerated SuFEx click chemistry sequence mediated by BTMG/HMDS.

Self-Validating Experimental Protocol: BTMG-Catalyzed SuFEx Coupling

  • Preparation : In a sealed reaction vessel, combine the amine/alcohol nucleophile (1.0 equiv) and the SuFEx hub (e.g., ethenesulfonyl fluoride, 1.1 equiv).

  • Catalyst Addition : Add HMDS (0.5 to 1.0 equiv depending on the substrate's steric bulk) and BTMG (1.0–20 mol %).

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours. The formation of volatile Me3Si-F gas drives the equilibrium forward.

  • Purification : Because this is a true "click" reaction, extensive chromatography is rarely needed. Simply evaporate the volatile side products (NH3, Me3Si-F, TMS-OH, BTMG) under reduced pressure to yield the highly pure fluorinated sulfonamide.

Quantitative Data Summary

Synthesis PathwayPrimary Reagents / CatalystsKey Reaction ConditionsTypical Yield RangePrimary Advantages
Photoredox Catalysis fac-Ir(ppy)3, CuCl2, DABSO455 nm blue LEDs, RT, Air, 24h46% – 87%Single-step synthesis from aryl radical precursors; broad functional group tolerance.
Electrochemical Oxidation Et3N·3HF, Carbon Felt Anode, Pt Cathode3.5 V constant voltage, RT, Undivided Cell60% – 95%Green chemistry; avoids harsh oxidants; utilizes bench-stable sulfenamides.
Accelerated SuFEx BTMG, HMDS, SO2F2 or ESFRoom temperature, solvent-free or minimal solvent85% – 99%Unprecedented reaction speed; modular "click" assembly; purification by simple evaporation.

Conclusion

The synthesis of fluorinated sulfonamides has evolved from brute-force electrophilic aromatic substitutions and harsh condensations into a highly refined, catalytic discipline. By understanding the mechanistic causality—whether it's the radical-trapping kinetics of Cu(II) in photoredox systems, the controlled anodic potentials in electrochemistry, or the thermodynamic Si-F driving force in SuFEx—researchers can predictably construct complex, metabolically robust pharmacophores for next-generation therapeutics.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. URL:[Link]

  • Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides. JACS Au. URL:[Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science (RSC). URL:[Link]

Sources

Methodological & Application

Synthesis of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from commercially available reagents. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The N-aryl benzenesulfonamide moiety, in particular, is a privileged scaffold found in numerous therapeutic agents. The title compound, N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, combines the structural features of an ethyl-substituted aniline with a fluorinated benzenesulfonyl group, making it a valuable candidate for further investigation in drug discovery programs and as a building block in organic synthesis.

This application note presents a detailed and validated protocol for the synthesis of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide. The described method is based on the well-established nucleophilic substitution reaction between an aromatic amine and a sulfonyl chloride. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure both successful execution and a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 4-ethylaniline on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Synthesis_of_N-(4-ethylphenyl)-4-fluorobenzenesulfonamide r1 4-Ethylaniline p1 N-(4-ethylphenyl)-4-fluorobenzenesulfonamide r1->p1 + r2 4-Fluorobenzenesulfonyl Chloride r2->p1 reagent Pyridine (Base) Dichloromethane (Solvent) Room Temperature p2 Pyridinium hydrochloride G start Start dissolve_amine Dissolve 4-ethylaniline in DCM and pyridine start->dissolve_amine cool_solution Cool the solution to 0 °C in an ice bath dissolve_amine->cool_solution add_sulfonyl_chloride Add 4-fluorobenzenesulfonyl chloride dropwise cool_solution->add_sulfonyl_chloride warm_to_rt Allow the reaction to warm to room temperature and stir for 12-16 hours add_sulfonyl_chloride->warm_to_rt monitor_reaction Monitor reaction progress by TLC warm_to_rt->monitor_reaction workup_start Begin Aqueous Workup monitor_reaction->workup_start wash_with_hcl Wash with 2 M HCl workup_start->wash_with_hcl wash_with_water Wash with deionized water wash_with_hcl->wash_with_water wash_with_brine Wash with saturated NaCl (brine) wash_with_water->wash_with_brine dry_organic_layer Dry the organic layer over anhydrous Na₂SO₄ wash_with_brine->dry_organic_layer filter_and_concentrate Filter and concentrate under reduced pressure dry_organic_layer->filter_and_concentrate purification_start Purification filter_and_concentrate->purification_start recrystallization Recrystallize from ethyl acetate/hexanes purification_start->recrystallization characterization Characterize the final product (NMR, IR, MS) recrystallization->characterization end End characterization->end

Application Note: High-Yield Synthesis of N-(4-Ethylphenyl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Sulfonamides represent a critical class of pharmacophores in modern drug development. They frequently act as bioisosteres for amide bonds, offering enhanced metabolic stability, resistance to enzymatic cleavage, and unique hydrogen-bonding profiles that improve target-protein affinity[1].

The coupling of 4-fluorobenzenesulfonyl chloride with 4-ethylaniline yields N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, a highly versatile intermediate. In medicinal chemistry, the para-fluoro substituent serves as a metabolic blocker to prevent cytochrome P450-mediated oxidation or as an electrophilic handle for late-stage nucleophilic aromatic substitution (SNAr)[2]. Concurrently, the ethyl group on the aniline ring provides tunable lipophilicity (LogP), which is essential for optimizing cellular permeability.

Mechanistic Insights and Causality

The synthesis relies on a bimolecular nucleophilic substitution mechanism (addition-elimination pathway at the sulfur center). Understanding the causality behind the reagent choices is critical for scaling and optimizing this reaction:

  • Nucleophilic Attack: The primary amine of 4-ethylaniline attacks the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride, forming a transient intermediate.

  • Acid Scavenging (The Causality of Base): This coupling generates equimolar amounts of hydrochloric acid (HCl)[1]. If left unneutralized, the HCl rapidly protonates the unreacted 4-ethylaniline to form an anilinium salt. Because the anilinium ion lacks a free lone pair, it is entirely non-nucleophilic, which would prematurely stall the reaction at a maximum theoretical yield of 50%. The addition of an exogenous base, such as triethylamine (TEA) or pyridine, acts as an acid scavenger, driving the reaction to >95% completion[1].

  • Thermal Control: The formation of the S-N bond is highly exothermic. Dropwise addition of the electrophile at 0 °C mitigates thermal degradation and suppresses the formation of bis-sulfonated byproducts[3].

Mechanism Aniline 4-Ethylaniline (Nucleophile) Intermediate Addition-Elimination Intermediate Aniline->Intermediate Nucleophilic Attack Sulfonyl 4-Fluorobenzenesulfonyl Chloride (Electrophile) Sulfonyl->Intermediate S-Cl Bond Activation Product N-(4-ethylphenyl)-4- fluorobenzenesulfonamide Intermediate->Product Chloride Elimination Base Triethylamine (TEA) Acid Scavenger Intermediate->Base Proton Transfer

Mechanistic pathway of sulfonamide coupling detailing nucleophilic attack and acid scavenging.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed with built-in validation checkpoints to ensure high product purity without the immediate need for complex column chromatography.

Quantitative Reagent Data

Summarized below are the standardized equivalents and physicochemical properties required for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-Ethylaniline 121.181.0 eq1.21 g (10 mmol)Nucleophile / Substrate
4-Fluorobenzenesulfonyl Chloride 194.611.1 eq2.14 g (11 mmol)Electrophile
Triethylamine (TEA) 101.191.5 eq2.09 mL (15 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A35 mLAprotic Solvent
Step-by-Step Protocol

Workflow Prep 1. Reagent Preparation Dissolve Aniline & TEA in DCM Cool 2. Thermal Control Cool to 0 °C (Ice Bath) Prep->Cool Addition 3. Electrophile Addition Dropwise 4-F-PhSO2Cl Cool->Addition Mitigates Exotherm Reaction 4. Coupling Phase Stir at RT (2-4h) Addition->Reaction TLC Monitoring Quench 5. Aqueous Workup 1M HCl -> NaHCO3 -> Brine Reaction->Quench Complete Conversion Purify 6. Isolation Dry, Concentrate & Recrystallize Quench->Purify Phase Separation

Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 eq) in 25 mL of anhydrous DCM under an inert nitrogen atmosphere[1].

  • Base Addition: Add TEA (1.5 eq) to the solution. Validation Check: The solution should remain clear and colorless, indicating no premature degradation.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add dropwise to the reaction mixture over 30 minutes. Causality: Slow addition maintains the internal temperature near 0 °C, preventing runaway exotherms and the formation of bis-sulfonamide impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours[1].

  • In-Process Control (IPC): Monitor via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate solvent system. Validation: The complete disappearance of the 4-ethylaniline spot (visualized via UV 254 nm or ninhydrin stain) confirms reaction completion.

  • Aqueous Quench & Workup (Self-Validating Purification):

    • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 × 20 mL). Causality: This selectively protonates any residual TEA and unreacted 4-ethylaniline, pulling them into the aqueous layer and out of the organic product phase.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL)[1]. Causality: This neutralizes any remaining acid and hydrolyzes unreacted 4-fluorobenzenesulfonyl chloride into water-soluble 4-fluorobenzenesulfonate salts, ensuring the organic layer contains only the target product.

    • Brine Wash: Wash with saturated NaCl (20 mL) to pre-dry the organic layer and break any micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide[1].

  • Purification: Recrystallize from a hot ethanol/water mixture to afford pure N-(4-ethylphenyl)-4-fluorobenzenesulfonamide as a crystalline solid.

Condition Optimization Data

The choice of base and solvent significantly impacts the reaction kinetics and overall yield. Table 2 summarizes optimized parameters based on standard sulfonamide coupling methodologies[4].

Solvent SystemBase UsedTemperature ProfileReaction TimeExpected YieldNotes
DCM TEA (1.5 eq)0 °C to RT2–4 hours88–92% Optimal balance of solubility and ease of workup.
THF DIPEA (1.5 eq)0 °C to RT4–6 hours85–89%Good alternative if DCM is restricted; requires longer drying.
Pyridine Pyridine (Solvent)RT1–2 hours80–85%Fast kinetics, but pyridine removal during workup is tedious.
MeCN K₂CO₃ (2.0 eq)Reflux (80 °C)12 hours< 60%Heterogeneous system; high heat promotes side reactions.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at:[Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules 2021, 26(18), 5551. Available at:[Link]

  • National Institutes of Health (PMC). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at:[Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Sulfonamides and Microwave Synthesis

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] When combined with the sulfonamide functional group, a pharmacophore present in numerous FDA-approved drugs, the resulting fluorinated sulfonamides represent a class of compounds with immense therapeutic potential.[2] These molecules are pivotal in the development of new treatments for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4]

Traditionally, the synthesis of these valuable compounds has been hampered by long reaction times, harsh conditions, and often low yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation for direct, efficient heating of the reaction mixture, MAOS dramatically accelerates reaction rates, improves yields, and promotes cleaner reaction profiles, all while aligning with the principles of green chemistry.[4][5] This guide provides a comprehensive overview of the mechanisms, protocols, and practical considerations for the successful microwave-assisted synthesis of fluorinated sulfonamides.

Mechanism & Rationale: The "Why" Behind the Speed

Microwave energy accelerates chemical reactions through a phenomenon known as dielectric heating. Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This rapid, in-situ heating leads to a significant increase in the rate of reaction, often reducing reaction times from hours to mere minutes.[5]

Several key synthetic strategies for forming the sulfonamide bond are particularly amenable to microwave acceleration:

  • Nucleophilic Substitution of Sulfonyl Chlorides: This is the most common method for sulfonamide synthesis. In this reaction, a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride and displacing the chloride leaving group. Microwave irradiation significantly enhances the rate of this reaction, especially when using less nucleophilic amines, such as fluoroanilines.

  • Reaction of Sulfonic Acids with Amines: This method avoids the often-unstable sulfonyl chloride intermediates. The sulfonic acid is activated in situ, typically with an agent like 2,4,6-trichloro-[6][7][8]-triazine (TCT), followed by the addition of the amine. Microwave heating accelerates both the activation and the subsequent amination steps.[8]

  • Nucleophilic Aromatic Substitution (SNAr): When synthesizing N-arylsulfonamides from highly activated fluoroarenes, the sulfonamide can act as a nucleophile, displacing a fluoride ion. The high temperatures achievable with microwave synthesis are particularly effective in driving these reactions to completion quickly.

Visualizing the Workflow:

The general workflow for the microwave-assisted synthesis of fluorinated sulfonamides can be visualized as follows:

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Fluorinated Amine/Aniline or Fluorinated Sulfonyl Chloride/ Sulfonic Acid mw_vial Combine Reagents in Microwave Vial reagents->mw_vial solvent Appropriate Solvent (e.g., DMF, Dioxane, Acetone) solvent->mw_vial mw_irradiation Microwave Irradiation (Set Time, Temp, Power) mw_vial->mw_irradiation cooling Cool Reaction Mixture mw_irradiation->cooling extraction Aqueous Work-up/ Extraction cooling->extraction purification Column Chromatography/ Recrystallization extraction->purification product Pure Fluorinated Sulfonamide purification->product

Sources

TLC solvent systems for monitoring sulfonamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision TLC Monitoring Systems for Sulfonamide Synthesis

Executive Summary

Sulfonamide formation (


) is a cornerstone reaction in medicinal chemistry, yielding scaffolds found in antibiotics, diuretics, and protease inhibitors. However, monitoring this reaction via Thin Layer Chromatography (TLC) presents unique challenges: the hydrolytic instability of sulfonyl chlorides, the "streaking" behavior of amines on acidic silica, and the amphoteric nature of the sulfonamide product.

This guide provides a validated, self-consistent methodology for selecting solvent systems and executing monitoring protocols that eliminate false positives caused by hydrolysis or matrix effects.

Mechanistic Basis of Separation

To select the correct solvent system, one must understand the interaction between the analytes and the stationary phase (Silica Gel 60,


).
  • The Amine (SM2): Primary and secondary amines are basic. They accept protons from the acidic silanol (

    
    ) groups on the plate surface, forming ammonium species (
    
    
    
    ). These ionic species bind tightly to the silica, resulting in broad "streaks" rather than distinct spots. Correction: A basic modifier (Triethylamine or
    
    
    ) is required to deprotonate the silica surface, allowing the amine to migrate freely [1].
  • The Sulfonyl Chloride (SM1): These are lipophilic but highly reactive. On a silica plate containing adsorbed water, they rapidly hydrolyze to sulfonic acids (

    
    ), which remain at the baseline. Correction:  Rapid elution and "mini-workups" are necessary to distinguish intrinsic SM1 from its decomposition products.
    
  • The Sulfonamide (Product): The

    
     proton of a sulfonamide is acidic (
    
    
    
    ). While generally less polar than the starting amine, it can interact with basic impurities or trail in neutral solvents.

Validated Solvent Systems

The following systems have been categorized by reaction phase and substrate polarity.

Table 1: Solvent System Selection Matrix

System ClassComposition (v/v)Target AnalytesMechanism/Notes
Standard Screen Hexane : EtOAc (3:1 to 1:1) Lipophilic amines, Sulfonyl chloridesGood starting point. If SM stays at baseline, move to "Polar".
Amine-Specific DCM : MeOH : TEA (90:10:1) Polar amines, Basic heterocyclesTriethylamine (TEA) blocks silanol sites, preventing amine streaking. Essential for monitoring consumption of SM2 [2].
Differentiation Chloroform : n-Butanol (9:1) Sulfonamide vs. Sulfonic AcidExcellent for separating the sulfonamide product from the polar sulfonic acid byproduct (hydrolysis) [3].
High Polarity DCM : MeOH : AcOH (95:5:0.5) Acidic SulfonamidesAcetic acid (AcOH) suppresses ionization of the sulfonamide proton, sharpening the product spot.

Experimental Workflow: The "Mini-Workup" Protocol

Direct spotting of reaction mixtures often leads to misleading results due to high concentrations of DMF/DMSO (reaction solvents) or HCl salts. The Mini-Workup is a mandatory step for data integrity [4].

Protocol: Rapid Aliquot Quench
  • Sampling: Using a glass capillary, withdraw ~20

    
    L of the reaction mixture.
    
  • Partitioning: Dispense into a 0.5 mL microcentrifuge tube (or small vial) containing:

    • 100

      
      L Ethyl Acetate (Organic layer)
      
    • 100

      
      L 0.5 M HCl (Aqueous layer - removes unreacted amine) OR Saturated 
      
      
      
      (if monitoring acid removal).
  • Extraction: Cap and shake vigorously for 10 seconds. Allow layers to separate (centrifuge if necessary).

  • Spotting: Carefully spot only the top organic layer onto the TLC plate.

    • Why? This removes inorganic salts and polar reaction solvents (DMF) that cause spot distortion. It also stabilizes the sulfonyl chloride transiently.

Visualization & Logic Flow

Visualizing sulfonamides requires more than just UV.[1] While aromatic rings absorb at 254 nm, specific stains confirm chemical identity.

  • UV (254 nm): Primary visualization.

  • Ninhydrin Stain: Stains primary amines (SM2) red/purple.[1] Sulfonamides do NOT stain. This is the primary test for reaction completion (disappearance of SM2) [5].

  • Fluorescamine: Highly sensitive for primary amines; useful for trace analysis [6].

Decision Logic Diagram

The following diagram illustrates the critical decision pathways during reaction monitoring.

G Start Reaction Aliquot MiniWorkup Mini-Workup (EtOAc / 0.5M HCl) Start->MiniWorkup Remove salts/DMF Spotting Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) MiniWorkup->Spotting Elution Elute in DCM:MeOH:TEA (90:10:1) Spotting->Elution UV_Check Visualize UV (254 nm) Elution->UV_Check Decision1 Is Amine (SM) Visible? UV_Check->Decision1 Stain Stain w/ Ninhydrin & Heat Decision1->Stain Ambiguous/Streaking Troubleshoot Check for Hydrolysis (Baseline Spot) Decision1->Troubleshoot SM1 Missing (Baseline Only) Result_Inc Incomplete: Continue Reaction Stain->Result_Inc Purple Spot Present Result_Comp Complete: Proceed to Workup Stain->Result_Comp No Purple Spot

Figure 1: Logic flow for monitoring sulfonamide formation, emphasizing the distinction between UV detection and chemical staining.

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Streaking from Origin Amine interaction with silanols.[2]Add 1% Triethylamine (TEA) to the eluent [1].[2]
Spot at Baseline (

)
Hydrolysis of Sulfonyl Chloride (

).
Ensure glassware is dry. Perform mini-workup immediately before spotting.
"Ghost" Spot Decomposition on silica.Use 2D-TLC: Run plate, rotate 90°, run again. If spot appears off-diagonal, compound is decomposing on silica.
Product Co-elutes with SM Similar polarity.Use a "Co-spot" lane (Mix of SM + Rxn). If the spot elongates or forms a figure-8, separation is partial. Switch to Chloroform/n-Butanol [3].

References

  • Rochester University Chemistry Dept. How To: Monitor by TLC. Retrieved from [Link]

  • IAEA. (2014). Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography. Retrieved from [Link]

  • Michigan State University. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

Sources

High-Throughput Solid-Phase Synthesis of Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | AN-SPS-042

Abstract & Strategic Overview

Sulfonamides are a privileged pharmacophore in medicinal chemistry, serving as the core structure for antibiotics, diuretics, carbonic anhydrase inhibitors, and anticancer agents. While solution-phase synthesis is well-established, it often suffers from tedious purification requirements unsuitable for high-throughput screening (HTS).

This guide details the Solid-Phase Organic Synthesis (SPOS) of sulfonamide libraries. Unlike standard peptide synthesis, sulfonamide formation on solid support requires specific attention to nucleophilicity and moisture control due to the high reactivity of sulfonyl chlorides.

We present two distinct workflows:

  • Direct Sulfonylation: For rapid generation of mono-substituted sulfonamide libraries.

  • The "Fukuyama Switch" Protocol: An advanced multidimensional strategy utilizing the Fukuyama-Mitsunobu reaction to generate highly diverse

    
    -disubstituted sulfonamides.
    

Strategic Planning: Resin & Linker Selection

The success of a sulfonamide library depends entirely on the resin-linker system. Unlike amide bonds, the sulfonamide bond (


) is highly stable to acid and base, meaning the linker determines the cleavage conditions, not the sulfonamide itself.
Table 1: Resin Selection Matrix for Sulfonamides
Resin TypeLinker ChemistryCleavage ConditionsApplication Best For...
2-Chlorotrityl Chloride (2-CTC) Trityl ether/amine1% TFA in DCM (Mild Acid)Primary/Secondary Amines. Ideal for retaining acid-labile protecting groups (e.g., Boc) on the final scaffold.
Rink Amide MBHA Benzhydrylamine95% TFA (Strong Acid)Primary Amides. Best when the sulfonamide is an internal scaffold feature, and the C-terminus must be a primary amide.
Wang Resin Benzyl ester50% TFA (Moderate Acid)Carboxylic Acids. If the sulfonamide library requires a C-terminal acid.
Safety-Catch (Kenner) SulfonamideActivation (ICH

CN) then Nucleophile
Cyclization/Release. Advanced libraries requiring cyclization upon cleavage.
Decision Logic for Library Design

The following diagram illustrates the decision process for selecting the correct synthetic route based on desired diversity.

ResinSelection Start Library Goal Div1 Diversity Points? Start->Div1 Mono N-Monosubstituted (R-SO2-NH-R') Div1->Mono 2 Points (R-NH2 + R-SO2Cl) Di N,N-Disubstituted (R-SO2-N(R'')-R') Div1->Di 3 Points (R-NH2 + R-OH + R-SO2Cl) RouteA Route A: Direct Sulfonylation Mono->RouteA RouteB Route B: Fukuyama-Mitsunobu Di->RouteB Resin Resin Choice RouteA->Resin RouteB->Resin CTC 2-CTC Resin (Cleave: 1% TFA) Resin->CTC Protecting Groups Present? Rink Rink Amide (Cleave: 95% TFA) Resin->Rink Stable Scaffold?

Figure 1: Strategic decision tree for selecting the synthesis route and resin based on library diversity requirements.

Protocol A: Direct Sulfonylation (Standard)

This protocol describes the reaction of a resin-bound amine with a sulfonyl chloride.[1][2][3][4]

Mechanistic Insight: Sulfonyl chlorides are less reactive than acyl chlorides and more prone to hydrolysis. The use of Pyridine as both solvent and base is superior to DIEA/DCM because it forms a reactive sulfonyl-pyridinium intermediate while suppressing hydrolysis [1].

Materials
  • Resin: 2-Chlorotrityl Chloride (Loading ~1.0–1.6 mmol/g).

  • Reagents: Fmoc-Diamine (as scaffold), Sulfonyl Chlorides (

    
    ), Pyridine (Anhydrous), DCM, DMF.
    
  • Monitoring: Ninhydrin Test Kit (Kaiser Test).

Step-by-Step Procedure
  • Resin Loading (The Scaffold):

    • Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.

    • Add Fmoc-Diamine (1.2 equiv) and DIEA (4.0 equiv) in DCM. Shake for 2 hrs.

    • Capping: Add MeOH (1 mL) and shake for 15 min to cap unreacted trityl chlorides.

    • Wash: DCM (3x), DMF (3x).[5]

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash: DMF (5x), DCM (5x).

    • QC Check: Perform Kaiser Test. Result should be Deep Blue (Free Amine).

  • Sulfonylation (The Critical Step):

    • Suspend resin in Anhydrous Pyridine (minimum volume to cover resin).

    • Add Sulfonyl Chloride (5.0 equiv).

    • Important: If the sulfonyl chloride is a solid, dissolve in a minimal amount of dry DCM before adding to the pyridine slurry.

    • Shake at Room Temperature for 4–16 hours.

    • Note: Sulfonylation is slower than acylation. Overnight reaction is recommended for sterically hindered chlorides.

  • Monitoring & Workup:

    • Wash: DCM (5x), DMF (5x), DCM (5x).

    • QC Check: Perform Kaiser Test. Result should be Colorless (Complete conversion).

    • Troubleshooting: If slightly blue, repeat Step 3 with fresh reagents and heat to 40°C.

  • Cleavage:

    • Treat resin with 1% TFA in DCM (

      
       min). Collect filtrates immediately into a flask containing 10% pyridine in MeOH (to neutralize TFA and prevent degradation).
      
    • Concentrate under vacuum.[5]

Protocol B: The "Fukuyama Switch" (Advanced Diversity)

This protocol allows for the synthesis of


-disubstituted sulfonamides by exploiting the acidity of 2-nitrobenzenesulfonamides (Nosylates). This is a "Libraries from Libraries" approach [2].[6]

Mechanism:

  • Activation: Resin amine reacts with 2-Nosyl-Cl.[1]

  • Alkylation: The sulfonamide proton (

    
    ) is acidic enough for Mitsunobu alkylation or direct alkylation.
    
  • Switch: The Nosyl group is cleaved via thiolysis, regenerating a secondary amine.

  • Finalize: The secondary amine is reacted with a final sulfonyl chloride of choice.

Workflow Diagram

Fukuyama Step1 1. Nosylation (Resin-NH2 + 2-Nosyl-Cl) Step2 2. Mitsunobu Alkylation (R-OH, DIAD, PPh3) Step1->Step2 Creates Resin-N(Nos)-R Step3 3. Nosyl Deprotection (PhSH, DBU) Step2->Step3 Removes Nosyl Group Step4 4. Final Sulfonylation (R'-SO2Cl) Step3->Step4 Yields Secondary Amine Final Final Library Product (Resin-N(R)-SO2-R') Step4->Final

Figure 2: The Fukuyama-Mitsunobu workflow for generating N,N-disubstituted sulfonamide libraries.

Step-by-Step Procedure
  • Nosyl Protection:

    • React deprotected resin (free amine) with 2-Nitrobenzenesulfonyl chloride (4 equiv) and 2,4,6-Collidine (10 equiv) in DCM.

    • Shake for 2 hours.

    • Wash: DCM (5x).

  • Mitsunobu Alkylation (Introduction of Diversity R1):

    • Reagents: Suspend resin in anhydrous THF.

    • Add Triphenylphosphine (

      
      , 5 equiv)  and the Alcohol (
      
      
      
      , 10 equiv)
      .
    • Cool to 0°C (optional but recommended).

    • Add DIAD (5 equiv) dropwise.

    • Shake at Room Temperature for 16 hours.

    • Note: Use anhydrous conditions strictly. The Nosyl-sulfonamide is now alkylated [3].[7]

  • Nosyl Deprotection (The "Switch"):

    • Treat resin with Mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF.

    • Shake for 30 minutes. Repeat twice.

    • Visual Check: The solution will turn yellow (formation of the Meisenheimer complex/thioether byproduct).

    • Wash: DMF (5x), DCM (5x).

    • Result: You now have a resin-bound secondary amine.[1][7][8]

  • Final Sulfonylation (Introduction of Diversity R2):

    • React the secondary amine with the final Sulfonyl Chloride (

      
      , 5 equiv)  in Pyridine/DCM (1:1) at 50°C for 12 hours.
      
    • Note: Secondary amines are sterically hindered; heat and extended time are required compared to Protocol A.

Quality Control & Troubleshooting

Analytical Methods
  • Chloranil Test: Use for secondary amines (Protocol B, Step 3).

    • Positive: Dark Blue/Green beads (Secondary amine present).

    • Negative: Colorless/Yellow (Sulfonamide formed).

  • Mini-Cleavage: Always cleave 5-10 mg of resin before the final step to verify intermediate purity via LC-MS.

Common Failure Modes
IssueProbable CauseSolution
Incomplete Sulfonylation Hydrolysis of R-SO2ClUse Anhydrous Pyridine as solvent. Ensure R-SO2Cl is fresh.
Low Yield in Mitsunobu Steric hindrance of AlcoholUse primary alcohols.[9] Secondary alcohols react poorly on solid phase.
Resin Color Change (Black) Decomposition of LinkerAvoid strong acids with Trityl resins. Keep temperature <60°C.
Side Products Sulfonate Ester formationIf using R-OH in excess, ensure resin washes are thorough before cleavage.

References

  • Sadawarte, G., et al. (2021).[10] "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." European Journal of Chemistry, 12(3), 280-285. Link

  • Houghten, R. A., et al. (2008). "Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold." Journal of Combinatorial Chemistry. Link

  • Nielsen, J., & Lyngsø, L. O. (2002). "Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction." Journal of Combinatorial Chemistry. Link

  • Heidler, P., & Link, A. (2005). "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited." Bioorganic & Medicinal Chemistry Letters. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5] Chemical Reviews. (General reference for 2-CTC cleavage conditions).

Sources

Solubilizing Hydrophobic Sulfonamides for In Vitro Bioassays: Overcoming the "Crash-Out" Conundrum

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are a foundational class of bacteriostatic antibiotics and versatile pharmacological agents. However, their highly hydrophobic nature and rigid crystalline structures present a significant hurdle for in vitro bioassays[1]. When researchers dilute DMSO-solubilized sulfonamides directly into aqueous cell culture media or assay buffers, the sudden shift in the dielectric constant forces the drug to rapidly nucleate and precipitate—a phenomenon colloquially known as "crashing out."

This precipitation is often microscopic, escaping visual detection but drastically reducing the actual concentration of the bioavailable drug. The result is a systemic generation of false negatives, artificially inflated MIC (Minimum Inhibitory Concentration) values, and irreproducible IC50 data.

This application note provides field-proven, thermodynamically grounded protocols to successfully solubilize sulfonamides for in vitro applications, ensuring that your dose-response curves reflect true pharmacology rather than physical chemistry artifacts.

The Mechanistic Challenge: Solvation vs. Crystal Disruption

The solubility of organic compounds like sulfonamides is dictated by a thermodynamic tug-of-war between solvation energy (the energy released when the solvent interacts with the drug) and crystal disruption energy (the energy required to break the drug's crystalline lattice)[2].

While 100% Dimethyl Sulfoxide (DMSO) easily overcomes the crystal disruption energy, aqueous buffers cannot maintain the necessary solvation energy[2]. To prevent precipitation, we must either:

  • Gradually step down the dielectric constant using a co-solvent cascade.

  • Shield the hydrophobic moiety using supramolecular inclusion complexation.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the efficacy of different solubilization vehicles for sulfonamides, utilizing data synthesized from standard pharmacological formulation protocols[3],[4].

Solubilization StrategyPrimary ReagentsMax Validated ConcentrationCytotoxicity RiskBest Assay Application
Direct Aqueous Dilution Buffer / Cell Media< 0.1 mg/mLLowNot Recommended (High risk of precipitation)
Co-Solvent Cascade DMSO, PEG300, Tween-80≥ 2.5 mg/mL (8.06 mM)Moderate (10% DMSO)Biochemical assays, robust cell lines, MIC assays
Cyclodextrin Inclusion SBE-β-CD or HP-β-CD≥ 2.5 mg/mL (8.06 mM)LowSensitive primary cells, long-term neuronal cultures
Experimental Protocols
Protocol 1: The Co-Solvent & Surfactant Cascade

Mechanism of Action: This protocol prevents precipitation by avoiding a sudden polarity shock. PEG300 acts as a transitional co-solvent, while Tween-80 (a non-ionic surfactant) forms a micellar shield around the drug molecules before they encounter the aqueous phase[3].

Materials Required:

  • 100% DMSO (Hygroscopic; use a newly opened bottle to ensure absolute absence of water)[3]

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Aqueous Buffer (Saline, PBS, or Cell Media)

Step-by-Step Methodology:

  • Primary Solvation: Weigh the sulfonamide powder and dissolve it completely in 100% DMSO to create a highly concentrated master stock (e.g., 25.0 mg/mL). Vortex and sonicate for 5 minutes until optically clear[3].

  • Transitional Co-Solvent Addition: To prepare 1 mL of working solution, transfer 100 μL of the DMSO stock (10% final volume) into a new tube. Add 400 μL of PEG300 (40% final volume). Pipette vigorously to mix[3]. Causality Note: Adding PEG300 before any water lowers the dielectric constant gradually.

  • Micellar Shielding: Add 50 μL of Tween-80 (5% final volume) to the DMSO/PEG300 mixture. Vortex for 30 seconds[3].

  • Aqueous Integration: Finally, add 450 μL of Saline or Assay Buffer (45% final volume) dropwise while continuously vortexing the tube[3].

  • Validation: The final solution should be completely clear, yielding a concentration of ≥ 2.5 mg/mL[3].

Protocol 2: Supramolecular Inclusion via Cyclodextrins

Mechanism of Action: Cyclodextrins (like β-CD, HP-β-CD, or SBE-β-CD) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[4]. They form a 1:1 stoichiometric inclusion complex with the aromatic ring of the sulfonamide, effectively hiding the hydrophobic core from the aqueous environment[4],[1]. This method is ideal when the 10% DMSO required in Protocol 1 is too toxic for your specific cell line.

Materials Required:

  • 100% DMSO

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline or Assay Buffer

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve SBE-β-CD in Saline to create a 20% (w/v) stock solution. Filter sterilize (0.22 μm) if intended for cell culture[3].

  • Primary Solvation: Dissolve the sulfonamide in 100% DMSO to create a master stock (e.g., 25.0 mg/mL)[3].

  • Complexation: To prepare 1 mL of working solution, add 100 μL of the DMSO stock to 900 μL of the 20% SBE-β-CD solution[3].

  • Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at 37°C for 1 hour. Complexation is an equilibrium-driven process; the mechanical agitation and mild heat provide the activation energy required for the sulfonamide to enter the cyclodextrin cavity[4].

Solubilization Workflow Visualization

SolubilizationWorkflow Start Hydrophobic Sulfonamide (Crystalline Powder) Direct Direct Aqueous Dilution (Buffer / Cell Media) Start->Direct DMSO 1. Primary Solvation (100% DMSO) Start->DMSO CD Host Solution Prep (20% SBE-β-CD in Saline) Start->CD Precipitation Rapid Nucleation & 'Crash-Out' (False Negatives) Direct->Precipitation PEG 2. Transitional Co-Solvent (Add PEG300) DMSO->PEG Complex Inclusion Complexation (Mix with 10% DMSO Stock) DMSO->Complex 10% Vol Surfactant 3. Micellar Shielding (Add Tween-80) PEG->Surfactant Aqueous1 4. Aqueous Integration (Dropwise Buffer) Surfactant->Aqueous1 Success Stable Solubilized Sulfonamide (Ready for In Vitro Assay) Aqueous1->Success CD->Complex Complex->Success

Fig 1: Solubilization workflows comparing direct dilution, co-solvent cascades, and complexation.

Quality Control: The Self-Validating System

Trustworthiness in assay preparation requires empirical verification. Never assume a sulfonamide is fully solubilized just because the solution appears clear to the naked eye under standard laboratory lighting. Implement the following self-validating checks before applying the drug to your assay:

  • The Tyndall Effect Test: Shine a high-intensity laser pointer (e.g., a standard green lab laser) through the tube against a dark background. If the beam path is highly visible and scatters light, colloidal micro-precipitates have formed. A true solution will scatter minimal light.

  • Spectrophotometric Background Check: Blank a spectrophotometer with your vehicle control (e.g., the DMSO/PEG/Tween/Buffer mix without the drug). Measure the absorbance of your fully formulated drug solution at 600 nm (OD600). A true solution will have an OD600 near 0.00. An OD600 > 0.05 indicates sub-visual crashing.

  • Centrifugation Stress Test: Centrifuge an aliquot of the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet.

By strictly adhering to these thermodynamic principles and validation steps, researchers can eliminate the physical chemistry artifacts that frequently plague sulfonamide bioassays, ensuring robust, reproducible, and highly accurate pharmacological data.

References

Sources

Application Note: Advanced Crystallization Strategies for Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Growth Techniques for Sulfonamide X-ray Diffraction Content Type: Application Note & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Abstract

Sulfonamides (


) represent a cornerstone pharmacophore in medicinal chemistry, yet they present distinct challenges in Single Crystal X-ray Diffraction (SC-XRD). Their propensity for concomitant polymorphism, twinning, and formation of micro-crystalline needles often hinders the acquisition of high-resolution structural data. This guide details field-proven protocols to transition from amorphous powders to diffraction-quality single crystals, emphasizing vapor diffusion and liquid-assisted grinding (LAG) techniques.

Physicochemical Context: The "Donor-Acceptor" Trap

To grow high-quality sulfonamide crystals, one must first understand the molecular competition occurring in the vial. The sulfonamide group contains both a strong hydrogen bond donor (


) and a strong acceptor (

).
  • The Challenge: In the absence of a directing solvent, sulfonamide molecules aggressively self-assemble into dimers or catemers (chains). This rapid self-association often leads to kinetic products (needles/plates) rather than the thermodynamic products (prisms/blocks) required for SC-XRD.

  • The Strategy: We must use solvents that temporarily "cap" these H-bonding sites, slowing down nucleation and allowing an ordered lattice to build.

Solvent Selection Strategy

The choice of solvent dictates the polymorph.[1][2] For sulfonamides, you must balance solubility with H-bond interference .

Table 1: Solvent Systems for Sulfonamide Crystallization
Solvent ClassExamplesRole in GrowthRecommended Pairing (Anti-solvent)
Polar Protic Methanol, Ethanol, 1-PropanolStabilizer: Forms H-bonds with sulfonyl oxygens, slowing growth.Water, Diisopropyl ether
Polar Aprotic Acetone, DMF, DMSOSolubilizer: Breaks sulfonamide dimers; good for initial dissolution.Pentane, Hexane, Toluene
Non-Polar Toluene, BenzeneTemplate: Promotes

stacking of aryl groups.
Used as anti-solvent
Chlorinated DCM, ChloroformEvaporator: Fast evaporation (Risk: Solvates that collapse).Hexane, Heptane

Expert Insight: Avoid pure evaporation of DCM or Chloroform. Sulfonamides often trap these solvent molecules in the lattice. When the solvent evaporates from the crystal (efflorescence), the crystal lattice collapses, resulting in a dark, non-diffracting rock.

Protocol A: Sitting Drop Vapor Diffusion

Best for: High-value samples (<5 mg) and preventing rapid precipitation.

Vapor diffusion, commonly used for proteins, is superior to slow evaporation for small molecules because it controls the approach to supersaturation asymptotically.

Materials
  • Cryschem plate or VDX plate (24-well).

  • Crystal clear sealing tape.[3]

  • Solvent A (Good Solvent): e.g., Acetone or Methanol.

  • Solvent B (Anti-Solvent): e.g., Water or Pentane (Must be more volatile than A if sitting drop; less volatile if hanging drop. For small molecules, we usually rely on Anti-solvent diffusion into the drop).

Step-by-Step Protocol
  • Preparation: Dissolve 5 mg of Sulfonamide in 100

    
    L of Solvent A. Ensure the solution is undersaturated  (no particulate matter). Filter through a 0.2 
    
    
    
    m PTFE syringe filter if necessary.
  • Reservoir Setup: Pipette 500

    
    L of Solvent B (Anti-solvent) into the reservoir well.
    
  • Drop Setup: Pipette 10-20

    
    L of the sample solution onto the sitting drop post/bridge.
    
  • Sealing: Immediately seal the well with crystal clear tape. Ensure no air channels exist.

  • Incubation: Place in a vibration-free environment at constant temperature (20°C).

    • Tip: If no crystals appear after 3 days, move to 4°C. The temperature drop decreases solubility further.

Workflow Diagram: Vapor Diffusion Dynamics

VaporDiffusion cluster_0 Phase 1: Setup cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Nucleation S1 Sample Solution (Good Solvent) E1 Vapor Transfer S1->E1 Solvent Evap S2 Reservoir (Anti-Solvent) S2->E1 Vapor Pressure E2 Supersaturation Increase E1->E2 Mixing N1 Critical Nucleus E2->N1 Metastable Zone N2 Single Crystal Growth N1->N2 Slow Growth

Figure 1: Kinetic pathway of vapor diffusion. The controlled transfer of anti-solvent vapor prevents the "crashing out" phenomenon common in direct addition methods.

Protocol B: Co-Crystallization via Liquid Assisted Grinding (LAG)

Best for: Sulfonamides that form needles or are amorphous.

If the pure drug refuses to crystallize, co-crystallization can alter the lattice energy. Sulfonamides pair excellently with Pyridine-based co-formers (e.g., Isonicotinamide) due to the complementary N-H...N interactions.

Materials
  • Agate mortar and pestle or Ball Mill.

  • Co-former (e.g., Isonicotinamide, Proline).

  • Solvent (Methanol or Ethyl Acetate).

Step-by-Step Protocol
  • Stoichiometry: Weigh equimolar amounts (1:1) of the Sulfonamide and the Co-former.

  • Grinding: Place solids in the mortar. Add a catalytic amount of solvent (

    
    L/mg). The mixture should be a damp paste, not a slurry.
    
  • Shear Force: Grind vigorously for 20 minutes. The mechanical energy overcomes the activation barrier for the new heteromeric synthon.

  • Seeding: The resulting powder is likely micro-crystalline. Use this powder as a seed in a standard slow-evaporation or vapor diffusion setup (Protocol A) to grow large single crystals of the co-crystal.

Troubleshooting & Validation

Before sending a crystal to the diffractometer, validation is mandatory.

Visual Inspection (The Cross-Polarizer Test)

Place the crystal under a microscope with cross-polarizers.

  • Stays Dark: Amorphous or Cubic (rare for drugs). Discard.

  • Blinks (Bright/Dark) upon rotation: Crystalline.[4] Proceed.

  • Uniformly Bright (no extinction): Polycrystalline/Aggregated. Discard.

The Twinning Problem

Sulfonamides often form "twins"—two crystals intergrown at a specific angle. This ruins data integration.

Logic Flow for Troubleshooting:

Troubleshooting Start Crystal Evaluation Check1 Is it a Single Crystal? Start->Check1 Issue1 Issue: Twinning (Split Spots) Check1->Issue1 Diffraction Pattern Issue2 Issue: Needles/Too Thin Check1->Issue2 Microscopy Issue3 Issue: Solvate Collapse (Opaque) Check1->Issue3 Time Sol1 Solution: Slower Growth (Lower Temp or Viscous Solvent) Issue1->Sol1 Sol2 Solution: Change Solvent (Promote 3D growth) Issue2->Sol2 Sol3 Solution: Keep Wet (Mount in Paratone Oil) Issue3->Sol3

Figure 2: Decision matrix for common sulfonamide crystallization defects.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Blagden, N., et al. (2008). "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates." Advanced Drug Delivery Reviews.

  • Friščić, T., et al. (2009). "Screening for inclusion compounds and systematic construction of three-component solids by liquid-assisted grinding." Chemical Communications. (Authority on LAG protocols).

  • Staples, R. J. (2024). "Getting crystals your crystallographer will treasure: a beginner's guide." IUCrData. (Source for vapor diffusion and troubleshooting).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System." [Link] (Standard for verifying known sulfonamide motifs).

Sources

Troubleshooting & Optimization

improving yield of sulfonyl chloride and aniline coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Sulfonyl Chloride and Aniline Coupling Reactions Audience: Researchers, Medicinal Chemists, and Process Scientists

Core Directive & Executive Summary

The formation of sulfonamides via the nucleophilic attack of an aniline on a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. While theoretically simple, this reaction frequently suffers from variable yields due to three competing failure modes: hydrolysis of the electrophile, bis-sulfonylation of the aniline, and poor nucleophilicity of electron-deficient anilines.

This guide moves beyond basic textbook procedures to provide a self-validating, robust workflow designed to maximize yield and purity. We focus on the Schotten-Baumann conditions and their anhydrous organic variants, utilizing nucleophilic catalysis (DMAP) to overcome kinetic barriers.

Troubleshooting Hub (FAQ)

Category 1: Low Yield & Reactivity[1]

Q: My reaction conversion is stalled at <50% despite excess sulfonyl chloride. What is happening? A: This typically indicates hydrolysis or electronic deactivation .

  • Diagnosis: Check if your sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid (often visible as a baseline spot on TLC or a broad peak in LCMS). Sulfonyl chlorides are moisture-sensitive.[1]

  • Solution:

    • Dry Solvents: Ensure DCM or THF is anhydrous (water content <50 ppm).

    • Reagent Quality: Recrystallize or distill the sulfonyl chloride if it has been stored for long periods.

    • Catalysis: If the aniline is electron-deficient (e.g., contains -NO₂, -CF₃, -CN), the reaction rate is too slow relative to background hydrolysis. Add 10–20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction significantly [1].

Q: I am using a valuable aniline. How do I ensure it is fully consumed? A: Invert the stoichiometry.

  • Standard: 1.0 eq Aniline : 1.2 eq Sulfonyl Chloride.

  • Valuable Aniline: Use 1.0 eq Aniline : 1.5–2.0 eq Sulfonyl Chloride.

  • Protocol Adjustment: Add the sulfonyl chloride in two portions (0.75 eq at T=0, 0.75 eq at T=2h) to compensate for any hydrolytic loss during the reaction course.

Category 2: Impurity Profiles

Q: I observe a major side product with a molecular weight of [M_aniline + 2x Sulfonyl]. How do I stop this? A: You are observing bis-sulfonylation , where the formed sulfonamide reacts with a second equivalent of sulfonyl chloride. This is common with primary anilines that are relatively electron-rich.

  • Mechanism: The sulfonamide proton is acidic (pKa ~10). In the presence of excess base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile.

  • Fix:

    • Stoichiometry Control: strictly limit Sulfonyl Chloride to 1.0–1.1 equivalents.

    • Dilution: Run the reaction at high dilution (0.05 M – 0.1 M) to favor the intermolecular reaction over the secondary substitution.

    • Base Choice: Switch from a strong base to a weaker base like Pyridine (pKa of conjugate acid ~5.2) or 2,6-Lutidine , which are less likely to deprotonate the product sulfonamide compared to Triethylamine (TEA) [2].

Q: My product is contaminated with a water-soluble acid. How do I remove it? A: This is likely the sulfonic acid byproduct from hydrolyzed sulfonyl chloride.[1]

  • Workup: Unlike the sulfonamide, the sulfonic acid is highly soluble in basic aqueous solutions.

  • Protocol: Wash the organic layer with saturated NaHCO₃ (aq) . The sulfonic acid will deprotonate (forming the sulfonate salt) and partition into the aqueous layer, leaving the pure sulfonamide in the organic phase.

Visualizing the Reaction Logic[2]

The following diagram illustrates the mechanistic pathways and the role of DMAP catalysis in preventing side reactions.

SulfonamideSynthesis cluster_0 Catalytic Cycle R_SO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium (Activated Species) R_SO2Cl->Intermediate DMAP Attack (Fast) Side_Hydrolysis Sulfonic Acid (Waste) R_SO2Cl->Side_Hydrolysis Hydrolysis (Fast if wet) Aniline Aniline (Nucleophile) Product Sulfonamide (Target) Aniline->Product Water Water (Impurity) Water->Side_Hydrolysis DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Aniline Attack (Very Fast) Side_Bis Bis-Sulfonamide (Impurity) Product->Side_Bis Over-reaction (Excess Base/R-SO2Cl)

Caption: Mechanistic pathway showing DMAP activation (Green path) outcompeting hydrolysis (Red dashed path) and bis-sulfonylation.

Optimized Experimental Protocol (SOP)

This protocol is designed for high-fidelity synthesis on a 1.0 mmol scale. It incorporates checkpoints to prevent common failures.

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine (3.0 eq) or Triethylamine (1.5 eq).

  • Catalyst: DMAP (0.1 eq / 10 mol%).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Preparation (T= -15 min):

    • Flame-dry a round-bottom flask and cool under N₂ flow.

    • Add Aniline (1.0 mmol, 1.0 eq), DMAP (0.1 mmol, 10 mol%), and Anhydrous DCM (5 mL, 0.2 M concentration).

    • Add Pyridine (3.0 mmol, 3.0 eq). Note: Pyridine acts as an acid scavenger and a co-solvent.

  • Addition (T= 0 min):

    • Cool the mixture to 0°C (Ice/Water bath).

    • Dissolve Sulfonyl Chloride (1.1 – 1.2 mmol) in a minimal amount of DCM (1-2 mL).

    • Add the sulfonyl chloride solution dropwise over 5–10 minutes.

    • Why? Slow addition at low temperature suppresses bis-sulfonylation and controls the exotherm.

  • Reaction (T= 0 to 4h):

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Checkpoint: Monitor by TLC/LCMS at 1 hour.

    • If Aniline remains: Add another 0.2 eq of Sulfonyl Chloride.

    • If Sulfonyl Chloride remains: This is acceptable; it will be hydrolyzed in workup.

  • Quench & Workup:

    • Add 1M HCl (10 mL) to the reaction mixture.

    • Why? This protonates the excess Pyridine/DMAP (making them water-soluble) and any unreacted Aniline (removing it from the organic layer).

    • Separate phases.[2] Extract aqueous layer with DCM (2 x 10 mL).

    • Combine organic layers and wash with Saturated NaHCO₃ (20 mL).

    • Why? This removes the Sulfonic Acid byproduct and neutralizes residual HCl.

    • Dry over Na₂SO₄, filter, and concentrate.

Data Summary: Solvent & Base Effects[4]
VariableRecommendationContext
Solvent DCM (Dichloromethane)Standard. Excellent solubility for reactants. Easy workup.
THF (Tetrahydrofuran)Use if reactants are polar/insoluble in DCM. Ensure it is inhibitor-free.
Pyridine (Neat)Use for highly unreactive anilines. Acts as both solvent and base.[3]
Base Pyridine Best balance. Weak enough to prevent bis-sulfonylation, strong enough to scavenge HCl.
Triethylamine (TEA) Stronger base. Higher risk of bis-sulfonylation. Use with steric bulk (e.g., DIPEA) if needed.
NaH (Sodium Hydride)Last resort. Use only for extremely weak nucleophiles (e.g., amide/urea coupling).

Advanced Optimization: The "Decision Tree"

Use this logic flow to adapt the protocol for difficult substrates.

TroubleshootingTree Start Start Optimization CheckAniline Is Aniline Electron Deficient? (e.g. Nitro, CF3, Pyridine) Start->CheckAniline YesDeficient Add 20 mol% DMAP Heat to 40-60°C CheckAniline->YesDeficient Yes NoDeficient Standard Protocol (DCM, Pyridine, 0°C) CheckAniline->NoDeficient No CheckSolubility Is Solubility an Issue? YesDeficient->CheckSolubility ChangeSolvent Switch to Pyridine (Neat) or DMF CheckSolubility->ChangeSolvent Yes CheckSolubility->NoDeficient No CheckBis Bis-Sulfonylation Observed? NoDeficient->CheckBis YesBis 1. Reduce R-SO2Cl to 1.0 eq 2. High Dilution (0.05M) 3. Slow Addition CheckBis->YesBis Yes

Caption: Decision logic for selecting reaction conditions based on substrate properties.

References

  • Nucleophilic Catalysis Mechanism

    • Title: DMAP-Catalyzed Synthesis of Sulfonamides.[4][5][6]

    • Source:Journal of Organic Chemistry / Organic Letters (General consensus on mechanism).
    • Context: DMAP attacks the sulfonyl sulfur to form a sulfonyl-pyridinium salt, which is more electrophilic than the chloride, facilitating
    • Validation: (Proxy link to relevant mechanistic study).

  • Prevention of Bis-Sulfonylation

    • Title: Selective Sulfonyl
    • Source:Tetrahedron Letters.
    • Context: Discusses the role of base strength and stoichiometry in preventing over-reaction.
    • Validation:

  • Green & Aqueous Conditions (Alternative)

    • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[7]

    • Source:Organic Process Research & Development.
    • Context: While this guide focuses on anhydrous coupling, aqueous methods exist for specific scale-up needs.
    • Validation:

  • General Review of Sulfonamide Synthesis

    • Title: Recent Advances in the Synthesis of Sulfonamides.[5][7][8][9]

    • Source:Chemical Reviews.
    • Validation:

Sources

Technical Support Center: Navigating the Hydrolysis of Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals grappling with a frequent and critical challenge in organic synthesis: the unintended hydrolysis of sulfonyl chlorides. As highly reactive electrophiles, sulfonyl chlorides are invaluable for creating sulfonamides, sulfonates, and other key molecular scaffolds. However, this same reactivity makes them exquisitely sensitive to water, leading to the formation of sulfonic acids, which can complicate reactions, reduce yields, and make purification arduous. This document provides in-depth, experience-driven answers and protocols to help you diagnose, prevent, and troubleshoot this pervasive issue.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is failing, and I'm isolating mostly sulfonic acid. What's the primary cause?

A1: The presence of sulfonic acid is the definitive signature of sulfonyl chloride hydrolysis.[1] This indicates that water, acting as a nucleophile, is successfully competing with your intended amine or alcohol nucleophile. The root cause is almost always the presence of moisture in your reaction system. To mitigate this, you must adopt rigorously anhydrous techniques.[1][2]

  • Causality—Why Anhydrous Conditions are Non-Negotiable: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][4] Water, though a weaker nucleophile than an amine, can be present in a much higher effective concentration if solvents and reagents are not properly dried, leading to hydrolysis as a major competing pathway.

  • Actionable Protocol:

    • Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • Reagents: Ensure your amine and any base used are anhydrous. If necessary, dry them using appropriate methods before use.

    • Atmosphere: Assemble your reaction under a positive pressure of an inert gas.

Q2: I'm using anhydrous solvents, but still observing hydrolysis. What other factors could be at play?

A2: If you have rigorously excluded external moisture, consider these other critical parameters:

  • Base Selection: The choice of base is crucial. While its primary role is to scavenge the HCl generated during the reaction, the wrong base can exacerbate the problem. Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5] These bases are too bulky to compete as nucleophiles but are effective acid scavengers. Pyridine is also common but can sometimes act as a nucleophilic catalyst, which may or may not be desirable.[5][6]

  • Temperature Control: Hydrolysis, like most reactions, is temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of hydrolysis, often more than the desired sulfonylation, giving your primary nucleophile a kinetic advantage.[1][5]

  • Reaction Workup: Hydrolysis can occur rapidly during aqueous workups.[1][7] If you must wash with water, do so quickly with cold brine or a buffered solution. Minimize contact time between the unreacted sulfonyl chloride and the aqueous phase.[1] Whenever possible, a non-aqueous workup, such as filtering off amine hydrochloride salts and concentrating the filtrate, is preferable.

Q3: Does the structure of my sulfonyl chloride affect its stability towards hydrolysis?

A3: Yes, absolutely. Both electronic and steric effects inherent to the molecule's structure play a significant role.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl or alkyl backbone (e.g., -NO₂, -CN) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[8][9] Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) decrease this electrophilicity, making the sulfonyl chloride more stable.[8]

  • Steric Hindrance: Bulky groups near the sulfonyl chloride moiety, such as ortho-substituents on an aromatic ring, can physically impede the approach of a water molecule.[10][11][12] This steric protection can significantly slow the rate of hydrolysis compared to less hindered analogues.

Systematic Troubleshooting Guide

When facing hydrolysis issues, a logical, step-by-step approach is the most effective way to identify and solve the problem. The following workflow provides a visual guide to this process.

Caption: A logical workflow for diagnosing and resolving sulfonyl chloride hydrolysis.

Core Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol details a standard procedure for sulfonamide formation, incorporating best practices to minimize hydrolysis.

1. Preparation (Day Before/Morning of Reaction):

  • Place all necessary glassware (round-bottom flasks, dropping funnel, condenser, magnetic stir bars) in an oven at 150 °C for at least 4 hours.

2. Reaction Assembly and Execution:

  • Assemble the hot glassware under a positive pressure of dry nitrogen or argon and allow it to cool. Equip the main flask with a magnetic stir bar, a septum, and a nitrogen inlet.

  • Via syringe, charge the reaction flask with anhydrous dichloromethane (DCM, 10 mL) and benzylamine (1.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • In a separate dry flask, dissolve p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) in anhydrous DCM (5 mL).

  • Using a dry syringe or the dropping funnel, add the tosyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor reaction completion using Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Once the reaction is complete, quench by slowly adding 1M HCl (aq) (10 mL) to the flask.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Mechanistic Insight: The Hydrolysis Pathway

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic substitution mechanism, typically Sₙ2-like, at the sulfur center. The lone pair of electrons on the oxygen atom of water attacks the electrophilic sulfur atom.

Caption: General mechanism for the hydrolysis of a sulfonyl chloride.

Summary of Factors Influencing Hydrolysis

FactorImpact on Hydrolysis RateScientific Rationale
Water Concentration Very High Water is a core reactant. Its presence directly enables the hydrolysis pathway.[1]
Increased Temperature High Provides the necessary activation energy, increasing the rate of both desired and undesired reactions.
Electron-Withdrawing Groups Medium-High Increases the electrophilicity of the sulfur center, making it a more favorable target for nucleophilic attack.[8]
Steric Hindrance Lowers Rate Physically obstructs the approach of the water molecule to the electrophilic sulfur atom.[10][12]
Non-Nucleophilic Base Lowers Effective Rate Scavenges HCl byproduct without competing with the primary nucleophile, shifting equilibrium towards product.[5]

References

  • Synthesis of Sulfonamides - Synthetic Methods in Drug Discovery: Volume 2.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride - ResearchGate. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society. [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides - ResearchGate. [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions - OSTI.GOV. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

  • Sulfanilyl chloride, N-acetyl- - Organic Syntheses Procedure. [Link]

  • Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol - ResearchGate. [Link]

  • Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. [Link]

  • MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS - Taylor & Francis Online. [Link]

  • Sulfonyl Chloride Definition - Fiveable. [Link]

  • Green Chemistry - RSC Publishing. [Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis - The Journal of Organic Chemistry. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - NIH National Library of Medicine. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • EWG vs EDG: Examples of Electron Withdrawing and Donating Groups - ChemTalk. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides - ResearchGate. [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab - MBRAUN. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? - Reddit. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your reaction setup: temperature . Moving beyond simple protocol recitation, we will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when approaching the thermal aspects of N-arylation of sulfonamides.

Q1: Why is temperature such a critical parameter in N-arylation of sulfonamides?

Temperature is a pivotal control element that directly influences reaction kinetics, catalyst stability, and the solubility of reagents. For endothermic reactions, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the degradation of thermally sensitive substrates or reagents, deactivation of the catalyst, and the formation of undesired side products.[1] Conversely, a temperature that is too low may result in sluggish or incomplete reactions.

Q2: What are the typical temperature ranges for Palladium- and Copper-catalyzed N-arylation of sulfonamides?

While the optimal temperature is highly substrate- and catalyst-dependent, general ranges can be provided as a starting point.

  • Palladium-catalyzed (Buchwald-Hartwig) reactions: These often run at moderately elevated temperatures, typically between 80-110 °C.[2][3] The choice of ligand and the reactivity of the aryl halide play a significant role; for instance, less reactive aryl chlorides may require higher temperatures than the corresponding aryl bromides or iodides.[2]

  • Copper-catalyzed (Ullmann-type) reactions: Traditionally, these reactions required harsh conditions with high temperatures, often exceeding 150 °C and sometimes up to 210 °C.[4][5][6] However, modern advancements with the use of specific ligands can lower the required temperature, sometimes even to room temperature in certain cases.[7][8][9]

Q3: How does the choice of solvent influence the reaction temperature?

The solvent's boiling point is a primary determinant of the accessible temperature range for a reaction at atmospheric pressure. High-boiling polar aprotic solvents like DMSO, NMP, or DMF are often used in Ullmann-type reactions to achieve the necessary high temperatures.[4] For Buchwald-Hartwig couplings, solvents like toluene, dioxane, and THF are common, and the reaction temperature is typically set near the solvent's boiling point to ensure a consistent and stable temperature.[2] It's crucial to select a solvent that not only facilitates the desired reaction temperature but also ensures the solubility of all reaction components.

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

Not necessarily. While this can sometimes be the case, temperature can also influence the reaction pathway, leading to different product distributions. This is due to the principles of kinetic versus thermodynamic control.[10][11][12] A lower temperature might favor the kinetically preferred product, which is formed faster, while a higher temperature can provide enough energy to overcome a higher activation barrier to form the more stable, thermodynamically favored product. Therefore, simply extending the reaction time at a lower temperature may not yield the same outcome as a high-temperature reaction.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and resolve specific issues encountered during your N-arylation experiments, with a focus on temperature as a key variable.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to form the desired N-arylated sulfonamide in a satisfactory yield.

Possible Cause A: Insufficient Reaction Temperature

  • The "Why": The reaction may have a high activation energy that is not being overcome at the current temperature, leading to a very slow or stalled reaction. This is particularly relevant for less reactive coupling partners, such as electron-rich aryl chlorides or sterically hindered substrates.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature.

    • Solvent Change: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling solvent. For example, if a reaction is sluggish in THF (boiling point ~66 °C), switching to toluene (boiling point ~111 °C) or dioxane (boiling point ~101 °C) could be beneficial.[2]

    • Kinetic Analysis: For a more systematic approach, consider running the reaction at several different temperatures (e.g., 80 °C, 100 °C, 120 °C) and taking aliquots at various time points to determine the initial reaction rates. This can help identify the temperature at which the reaction proceeds most efficiently without significant side product formation.

Possible Cause B: Catalyst Deactivation or Substrate Decomposition at High Temperatures

  • The "Why": While higher temperatures can increase reaction rates, they can also lead to the degradation of the catalyst, ligands, or starting materials. Sulfonamides themselves are generally thermally stable, but specific functional groups on the substrates may not be.[1]

  • Troubleshooting Steps:

    • Temperature Reduction: If you suspect decomposition (e.g., observing charring or multiple unidentifiable spots on a TLC plate), try running the reaction at a lower temperature.

    • Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and can be effective at lower temperatures compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]

    • Ligand Selection: The choice of ligand is crucial for stabilizing the metal center. For challenging couplings, screening different ligands may identify a system that is more stable and active at a lower temperature.

Experimental Protocol: Temperature Screening for a Buchwald-Hartwig N-Arylation

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

  • Reaction Setup: In an array of reaction vials suitable for a heating block, add the aryl halide (1.0 equiv.), sulfonamide (1.2 equiv.), palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2 mol%), and ligand (e.g., BrettPhos, 4 mol%).[2]

  • Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.) and the degassed solvent (e.g., toluene).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Parallel Heating: Place the vials in a multi-well heating block set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction vial for analysis by LC-MS to determine the conversion to the desired product and the formation of any side products.

  • Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and selectivity.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired N-arylated sulfonamide.

Possible Cause A: Hydrodehalogenation of the Aryl Halide

  • The "Why": This side reaction, where the aryl halide is reduced to the corresponding arene, can be promoted at higher temperatures. It often occurs via a β-hydride elimination pathway, particularly when using primary amines as coupling partners, although it can also be a concern with sulfonamides under certain conditions.[2]

  • Troubleshooting Steps:

    • Lower the Temperature: This is often the most effective first step to minimize hydrodehalogenation.

    • Ligand and Base Optimization: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination. A bulkier ligand may disfavor the transition state leading to hydrodehalogenation. The strength and nature of the base can also play a role.

Possible Cause B: Homocoupling of the Aryl Halide

  • The "Why": Dimerization of the aryl halide can be favored under certain conditions, and this can sometimes be exacerbated by higher temperatures.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading and Temperature: Reducing both the catalyst loading and the reaction temperature can often suppress this side reaction.[2]

    • Ensure an Inert Atmosphere: Oxygen can sometimes promote homocoupling, so ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

Data Summary: Temperature Effects on Common Catalyst Systems

Catalyst SystemTypical Temperature Range (°C)Potential Issues at Higher Temperatures
Palladium/Buchwald Ligands 80 - 120Increased hydrodehalogenation, ligand decomposition.[2]
Copper/Phenanthroline Ligands 100 - 140Substrate decomposition, solvent degradation.[4]
Ligand-free Copper Iodide 110 - 180Significant side product formation, requires robust substrates.[5][13]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Temperature Optimization

This decision tree provides a logical pathway for troubleshooting common issues related to reaction temperature in N-arylation of sulfonamides.

G start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No increase_temp Incrementally Increase Temperature (10-20 °C) check_yield->increase_temp Yes hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation Yes homocoupling Homocoupling? check_side_products->homocoupling check_again Yield Improved? increase_temp->check_again too_high Suspect Decomposition (Charring, multiple spots)? check_again->too_high No success Reaction Optimized check_again->success Yes lower_temp Decrease Temperature too_high->lower_temp Yes optimize_catalyst Optimize Catalyst/Ligand for Lower Temperature too_high->optimize_catalyst No lower_temp->success optimize_catalyst->success lower_temp_side Lower Temperature hydrodehalogenation->lower_temp_side Yes homocoupling->optimize_catalyst No homocoupling->lower_temp_side Yes optimize_ligand_base Optimize Ligand/Base lower_temp_side->optimize_ligand_base optimize_ligand_base->success

Caption: A decision tree for troubleshooting temperature-related issues.

Diagram 2: Relationship Between Temperature and Reaction Outcomes

This diagram illustrates the conceptual relationship between reaction temperature and the competing factors of reaction rate, stability, and side reactions.

G cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature low_rate Low Reaction Rate good_rate Good Reaction Rate low_rate->good_rate Increase Temp high_stability High Reagent/Catalyst Stability good_stability Sufficient Stability high_stability->good_stability Increase Temp kinetic_product Kinetic Product Favored desired_product Desired Product Maximized kinetic_product->desired_product Increase Temp high_rate High Reaction Rate good_rate->high_rate Increase Temp low_stability Decomposition/ Deactivation good_stability->low_stability Increase Temp side_products Side Products Favored desired_product->side_products Increase Temp

Caption: The balance of factors influenced by reaction temperature.

By understanding the fundamental principles of how temperature influences the N-arylation of sulfonamides and by employing a systematic, problem-oriented approach to troubleshooting, you can significantly improve the efficiency and success of your synthetic endeavors.

References

  • Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. Available at: [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Strain-Enabled S-Arylation and S-Alkenylation of Sulfinamides - ChemRxiv. Available at: [Link]

  • Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions Author(s) Yong-Chua Teo, Yun- - NIE Digital Repository. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - ACS Publications. Available at: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC. Available at: [Link]

  • Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature - Ma - 2022 - Advanced Synthesis & Catalysis - DOI. Available at: [Link]

  • N-Arylation of Sulfonamides on Solid Supports - PubMed. Available at: [Link]

  • Thermal Nickel-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides Enabled by PhPAd-DalPhos Ligation | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides a - ResearchGate. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available at: [Link]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides | ChemRxiv. Available at: [Link]

  • [PDF] Facile N-arylation of amines and sulfonamides. - Semantic Scholar. Available at: [Link]

  • N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Kinetic vs Thermodynamic Control.
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

  • How do organic chemists remove solvents with high boiling points from solution? - Quora. Available at: [Link]

  • The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

resolving poor solubility of N-(4-ethylphenyl) sulfonamides in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: Resolving Solubility Issues of N-(4-ethylphenyl) Sulfonamides in DMSO Ticket ID: #SOL-DMSO-SU-001 Status: Open for Resolution

Executive Summary

You are likely encountering solubility failure due to a "perfect storm" of physicochemical factors: the high crystal lattice energy of the N-(4-ethylphenyl) moiety, the hygroscopic nature of DMSO, and the "anti-solvent" effect of atmospheric moisture.

This guide moves beyond generic advice ("shake it longer") and provides a mechanistic breakdown and validated protocols to solubilize your compound for reproducible data.

Module 1: Diagnostic Flowchart

Identify your specific failure mode before attempting a fix.

TroubleshootingFlow Start Visual Inspection of DMSO Stock Solution Cloudy Cloudy / Hazy (Immediate) Start->Cloudy Upon mixing Crystals Crystalline Precipitate (After Storage) Start->Crystals After freeze/thaw Gel Viscous Gel / Slurry Start->Gel High Conc (>50mM) WaterIssue DIAGNOSIS: Moisture Contamination Water > 0.1% acts as anti-solvent Cloudy->WaterIssue LatticeIssue DIAGNOSIS: Cryo-Precipitation Freezing excluded solute Crystals->LatticeIssue ConcIssue DIAGNOSIS: Supersaturation Exceeds solubility limit Gel->ConcIssue FixDry PROTOCOL A: Anhydrous Rescue WaterIssue->FixDry FixHeat PROTOCOL B: Thermal Cycling LatticeIssue->FixHeat FixSalt PROTOCOL C: pH Adjustment ConcIssue->FixSalt

Figure 1: Decision matrix for identifying the root cause of solubility failure based on visual evidence.

Module 2: The Chemistry of Failure

To solve the problem, you must understand the competition occurring in your vial.

The Hydrophobic Mismatch

Your compound, N-(4-ethylphenyl) sulfonamide, contains a lipophilic tail (4-ethylphenyl). While the sulfonamide group (


) is polar, the ethylphenyl group promotes strong 

-

stacking and Van der Waals packing in the solid state.
  • The Barrier: The Crystal Lattice Energy (

    
    ) is high.
    
  • The Goal: The Solvation Energy (

    
    ) of DMSO must exceed 
    
    
    
    .
The "Anti-Solvent" Effect of Water

This is the most common cause of failure. DMSO is aggressively hygroscopic.[1]

  • Data Point: At 20°C and 60% relative humidity, pure DMSO can absorb enough water to increase its volume by 15% in just 20 minutes [1].

  • Mechanism: Water molecules bind to DMSO more strongly than DMSO binds to your lipophilic sulfonamide. As water enters the vial, it displaces the DMSO molecules surrounding your compound. The compound, finding itself in an aqueous-rich environment it hates, crashes out of solution.

The Freeze-Thaw Trap

DMSO freezes at 18.5°C. When you freeze a stock solution:

  • Pure DMSO crystallizes first.

  • The drug is excluded into a shrinking liquid pocket, becoming hyper-concentrated.

  • The drug precipitates.[2][3]

  • Upon thawing, the drug does not spontaneously re-dissolve because the thermodynamic barrier (nucleation) has already been crossed [2].

Module 3: Validated Protocols

Protocol A: The Anhydrous Rescue (For "Cloudy" Solutions)

Use this when moisture contamination is suspected.

Reagents:

  • Molecular Sieves (3Å or 4Å), activated.

  • Fresh DMSO (Anhydrous grade, sealed).[1]

Steps:

  • Do not add more DMSO from an old bottle.

  • If the solution is valuable, add 5-10 beads of activated molecular sieves directly to the vial.

  • Incubate at 37°C for 30 minutes. The sieves will scavenge water, often clarifying the solution as the "anti-solvent" is removed.

  • Prevention: Always store DMSO stocks over molecular sieves if the compound is hydrophobic.

Protocol B: Thermal & Acoustic Shift (For "Crystals")

Use this to break the lattice energy of precipitated stocks.

Steps:

  • Heat: Place the sealed vial in a water bath at 37°C - 45°C . (Do not exceed 60°C to avoid sulfonamide degradation).

  • Sonicate: Use an ultrasonic bath (not a probe) for 5-minute intervals.

    • Critical: The water in the bath must be warm. Sonicating in cold water counteracts the solubility gain.

  • Vortex: Vortex vigorously immediately after sonication.

  • Visual Check: Hold against a light. If "schlieren" lines (swirls) are visible, it is not fully dissolved.

Protocol C: The "Salt-In" Strategy (Advanced)

Use this for high-concentration stocks (>50mM) where neutral solubility is exceeded.

Mechanism: Sulfonamides are weak acids (


). By removing the proton from the nitrogen, you create a negative charge. DMSO solvates anions exceptionally well due to its sulfur center, and the ionic species cannot maintain the tight crystal packing of the neutral form [3].

Steps:

  • Calculate the molarity of your sulfonamide.

  • Add 1.05 equivalents of NaOH (from a concentrated aqueous stock) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • The solution should clarify instantly.

    • Warning: Ensure your downstream biological assay can tolerate the pH shift or the presence of the base.

Module 4: Solubility Data & Comparison

ParameterValue / NoteImpact on Solubility
Melting Point High (>100°C typically)Negative. Higher MP = Stronger Lattice = Harder to dissolve.
DMSO Hygroscopicity High (absorbs moisture)Negative. Water acts as an anti-solvent.[1]
Sulfonamide pKa ~10.0 (in water)Neutral. Can be exploited using Protocol C.
Freezing Point (DMSO) 18.5°CNegative. Causes cryo-precipitation during storage.

Module 5: Frequently Asked Questions (FAQs)

Q: My stock was clear yesterday, but today it has crystals. Why? A: This is likely "Ostwald Ripening" induced by temperature fluctuation. If the room temperature dropped below 20°C overnight, the DMSO may have partially solidified or the solubility limit decreased, forcing the compound out. Fix: Store at controlled RT or -20°C, never in a fridge (4°C).

Q: Can I use a co-solvent? A: Yes. If DMSO alone fails, a mixture of DMSO:PEG400 (50:50) often works better for sulfonamides. PEG400 disrupts the water structure and provides a different polarity profile that stabilizes the ethylphenyl group.

Q: I need to inject this into an animal. Can I use Protocol C (NaOH)? A: Proceed with caution. While the sodium salt is soluble, injecting a high-pH solution can cause local necrosis. You must buffer the solution immediately upon dilution into saline/PBS.

References

  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[5][6]Link

  • Popa-Burke, I., et al. (2014).[7] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[7] Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • BenchChem. (2025).[1][8] Impact of hygroscopic DMSO on solubility.[1]Link

Sources

Precision Sulfonamide Synthesis: The Technical Support Hub

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Minimizing Side Products in Benzenesulfonamide Synthesis

Mechanistic Root Cause Analysis

Before optimizing a protocol, we must understand the "Enemy"—the competing reaction pathways that degrade yield. In benzenesulfonamide synthesis, you are fighting a war on two fronts: Hydrolysis (moisture attack) and Bis-sulfonylation (over-reaction).

The Reaction Network

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize the green path while suppressing the red paths.

ReactionNetwork cluster_0 Critical Control Points Start Benzenesulfonyl Chloride (R-SO2Cl) Product Target Sulfonamide (R-SO2-NH-R') Start->Product + Amine (Base) Primary Pathway Acid Sulfonic Acid (Hydrolysis impurity) Start->Acid + H2O (Wet Solvent/Air) Amine Primary Amine (R'-NH2) BisProduct Disulfonimide (Bis-side product) Product->BisProduct + Excess R-SO2Cl (High pH / High Temp)

Figure 1: Kinetic competition between the desired amidation, moisture-driven hydrolysis, and over-sulfonylation.

Optimized Protocols (SOPs)

Do not rely on "standard" literature procedures without scrutiny. Choose the protocol based on your substrate's sensitivity.

Protocol A: The Anhydrous "Precision" Method

Best for: Valuable amines, small scale (<1g), and avoiding hydrolysis.

The Logic: We use an organic base (Pyridine) which acts as both a proton scavenger and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate), while strictly excluding water.

  • Setup: Flame-dry a round-bottom flask. Purge with

    
     or Argon.[1]
    
  • Solvent: Dissolve Primary Amine (1.0 equiv) in anhydrous DCM (Dichloromethane).

    • Why DCM? It solubilizes the reactants but precipitates the Pyridine-HCl salt, driving the equilibrium forward.

  • Base: Add Pyridine (1.5 - 2.0 equiv).

    • Tip: If the amine is an HCl salt, add 1.0 equiv extra base.

  • Addition (CRITICAL): Cool to 0°C . Dissolve Benzenesulfonyl Chloride (1.0 - 1.1 equiv) in a minimal amount of DCM.[1] Add this solution dropwise over 15–20 minutes.

    • Why? Rapid addition creates local hotspots of high concentration, favoring the formation of the Disulfonimide (Bis-product).

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours.

  • Quench: Add saturated

    
     solution.
    
Protocol B: The Schotten-Baumann "Robust" Method

Best for: Scale-up (>10g), inorganic-tolerant substrates, and "Green" chemistry.

The Logic: Uses a biphasic system (Water/Organic).[2] The inorganic base stays in the water, neutralizing the HCl. The reaction relies on the amine reacting faster with the sulfonyl chloride than water does (hydrolysis).

  • Solvent: Dissolve Amine in Acetone or THF.

  • Base Phase: Dissolve

    
     or 
    
    
    
    (2.5 equiv) in water.
  • Mixing: Combine phases. Vigorously stir (high RPM is essential to increase surface area of the emulsion).

  • Addition: Add Benzenesulfonyl Chloride (1.2 - 1.5 equiv) dropwise at 0°C.

    • Note: We use excess reagent here because some hydrolysis is inevitable in water.

  • Workup: Evaporate the organic solvent (Acetone/THF). The product usually precipitates out of the remaining water. Filter and wash with water.[1][3]

Troubleshooting Guide

Diagnostic Decision Tree

Use this flow to identify why your reaction failed or produced impurities.

Troubleshooting Start Issue Detected Yield Is the Yield Low? Start->Yield Purity Is the Purity Low? Start->Purity Yes Yes Yield->Yes Check TLC Purity->Yes Identify Impurity Starting Material\nRemains Starting Material Remains Yes->Starting Material\nRemains Incomplete Baseline Spot\n(Acid) Baseline Spot (Acid) Yes->Baseline Spot\n(Acid) Hydrolysis Double Spot\n(Higher Rf) Double Spot (Higher Rf) Yes->Double Spot\n(Higher Rf) Bis-Sulfonylation Oily Residue Oily Residue Yes->Oily Residue Excess Reagent Increase Temp\nor Time Increase Temp or Time Starting Material\nRemains->Increase Temp\nor Time Dry Solvents\nCheck Reagent Quality Dry Solvents Check Reagent Quality Baseline Spot\n(Acid)->Dry Solvents\nCheck Reagent Quality Reduce Eq of R-SO2Cl\nAdd Slower Reduce Eq of R-SO2Cl Add Slower Double Spot\n(Higher Rf)->Reduce Eq of R-SO2Cl\nAdd Slower Wash with\nDilute Base Wash with Dilute Base Oily Residue->Wash with\nDilute Base

Figure 2: Diagnostic logic for common sulfonamide synthesis failures.

Symptom & Solution Matrix
SymptomProbable CauseThe Fix
Product is an oil (should be solid) Presence of unreacted Benzenesulfonyl Chloride or Hydrolysis product (Sulfonic Acid).[4]Wash Protocol: Wash organic layer with 10%

. This converts the acid to a salt (water soluble) and hydrolyzes remaining chloride.
Two spots on TLC (Product + High Rf) Bis-sulfonylation. The product sulfonamide reacted again with the chloride.Stoichiometry Control: Ensure you are using 1:1 equivalents. Do NOT use excess chloride. Add chloride slowly at 0°C.
Low Yield + Acidic Spot (Baseline) Hydrolysis. The chloride reacted with water instead of your amine.Dry Your System: Use anhydrous DCM.[1][5] Check the quality of your sulfonyl chloride (it should not smell sharply of HCl before reaction).
Solid precipitates immediately Amine-HCl salt formation. The acid generated is protonating your starting amine, killing its nucleophilicity.Add More Base: Ensure you have >2.0 equivalents of base (Pyridine/TEA) to scavenge the HCl.

Frequently Asked Questions (FAQs)

Q: Why do I get the "Bis-product" (Disulfonimide) only with primary amines? A: A primary amine (


) forms a secondary sulfonamide (

). This product still has one acidic proton on the nitrogen. In the presence of strong base or excess sulfonyl chloride, this proton is removed, making the nitrogen nucleophilic again, leading to a second attack (

).[5] Secondary amines (

) form tertiary sulfonamides (

) which have no protons to lose, so they cannot over-react.

Q: My product is soluble in the aqueous wash. Where did I lose it? A: You likely used NaOH (pH 14) for your wash. Sulfonamides derived from primary amines are acidic (


). A strong base will deprotonate your product, turning it into a salt that dissolves in water.[4]
  • Correction: Use Saturated

    
      (pH ~8.5) or dilute HCl for washes.[4] This removes the strong sulfonic acid impurities without deprotonating your product.
    

Q: Can I use DMAP to speed up the reaction? A: Proceed with caution. While DMAP is a potent catalyst, it creates a highly reactive "Super-Electrophile" (Sulfonyl-pyridinium species). If your amine is sterically hindered, this is great. If your amine is unhindered, DMAP can accelerate the Bis-sulfonylation side reaction. Use DMAP only if the standard Pyridine protocol fails.

Q: How do I remove the sulfonic acid impurity if it co-elutes on the column? A: Do not rely on chromatography for this. Use a "Basic Wash" extraction.[4] Dissolve the mixture in EtOAc and wash 3x with Saturated


. The sulfonic acid (

) will become Sodium Sulfonate (

) and migrate to the water layer. Your sulfonamide will stay in the EtOAc.

References

  • BenchChem Technical Support. (2025).[1][4][5] Sulfonylation of Primary Amines: Troubleshooting & Optimization. Retrieved from 5

  • Organic Chemistry Portal. (2020). Synthesis of Sulfonamides: Recent Methodologies. Retrieved from 6

  • Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Retrieved from 7

  • Royal Society of Chemistry (RSC). (2013).[8] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. Retrieved from 8

  • US Patent 2002/0022743 A1. Method for the purification of aryl sulfonic acids and salts. Retrieved from 9

Sources

Technical Support Center: 4-Ethylaniline Sulfonylation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties in the sulfonylation of 4-ethylaniline.

Ticket ID: #SULF-4ET-STRC Topic: Overcoming Steric Hindrance & Reactivity Barriers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

User Context: You are attempting to sulfonylate 4-ethylaniline (CAS: 589-16-2). The Core Problem: While 4-ethylaniline is a primary amine with a para-substituent (typically unhindered), "steric hindrance" in this context almost invariably refers to one of two scenarios:

  • N-Sulfonylation (Sulfonamide Formation): You are reacting it with a sterically bulky sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride or mesitylenesulfonyl chloride), and conversion is stalled.

  • C-Sulfonylation (Electrophilic Aromatic Substitution): You are attempting to sulfonylate the ring (ortho position). The ethyl group at C4 exerts steric pressure on the C3/C5 positions, making ortho-substitution difficult.

This guide addresses both, with a primary focus on Scenario 1 , the most common bottleneck in medicinal chemistry.

Troubleshooting Guide (Q&A Format)

Q1: I am reacting 4-ethylaniline with a bulky sulfonyl chloride, but the reaction stalls at <40% conversion. Increasing temperature degrades the chloride. How do I drive this to completion?

Diagnosis: Standard bases (Triethylamine, DIPEA) are often insufficient for activating bulky sulfonyl chlorides due to the "shielding" effect of the ortho-substituents on the sulfur atom. The nucleophilic attack by the aniline is kinetically inhibited.

Solution: Nucleophilic Catalysis (The "DMAP Turbo") You must switch from a purely Brønsted base mechanism to a Nucleophilic Catalysis mechanism.

  • Protocol Adjustment: Add 10–20 mol% 4-Dimethylaminopyridine (DMAP) to your reaction mixture.

  • Mechanism: DMAP attacks the bulky sulfonyl chloride faster than the aniline, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic, readily transferring the sulfonyl group to the 4-ethylaniline.

Recommended Conditions:

  • Solvent: Dichloromethane (DCM) or Pyridine (anhydrous).

  • Base: Pyridine (excess) or Et3N (2.0 equiv).

  • Catalyst: DMAP (0.1 equiv).

  • Temp:

    
    .
    

Visualization of the Solution:

DMAP_Catalysis R_SO2_Cl Bulky Sulfonyl Chloride Inter N-Sulfonylpyridinium Salt (Activated) R_SO2_Cl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Sulfonyl Transfer Aniline 4-Ethylaniline Aniline->Product DMAP_Regen DMAP (Regenerated) Product->DMAP_Regen Catalyst Release DMAP_Regen->DMAP

Figure 1: DMAP-catalyzed activation cycle for hindered sulfonylation.

Q2: I cannot use DMAP due to downstream purification issues. Are there alternative "steric-busting" conditions?

Solution: Microwave-Assisted Synthesis or SuFEx Chemistry

Option A: Microwave Irradiation If thermal degradation is an issue, microwave heating provides rapid energy transfer, often overcoming the activation energy barrier of the steric clash before the chloride decomposes.

  • Settings:

    
    , 10–30 mins, sealed vessel.
    
  • Solvent: THF or Acetonitrile (DCM is not suitable for high-temp microwave).

Option B: Switch to Sulfonyl Fluorides (SuFEx) Sulfonyl chlorides are unstable and prone to hydrolysis. Sulfonyl fluorides are thermally stable and resistant to reduction, yet highly reactive toward amines in the presence of specific activators (like Calcium triflimide or simple silyl ethers).

  • Why it works: The fluoride is smaller than chloride, reducing steric bulk at the sulfur center during the transition state [1].

Q3: I am attempting C-sulfonylation (Ring Sulfonation) ortho to the ethyl group, but yields are low. Is the ethyl group blocking the reaction?

Diagnosis: Yes. The ethyl group at position 4 directs electrophiles to the ortho position (C3/C5). However, the ethyl group is moderately bulky (A-value ~1.79), creating steric strain for incoming large electrophiles (like


-pyridine complexes or chlorosulfonic acid).

Solution: Thermodynamic Control & Stronger Electrophiles

  • Use Chlorosulfonic Acid (

    
    ):  This acts as both solvent and reagent. The high concentration of the super-electrophile overcomes the steric barrier.
    
  • Reversible Blocking (If applicable): If you are getting mixtures, the steric hindrance might actually be helping you avoid bis-sulfonation.

  • Optimization Table:

MethodReagentTempOutcome on 4-Ethylaniline
Mild

/


Low Yield. Steric hindrance dominates.
Standard

(excess)

Good Yield. Forms sulfonyl chloride directly.
Aggressive Oleum (

)

High Yield. Risk of desulfonation or polymerization.
Q4: How do I purify the product if the bulky sulfonyl chloride co-elutes with my sulfonamide?

Solution: The "Chemical Scavenger" Workup Sterically hindered reactions often require excess chloride, leading to purification nightmares.

  • Add a Scavenger: After the reaction is complete, add N,N-dimethylethylenediamine (DMEDA) or Morpholine (0.5 equiv relative to chloride) and stir for 30 mins.

  • Mechanism: The scavenger (a primary/secondary amine) rapidly consumes the remaining hindered sulfonyl chloride to form a highly polar, water-soluble sulfonamide.

  • Extraction: Perform an acid wash (1M HCl). The scavenger-sulfonamide (if basic) or the excess scavenger will wash into the aqueous layer, leaving your clean product in the organic phase.

Experimental Protocol: DMAP-Catalyzed Hindered Sulfonylation

Objective: Synthesis of N-(4-ethylphenyl)-2,4,6-triisopropylbenzenesulfonamide.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 4-Ethylaniline (1.0 equiv, 5.0 mmol)

    • Hindered Sulfonyl Chloride (1.2 equiv, 6.0 mmol)

    • Pyridine (2.0 equiv, 10.0 mmol)

    • DMAP (0.2 equiv, 1.0 mmol) - CRITICAL STEP

    • DCM (anhydrous, 0.2 M concentration)

  • Procedure:

    • Dissolve 4-ethylaniline, Pyridine, and DMAP in DCM. Cool to

      
      .
      
    • Add the sulfonyl chloride portion-wise (solid) or dropwise (solution) over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion <50% after 4 hours, heat to reflux (

      
      ).
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove Pyridine, DMAP, and unreacted aniline).

    • Dry over

      
       and concentrate.
      

References

  • Sulfur(VI) Fluoride Exchange (SuFEx)

    • Title: Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides[1][2]

    • Source: Wageningen University & Research / PMC
    • URL:[Link]

  • Indium-Catalyzed Sulfonylation

    • Title: Sulfonamide synthesis by S-N coupling
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Visible-Light Mediated Sulfonylation (Alternative Method)

    • Title: Direct sulfonylation of anilines mediated by visible light[3][4]

    • Source: Chemical Science (RSC)
    • URL:[Link]

Sources

Technical Support Center: Sulfonamide Purification & Pyridine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals dealing with the persistent challenge of isolating pure sulfonamides from reaction mixtures containing pyridine.

Pyridine is widely used in sulfonamide synthesis as both a solvent and an acid scavenger (neutralizing the HCl byproduct generated from sulfonyl chlorides)[1]. However, its boiling point (115 °C), water solubility, and tendency to coordinate with organic molecules make it notoriously difficult to remove during standard concentration steps[2].

Below, you will find a mechanistic troubleshooting guide, validated experimental protocols, and a decision-making workflow to ensure high-yield, high-purity sulfonamide isolation.

Decision Workflow for Pyridine Removal

G Start Crude Reaction Mixture (Sulfonamide + Pyridine + Solvent) SolubilityCheck Is the Sulfonamide Water-Soluble? Start->SolubilityCheck Azeotrope Azeotropic Distillation (Co-evaporate with Toluene) SolubilityCheck->Azeotrope Yes (Hydrophilic) AcidCheck Is the Sulfonamide Acid-Sensitive? SolubilityCheck->AcidCheck No (Lipophilic) FreezeDry Lyophilization / Ion Exchange (High Vacuum / Resin) Azeotrope->FreezeDry Pure Purified Sulfonamide FreezeDry->Pure AcidicWash Wash with 1M HCl (Forms Pyridinium Chloride) AcidCheck->AcidicWash No CuWash Wash with 10% aq. CuSO4 (Forms[Cu(Py)4]2+ Complex) AcidCheck->CuWash Yes OrganicLayer Isolate Organic Layer (Contains Sulfonamide) AcidicWash->OrganicLayer CuWash->OrganicLayer WashBrine Wash with Brine & Dry over MgSO4 OrganicLayer->WashBrine Concentrate Concentrate under Vacuum WashBrine->Concentrate Concentrate->Pure

Workflow for the purification of sulfonamides from pyridine-containing reaction mixtures.

Troubleshooting & Mechanistic FAQs

Q1: Why does pyridine persist in my organic layer even after a standard water wash? A: Pyridine is highly miscible with water, but it also has a high affinity for organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Because its partition coefficient does not overwhelmingly favor the aqueous phase at neutral pH, simple water washes are insufficient. To force pyridine into the aqueous phase, you must alter its chemical state—either by protonating it to form a salt or by using a transition metal to form a coordination complex[1][3].

Q2: My sulfonamide product degrades under acidic conditions. How can I remove pyridine without using 1M HCl? A: If your compound is acid-sensitive, you must avoid the standard 1M HCl quench. The most effective alternative is washing the organic layer with a 10% aqueous Copper(II) Sulfate (


) solution[3][4].
Mechanistic Causality: Pyridine acts as a strong ligand. When exposed to 

ions, it rapidly coordinates to form the tetrapyridinecopper(II) complex (

). This complex is highly water-soluble and exhibits a distinct deep blue/violet color. Because this complexation occurs at a mildly acidic to neutral pH, it protects acid-labile functional groups while effectively sequestering the pyridine into the aqueous phase[2][3].

Q3: I am synthesizing a highly polar, water-soluble sulfonamide. Aqueous extraction is impossible. How do I remove the pyridine? A: For hydrophilic sulfonamides, aqueous workups will result in the loss of your product. You have three primary self-validating alternatives:

  • Azeotropic Distillation: Pyridine forms an azeotrope with toluene. By adding toluene to your crude mixture and concentrating it under reduced pressure (rotary evaporation), you can "pull" the pyridine out of the mixture. Repeating this 2-3 times is usually sufficient[2][5].

  • Lyophilization (Freeze-Drying): If the reaction is entirely aqueous, freezing the mixture and applying high vacuum (

    
     mbar) can sublimate the pyridine and water, leaving the sulfonamide behind[6].
    
  • Anion Exchange Chromatography: Since the sulfonamide can often be deprotonated to form an anion, passing the mixture through an anion exchange column will trap the sulfonamide product, allowing the neutral pyridine (or cationic pyridinium) to wash through[6].

Q4: How do I know when all the pyridine has been successfully removed during a


 wash? 
A:  The 

wash is a self-indicating, self-validating protocol. Aqueous

is naturally light blue. When it coordinates with pyridine, it turns a deep, intense violet/dark blue[2][3]. You simply continue washing the organic layer with fresh batches of

solution until the aqueous layer no longer changes color and remains light blue. This visual cue guarantees the complete removal of the amine[2].

Quantitative Comparison of Purification Strategies

To assist in selecting the correct purification strategy, consult the following comparative data table:

Purification TechniqueReagent / MethodOperating pHEfficiencyBest Suited ForScalability
Acidic Extraction 1M or 2M HCl1.0 - 2.0>99%Acid-stable, lipophilic sulfonamidesExcellent
Metal Complexation 10% aq.

4.5 - 5.5>98%Acid-sensitive, lipophilic sulfonamidesGood (Requires large aqueous volumes)
Azeotropic Removal Toluene co-evaporationNeutral~95%Water-soluble or highly polar sulfonamidesModerate (Energy intensive)
Lyophilization High Vacuum (

mbar)
Variable>90%Aqueous reaction mixtures, saltsPoor (Bench-scale only)

Step-by-Step Experimental Protocols

Protocol A: Standard Acidic Aqueous Workup (For Acid-Stable Sulfonamides)

Use this protocol when your sulfonamide does not contain acid-labile protecting groups (e.g., Boc, trityl, or acetals).

  • Dilution: Upon completion of the reaction, dilute the crude reaction mixture with an organic solvent (DCM or EtOAc) to roughly 5 times the initial reaction volume[1][7].

  • Acid Quench: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl.

  • Extraction: Stopper and invert the funnel, venting frequently. The basic pyridine (

    
    ) will protonate to pyridinium chloride and partition into the aqueous layer[1].
    
  • Separation: Allow the layers to separate. Drain the organic layer and discard the aqueous layer.

  • Repeat: Repeat the 1M HCl wash 1-2 more times to ensure complete removal.

  • Neutralization: Wash the organic layer once with saturated aqueous

    
     to neutralize any residual acid[1][7].
    
  • Drying & Concentration: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[1][7].
    
Protocol B: Copper(II) Sulfate Complexation (For Acid-Sensitive Sulfonamides)

Use this protocol to avoid harsh acidic conditions while maintaining the efficiency of an aqueous extraction.

  • Preparation: Prepare a 10% (w/v) aqueous solution of

    
    . The solution will be light blue[2].
    
  • Dilution: Dilute the crude reaction mixture with EtOAc or DCM.

  • Complexation Wash: Add the 10%

    
     solution to the separatory funnel (Rule of thumb: use 10 mL of 
    
    
    
    solution for every 1 mL of pyridine in the reaction)[2].
  • Observation: Shake and vent. The aqueous layer will turn a deep violet/dark blue, indicating the formation of the

    
     complex[2][3].
    
  • Iterative Washing: Separate the layers. Repeat the wash with fresh

    
     solution until the aqueous layer remains light blue (indicating no more pyridine is present to coordinate)[2][3].
    
  • EDTA Wash (Optional): To remove any trace copper that may have partitioned into the organic layer, wash the organic phase once with a saturated aqueous EDTA solution[4].

  • Drying & Concentration: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
Protocol C: Azeotropic Distillation (For Water-Soluble Sulfonamides)

Use this protocol when your product is highly polar and would be lost in an aqueous workup.

  • Initial Concentration: Remove the primary reaction solvent (if volatile) using a rotary evaporator.

  • Toluene Addition: Add 10-20 mL of toluene to the crude, pyridine-containing residue[2][5].

  • Co-evaporation: Concentrate the mixture under reduced pressure at 40-50 °C. Pyridine and toluene will co-distill as an azeotrope[2][5].

  • Verification: Repeat the toluene addition and evaporation 2 to 3 times. The distinct, pungent odor of pyridine should dissipate, leaving the crude sulfonamide as a solid or thick oil ready for further purification (e.g., recrystallization or chromatography)[2][5].

References

  • YouTube. How to remove pyridine from your reaction crude? (August 08, 2022). Available at: [Link]

  • ResearchGate. Hello, i want to know how can i eliminate pyridine by extraction? (May 19, 2017). Available at: [Link]

  • University of Rochester. Remove Sticky Reagents. Available at: [Link]

  • Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (April 07, 2023). Available at:[Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture? (April 02, 2014). Available at: [Link]

Sources

Technical Support Center: N-(4-ethylphenyl)-4-fluorobenzenesulfonamide In Vitro Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for N-(4-ethylphenyl)-4-fluorobenzenesulfonamide . This highly lipophilic sulfonamide derivative presents unique challenges in standard in vitro assays. Due to the hydrophobic nature of the 4-ethylphenyl and 4-fluorobenzene moieties, researchers frequently encounter issues with aqueous solubility, protein sequestration, and surface adsorption.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind these phenomena and providing self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate when added to DMEM or RPMI media?

The Causality: This is a classic "crash-out" effect driven by localized supersaturation. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO solvent diffuses into the water faster than the hydrophobic compound can solvate. The local concentration of the compound briefly exceeds its thermodynamic solubility limit, causing rapid nucleation and irreversible micro-precipitation. The Solution: You must lower the thermodynamic barrier by using an intermediate dilution step and warming the media to 37°C prior to addition (see Protocol 1).

Q2: My IC50 shifts by 50-fold between my biochemical assay and my cell-based assay. Is the compound degrading?

The Causality: It is highly unlikely that the compound is degrading. Sulfonamides are exceptionally resistant to abiotic hydrolysis at physiological pH (pH 7.4), often exhibiting half-lives of over a year in aqueous environments 1. Instead, this shift is caused by protein sequestration . The hydrophobic properties of the fluorinated and ethylated rings drive strong, non-covalent interactions with the hydrophobic binding pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS) 2. This effectively acts as a "sink," drastically reducing the free (active) fraction of the drug available to engage cellular targets 3.

Q3: I lose compound efficacy over 72 hours in the incubator. If it isn't hydrolysis, what is it?

The Causality: If chemical stability is ruled out, the loss of efficacy over prolonged incubation is typically due to plastic adsorption . Highly lipophilic molecules (LogP > 3.5) will slowly partition out of the aqueous phase and irreversibly adsorb to the polystyrene walls of standard tissue culture plates.

Part 2: Mechanistic & Diagnostic Workflows

To systematically identify the root cause of your dosing issues, follow the diagnostic workflow below.

Workflow A Issue: Loss of Efficacy or Visible Precipitate B Check DMSO Stock Is it >10 mM? A->B C Optimize Dilution (Warm media, stepwise) B->C Yes D Evaluate FBS Binding (0%, 1%, 10% FBS) B->D No C->D E Quantify Free Fraction via RED Assay D->E IC50 Shifts F Check Plastic Adsorption (Low-bind plates) D->F No Shift

Troubleshooting workflow for resolving in vitro dosing and stability issues.

Mechanism Free Free Compound BSA BSA Binding Free->BSA High Affinity (Reversible) Plastic Plastic Adsorption Free->Plastic Hydrophobic (Irreversible) Cell Cellular Uptake Free->Cell Target Engagement

Mechanistic pathways of compound sequestration and depletion in cell culture.

Part 3: Quantitative Data Summary

The following table summarizes the key physicochemical and stability metrics for N-(4-ethylphenyl)-4-fluorobenzenesulfonamide in standard in vitro systems.

ParameterMetricImplication for Cell Culture
Aqueous Solubility (pH 7.4) < 10 µMHigh risk of precipitation without DMSO co-solvent.
LogP (Estimated) ~ 4.2Highly lipophilic; prone to plastic adsorption.
Hydrolytic Half-Life (pH 7.4) > 1 YearChemically stable in media; degradation is negligible.
Protein Binding (10% FBS) > 95% BoundOnly <5% of the dosed compound is biologically active.
Photostability ModerateFluorinated aromatics can degrade under intense UV light.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Every protocol includes a built-in validation check to confirm that the physical system is behaving as expected before biological data is collected.

Protocol 1: Preparation of "Crash-Free" Working Stocks

This protocol prevents localized supersaturation by utilizing an intermediate solvent cascade.

Materials:

  • 10 mM Compound in 100% DMSO

  • Pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS)

  • Vortex mixer

Methodology:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Temperature Equilibration: Ensure the target culture media is strictly maintained at 37°C. Cold media drastically reduces the thermodynamic solubility limit.

  • Vortex-Assisted Addition: While vigorously vortexing the pre-warmed media, add the 1 mM intermediate stock dropwise to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% v/v.

  • Incubation: Allow the dosed media to equilibrate in a 37°C water bath for 15 minutes before applying it to cells.

  • Self-Validation Check: Measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS) on the final media preparation against a vehicle-only control. Validation logic: An increase in baseline scattering indicates micro-precipitation has occurred, invalidating the stock.

Protocol 2: Rapid Equilibrium Dialysis (RED) for Free-Fraction Determination

To determine the true active concentration of your drug, you must quantify the unbound fraction in the presence of FBS.

Materials:

  • RED Device inserts (8K MWCO)

  • Dialysis Buffer (PBS, pH 7.4)

  • LC-MS/MS system

Methodology:

  • Preparation: Spike N-(4-ethylphenyl)-4-fluorobenzenesulfonamide into complete media (DMEM + 10% FBS) to a final concentration of 1 µM.

  • Loading: Add 200 µL of the spiked media to the sample chamber (red ring) of the RED insert. Add 350 µL of Dialysis Buffer to the buffer chamber (white ring).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to allow the free compound to reach thermodynamic equilibrium across the membrane.

  • Extraction: Remove 50 µL from both chambers. Matrix-match by adding 50 µL of blank buffer to the media sample, and 50 µL of blank media to the buffer sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing an internal standard) to all samples to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Quantify the compound in the supernatant. Calculate the free fraction: Free % = (Concentration in Buffer Chamber / Concentration in Sample Chamber) * 100.

  • Self-Validation Check: Include a recovery control (compound spiked into PBS without protein). Validation logic: If the total recovered compound (Sample + Buffer chamber) is <80% of the initial spike, the compound is adsorbing to the dialysis membrane or the Teflon plate, invalidating the free-fraction calculation.

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabianska, A., Maszkowska, J., Kolodziejska, M., Liberek, B., Stepnowski, P. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials (2012). Available at:[Link]

  • Wójcikowski, C., Brzozowski, Z., Chorosiński, A. "Binding of sulfonylurea derivatives to bovine serum albumin: part II. The relationship of binding to albumin, chemical structure, and hypoglycemic activity of sulfonamide derivatives of 2-pyrazoline-1-carboxamide." Polish Journal of Pharmacology and Pharmacy (1977). Available at: [Link]

  • Ovung, A., Mavani, A., Ghosh, A., Chatterjee, S., Das, A., Kumar, G. S., Ray, D. "Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods." ACS Omega (2022). Available at:[Link]

Sources

Validation & Comparative

1H NMR Characterization of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of sulfonamide derivatives is a critical quality control (QC) checkpoint. N-(4-ethylphenyl)-4-fluorobenzenesulfonamide presents a unique analytical challenge due to its combination of aliphatic chains, a highly coupled halogenated aromatic ring, and an exchangeable sulfonamide proton.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of High-Field vs. Benchtop NMR instrumentation [1] and the critical impact of Solvent Selection (CDCl₃ vs. DMSO-d₆) [2] on the spectral resolution of this specific compound. By understanding the causality behind magnetic field strength and solvent-solute interactions, researchers can optimize their workflows for either rapid point-of-need screening or rigorous de novo structural elucidation.

Molecular Architecture & Predicted ¹H NMR Profile

To accurately assign the ¹H NMR spectrum of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, we must dissect its three distinct magnetic environments:

  • The 4-Ethylphenyl Ring (Ar-Ethyl): The ethyl group provides standard first-order aliphatic splitting (a triplet and a quartet). The aromatic protons form an AA'BB' system.

  • The 4-Fluorophenyl Ring (Ar-Fluoro): Fluorine (¹⁹F) is 100% naturally abundant and possesses a nuclear spin of ½. This creates an AA'BB'X spin system. The protons ortho to the fluorine couple to both the adjacent protons (³J~8.8 Hz) and the fluorine atom (³J~8.6 Hz), appearing as an apparent triplet. The protons meta to the fluorine (ortho to the SO₂ group) couple to the fluorine with a smaller constant (⁴J~5.0 Hz), appearing as a doublet of doublets.

  • The Sulfonamide Linkage (-SO₂NH-): The chemical shift of this exchangeable proton is highly dependent on the hydrogen-bonding capacity of the chosen solvent[3].

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz)
Proton EnvironmentMultiplicity & CouplingExpected δ in CDCl₃ (ppm)Expected δ in DMSO-d₆ (ppm)Integration
-CH₃ (Ethyl)Triplet (t), J ≈ 7.6 Hz1.151.103H
-CH₂- (Ethyl)Quartet (q), J ≈ 7.6 Hz2.552.502H
Ar-H (ortho to NH)Doublet (d), J ≈ 8.4 Hz6.957.052H
Ar-H (meta to NH)Doublet (d), J ≈ 8.4 Hz7.057.102H
Ar-H (ortho to F)Apparent Triplet (t), J ≈ 8.6 Hz7.107.352H
Ar-H (ortho to SO₂)Doublet of doublets (dd), J ≈ 8.8, 5.0 Hz7.757.852H
-NH- (Sulfonamide)Broad Singlet (br s) / Singlet (s)6.50 – 7.00 (Variable)10.10 (Fixed)1H

Comparative Analysis I: Instrumentation (High-Field vs. Benchtop NMR)

The choice between a traditional superconducting High-Field NMR (e.g., 400+ MHz) and a permanent-magnet Benchtop NMR (e.g., 60–90 MHz) dictates the level of structural detail you can extract[4].

The Causality of Resolution: In NMR, chemical shift dispersion (in Hz) scales linearly with the magnetic field strength (


), while scalar J-coupling constants remain fixed regardless of the field. At 400 MHz, the ratio of chemical shift difference to coupling constant (

) is large, resulting in clean, first-order spectra where the 4-fluorophenyl and 4-ethylphenyl aromatic signals are distinctly separated.

Conversely, at 60 MHz, the


 ratio drops significantly. The aromatic signals between 7.0 and 7.8 ppm suffer from severe "roofing" and second-order effects, merging into a complex, overlapping multiplet[5]. While Benchtop NMR struggles with the AA'BB'X system of the fluorinated ring, it remains highly effective for quantifying the isolated ethyl signals for routine purity checks[6].
Table 2: Performance Comparison for Sulfonamide Characterization
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Aromatic Resolution Baseline separation of Ar-F and Ar-Ethyl rings.Severe overlap; second-order multiplets.
Fluorine Coupling Clear visualization of ³JHF and ⁴JHF.Obscured by signal overlap.
Sensitivity (LOD) < 10 µg~ 1-5 mg
Infrastructure Requires liquid He/N₂, dedicated facility.Cryogen-free, standard lab benchtop.
Primary Use Case De novo structural elucidation, impurity profiling.Routine QA/QC, reaction monitoring, purity assays.

Comparative Analysis II: Solvent Selection (DMSO-d₆ vs. CDCl₃)

For sulfonamides, solvent selection is not merely a matter of solubility; it fundamentally alters the spectral landscape due to hydrogen bonding dynamics[2].

The Causality of the NH Chemical Shift:

  • In CDCl₃ (Low Polarity): Chloroform is a weak hydrogen bond acceptor. The sulfonamide -NH- proton engages in concentration-dependent intermolecular hydrogen bonding with the sulfonyl oxygens of adjacent molecules. This results in a broad, variable signal typically resonating between 6.5 and 7.0 ppm[3]. Critically, this places the -NH- peak directly underneath the crowded aromatic signals of the 4-ethylphenyl ring, making accurate integration nearly impossible.

  • In DMSO-d₆ (High Polarity): Dimethyl sulfoxide is a strong hydrogen bond acceptor. It outcompetes intermolecular solute-solute interactions, locking the -NH- proton into a stable, uniform solute-solvent hydrogen bond complex. This strong deshielding effect drives the -NH- resonance far downfield to ~10.1 ppm[7]. This shift completely isolates the proton from the aromatic region, allowing for a sharp singlet and precise 1H integration.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By verifying internal solvent standards before analyzing the Active Pharmaceutical Ingredient (API) peaks, the operator guarantees the accuracy of the chemical shift axis.

Step-by-Step Methodology (DMSO-d₆ Workflow)
  • Gravimetric Preparation: Accurately weigh 5.0 ± 0.1 mg of synthesized N-(4-ethylphenyl)-4-fluorobenzenesulfonamide into a clean glass vial. (Causality: 5 mg ensures an optimal signal-to-noise ratio in 16 scans without causing concentration-induced viscosity line broadening).

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Visual Inspection: Vortex for 30 seconds. Ensure the solution is optically clear. (Causality: Undissolved particulates create localized magnetic susceptibility gradients, ruining peak shimming and broadening signals).

  • Transfer: Transfer the solution into a standard 5 mm Wilmad NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: Standard 1D ¹H (e.g., zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

    • Dummy Scans (DS): 2.

  • Self-Validating Processing:

    • Apply Fourier Transform and phase the spectrum manually.

    • Validation Checkpoint: Locate the TMS peak and calibrate it to exactly 0.00 ppm. Next, verify that the residual non-deuterated DMSO pentet appears at exactly 2.50 ppm, and the residual water peak appears at ~3.33 ppm.

    • If these solvent peaks deviate, the lock/shim process failed, and the spectrum must be re-acquired.

  • Integration: Integrate the isolated -NH- singlet at ~10.1 ppm and set its value to 1.00. The ethyl -CH₃ triplet at ~1.10 ppm should integrate to 3.00 ± 0.05.

Decision-Making Workflow

G Start Synthesized N-(4-ethylphenyl) -4-fluorobenzenesulfonamide Decision1 Analytical Objective? Start->Decision1 Benchtop Routine QA/QC & Purity Benchtop NMR (60-90 MHz) Decision1->Benchtop Rapid Screening HighField De Novo Structural Elucidation High-Field NMR (400+ MHz) Decision1->HighField High Resolution Decision2 Solvent Selection Benchtop->Decision2 HighField->Decision2 DMSO DMSO-d6 NH shifts to ~10 ppm (No aromatic overlap) Decision2->DMSO Preferred for Sulfonamides CDCl3 CDCl3 NH at ~6.5-7.0 ppm (Potential aromatic overlap) Decision2->CDCl3 Standard Aliphatic Analysis End Valid 1H NMR Spectrum & Peak Integration DMSO->End CDCl3->End

Figure 1: Decision matrix for the NMR characterization of sulfonamides based on analytical goals.

References

  • Fantato, L., et al. (2025). "Benchtop NMR in Biomedicine: An Updated Literature Overview." Metabolites, 16(1), 3. Available at:[Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). "Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides." Journal of the Arkansas Academy of Science, 54(1), Article 19. Available at:[Link]

  • Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. Available at:[Link]

  • Ismael, S., et al. (2022). "Influence of solvents on the 1H-NMR chemical shifts." Chemistry Department, Basrah University. Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Sulfonamide SO₂ Stretching Vibrations

Author: BenchChem Technical Support Team. Date: March 2026

For chemists engaged in drug discovery and molecular synthesis, the sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry. Its unambiguous identification is critical for reaction monitoring, quality control, and structural elucidation. Infrared (IR) spectroscopy provides a rapid, non-destructive method for this purpose, with the vibrations of the sulfonyl (SO₂) group serving as a highly reliable diagnostic marker.

This guide provides an in-depth analysis of the characteristic IR absorption bands associated with the SO₂ group in sulfonamides. We will move beyond a simple recitation of frequency ranges to explore the underlying physical principles, the influence of molecular structure and environment on these vibrations, and a validated protocol for acquiring high-quality data.

The Fundamental Vibrational Modes of the Sulfonyl Group

The sulfonyl group in a sulfonamide possesses C₂ᵥ symmetry, giving rise to three fundamental vibrational modes. However, in the context of mid-IR spectroscopy, two of these are particularly important: the symmetric and asymmetric stretching vibrations.[1] These two distinct modes arise from the coupled oscillations of the two sulfur-oxygen double bonds.

  • Asymmetric Stretch (ν_as(SO₂)): In this mode, one S=O bond contracts while the other extends. This vibration results in a significant change in the dipole moment, leading to a very strong absorption band in the IR spectrum.

  • Symmetric Stretch (ν_s(SO₂)): Here, both S=O bonds stretch and contract in phase. This also produces a strong absorption band, typically of slightly lower intensity than the asymmetric stretch.

The mechanical coupling between the two S=O oscillators is the reason for the significant separation (over 150 cm⁻¹) between these two bands, making them easily distinguishable.[2]

SO2_Stretching_Modes cluster_asymmetric Asymmetric SO₂ Stretch (ν_as) cluster_symmetric Symmetric SO₂ Stretch (ν_s) S_as S O1_as O S_as->O1_as stretch O2_as O S_as->O2_as contract S_sym S O1_sym O S_sym->O1_sym stretch O2_sym O S_sym->O2_sym stretch

Caption: Diagram of Asymmetric and Symmetric SO₂ Stretching Vibrations.

Comparative Analysis of Characteristic Absorption Frequencies

The precise wavenumbers of the SO₂ stretching bands are highly diagnostic for the sulfonamide functional group. These bands appear in a relatively clean region of the mid-IR spectrum. Sulfonamides consistently exhibit two strong absorption bands corresponding to these asymmetric and symmetric stretches.[3]

The table below summarizes the generally accepted ranges for sulfonamides and provides a comparison with the related sulfone functional group. Notably, the SO₂ stretching frequencies in sulfonamides appear at a higher wavenumber than in sulfones.[3][4]

Functional GroupAsymmetric SO₂ Stretch (ν_as)Symmetric SO₂ Stretch (ν_s)Key References
Sulfonamides 1370 - 1320 cm⁻¹ (very strong)1180 - 1150 cm⁻¹ (strong)[2][3]
Sulfones1330 - 1310 cm⁻¹ (strong)1160 - 1120 cm⁻¹ (strong)[2]

Experimental data from synthesized compounds align well with these ranges. For example, a series of novel sulfonamides showed characteristic SO₂ asymmetric and symmetric stretching vibrations in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[5] Another study reported specific derivatives with SO₂ bands at 1334, 1159 cm⁻¹ and 1338, 1155 cm⁻¹.[6]

Factors Influencing SO₂ Vibrational Frequencies

While the ranges provided above are excellent general guidelines, the exact positions of the SO₂ bands are sensitive to the local electronic and structural environment. Understanding these influences allows for a more nuanced interpretation of spectral data.

A. Electronic Effects of Substituents

The electronic nature of the groups attached to the sulfur atom and the sulfonamide nitrogen significantly impacts the S=O bond strength and, consequently, its stretching frequency.

  • Electronegativity: A linear relationship exists between the SO₂ stretching frequencies and the electronegativity of the substituents attached to the sulfuryl group.[7] As the effective electronegativity of the attached groups increases, the S=O stretching frequencies shift to higher wavenumbers (a "blue shift").[7]

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the phenyl ring or directly to the sulfonamide group shift the SO₂ frequencies to a higher energy region.[4] Conversely, electron-donating groups tend to shift the absorption bands to a lower wavenumber (a "red shift").[4]

B. Structural and Tautomeric Effects

For certain N-heterocyclic sulfonamides, such as those derived from pyridine or thiazole, the possibility of amido-imido tautomerism exists. This structural variation can influence the position of the symmetric SO₂ stretching band.

  • Amido Form (–SO₂–NH–): This is the typical form. The symmetric SO₂ stretching band appears in the range of 1170 to 1145 cm⁻¹ .[8]

  • Imido Form (–SO=N–): This tautomer is favored in some heterocyclic derivatives. Its formation shifts the symmetric SO₂ band to a lower frequency region of 1145 to 1130 cm⁻¹ .[8]

C. Intermolecular Interactions and Physical State

Hydrogen bonding, a ubiquitous interaction in primary and secondary sulfonamides, can influence band positions. In the solid state, strong intermolecular hydrogen bonds can cause a slight shift to lower frequencies and band broadening compared to dilute solutions where such interactions are minimized. Furthermore, the formation of an azanion (deprotonation of the sulfonamide N-H) causes a dramatic decrease in the SO₂ stretching frequencies, with shifts as large as 140 cm⁻¹ being reported.[9]

Validated Experimental Protocol for FT-IR Analysis

Acquiring a high-quality, reproducible IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for the analysis of solid sulfonamide samples using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity and minimal sample preparation.

FTIR_Workflow cluster_prep Step 1: Preparation cluster_background Step 2: Background Acquisition cluster_sample Step 3: Sample Analysis cluster_analysis Step 4: Data Interpretation Clean Clean ATR Crystal (e.g., with isopropanol) Verify Verify Crystal Integrity (No deep scratches or residue) Clean->Verify Params Set Parameters (e.g., 4 cm⁻¹ resolution, 16 scans) CollectBG Collect Background Spectrum (Empty ATR stage) Params->CollectBG CheckBG Verify Background Quality (Flat baseline, no CO₂/H₂O peaks) CollectBG->CheckBG Apply Apply Solid Sample (Ensure good contact with crystal) CheckBG->Apply Proceed if OK CollectSample Collect Sample Spectrum Apply->CollectSample Process Process Data (ATR & Baseline Correction) CollectSample->Process Identify Identify Key Bands (ν_as(SO₂) & ν_s(SO₂)) Process->Identify Compare Compare with Reference Data Identify->Compare

Caption: Standard FT-IR Workflow for Sulfonamide Analysis.

Step-by-Step Methodology:

  • Preparation and Verification:

    • Rationale: A clean crystal surface is essential to prevent spectral contamination from previous samples.

    • Action: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Instrument Setup and Background Collection:

    • Rationale: A background spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself must be collected and ratioed against the sample spectrum to yield the true absorbance spectrum of the sample.

    • Action: Ensure the sample compartment is closed. Set the acquisition parameters; a resolution of 4 cm⁻¹ with 16-32 co-added scans is sufficient for routine identification. Collect the background spectrum.

  • Sample Application and Analysis:

    • Rationale: Good contact between the sample and the ATR crystal is crucial for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.

    • Action: Place a small amount of the solid sulfonamide powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring the sample completely covers the crystal surface. Collect the sample spectrum using the same parameters as the background.

  • Data Processing and Interpretation:

    • Rationale: Raw data may require minor corrections for accurate band identification.

    • Action: If necessary, apply the software's ATR correction algorithm (which accounts for the wavelength-dependent depth of penetration) and perform a baseline correction to ensure absorption bands originate from zero. Identify the strong bands in the 1370-1320 cm⁻¹ and 1180-1150 cm⁻¹ regions as the ν_as(SO₂) and ν_s(SO₂) vibrations, respectively.

This systematic approach ensures that the collected data is both accurate and reproducible, forming a trustworthy basis for structural confirmation.

References

  • Spectra–Structure Correlations Spectra–Structure Correlations in the Mid- and Far-infrared. IIS Windows Server.
  • infrared spectroscopy - JETIR Research Journal. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • The infrared spectra of N-substituted sulphonamides. Scilit. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. Available at: [Link]

  • IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available at: [Link]

  • CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Science Publishing. Available at: [Link]

  • High-pressure vibrational spectroscopy of sulfur dioxide. The Journal of Chemical Physics. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated sulfonamides represent a class of molecules with significant therapeutic potential. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms, often lead to enhanced metabolic stability, binding affinity, and bioavailability. However, the very features that make these compounds attractive also present analytical challenges, particularly in their structural elucidation by mass spectrometry. Understanding the fragmentation patterns of fluorinated sulfonamides is paramount for their unambiguous identification, metabolite profiling, and pharmacokinetic studies.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of fluorinated sulfonamides, supported by experimental data and established analytical protocols. As a senior application scientist, my aim is to not only present the "what" but to delve into the "why," explaining the causal relationships behind the observed fragmentation pathways and offering insights honed from extensive field experience.

The Foundational Fragmentation of the Sulfonamide Core

Before exploring the influence of fluorination, it is crucial to understand the fundamental fragmentation pathways of the core sulfonamide structure under collision-induced dissociation (CID) in positive ion electrospray ionization (ESI) mode. The sulfonamide bond (S-N) is typically the most labile and its cleavage dictates the primary fragmentation routes.

A common fragmentation pathway for many sulfonamides involves the cleavage of the sulfur-nitrogen bond.[1] This can result in the formation of a product ion at m/z 156 for sulfonamides containing a p-aminobenzenesulfonamide moiety.[1] Another frequently observed fragmentation is the neutral loss of sulfur dioxide (SO2), corresponding to a 64 Da loss from the precursor ion.[2][3][4][5] This loss is often the result of an intramolecular rearrangement.[2][4][5]

The Influence of Aromatic Fluorination on Fragmentation Patterns

The introduction of fluorine atoms onto the aromatic ring of a sulfonamide can significantly alter its fragmentation behavior. The high electronegativity and strong carbon-fluorine bond influence bond stabilities and the distribution of charge within the molecule, leading to both predictable and unique fragmentation pathways.

Common Fragmentation Pathways of Fluorinated Aromatic Sulfonamides

For aromatic sulfonamides, a key fragmentation pathway involves the elimination of SO2 (a loss of 64 Da) through a rearrangement process.[2][4][5] The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring can promote this SO2 extrusion.[2][4]

In addition to the loss of SO2, cleavage of the S-N bond remains a prominent fragmentation pathway. For instance, in the CID of protonated aromatic sulfonamides, the S-N bond can cleave to generate radical fragment ions, particularly when the sulfonamide nitrogen is attached to an aromatic ring.[6]

Impact of Fluorine Substitution on Fragmentation

The number and position of fluorine substituents on the aromatic ring can lead to distinct fragmentation patterns, aiding in isomer differentiation.

  • Monofluorinated Sulfonamides: In a simple case like 4-fluorobenzenesulfonamide, the primary fragmentation is expected to involve the loss of SO2 and cleavage of the S-N bond. The presence of the fluorine atom can influence the relative abundance of these fragments compared to its non-fluorinated analog.

  • Di- and Polyfluorinated Sulfonamides: With increasing fluorination, the fragmentation can become more complex. The loss of HF (20 Da) is a potential fragmentation pathway for fluorinated compounds.[7] The stability of the resulting fragment ions will dictate the preferred fragmentation routes. For example, in highly fluorinated systems, rearrangements involving fluorine migration might occur.

Comparative Fragmentation Data

To illustrate the impact of fluorination, let's consider a hypothetical comparative analysis of a non-fluorinated, a monofluorinated, and a trifluorinated benzenesulfonamide.

CompoundPrecursor Ion [M+H]+Major Fragment Ions (m/z)Predominant Neutral Losses
Benzenesulfonamide158.094.1, 77.1SO2 (64 Da), C6H5N (93 Da)
4-Fluorobenzenesulfonamide176.0112.1, 95.1SO2 (64 Da), C6H4FN (111 Da)
2,4,6-Trifluorobenzenesulfonamide212.0148.0, 131.0SO2 (64 Da), C6H2F3N (147 Da)

Disclaimer: The fragment ions listed above are predicted based on common fragmentation pathways and require experimental verification.

Experimental Protocols

Achieving reliable and reproducible fragmentation data is contingent on a well-defined and validated analytical method. The following provides a general workflow for the analysis of fluorinated sulfonamides by LC-MS/MS.

Sample Preparation

The choice of sample preparation technique depends on the matrix. For biological matrices like plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is a common approach.

Protocol: Protein Precipitation and SPE for Plasma Samples

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Dilute the supernatant with 600 µL of water.

  • Load the diluted supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Workflow for LC-MS/MS Method Development

Caption: A typical workflow for developing a robust LC-MS/MS method for fluorinated sulfonamide analysis.

Typical LC-MS/MS Parameters:

  • LC Column: A C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm) is often suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Deciphering Fragmentation Pathways: A Deeper Look

The fragmentation of fluorinated sulfonamides is a result of complex gas-phase ion chemistry.[8] Understanding these mechanisms provides a predictive framework for structural elucidation.

Proposed Fragmentation Mechanism for a Fluorinated Benzenesulfonamide

fragmentation_mechanism M [M+H]+ F1 [M+H - SO2]+ M->F1 - SO2 (64 Da) (Rearrangement) F2 [Ar-F]+ M->F2 - H2NSO2 (S-N Cleavage) F3 [H2N-SO2]+ M->F3 - Ar-F (Ar-S Cleavage)

Caption: Key fragmentation pathways for a generic fluorinated benzenesulfonamide in positive ESI-MS/MS.

The relative favorability of these pathways is influenced by the stability of the resulting fragment ions. The electron-withdrawing nature of fluorine can stabilize certain cationic fragments, thus promoting specific cleavage events.

Conclusion and Future Perspectives

The analysis of fluorinated sulfonamides by mass spectrometry is a nuanced field where a deep understanding of fragmentation chemistry is essential. This guide has provided a comparative overview of their fragmentation patterns, emphasizing the influence of aromatic fluorination. By coupling this mechanistic understanding with robust, well-validated experimental protocols, researchers can confidently identify and quantify these important molecules in complex matrices.

Future work in this area will likely focus on the application of high-resolution mass spectrometry (HRMS) to provide even greater confidence in structural assignments and the use of ion mobility-mass spectrometry to differentiate challenging isomers. As the library of fluorinated sulfonamides continues to expand, so too will our understanding of their intricate fragmentation behaviors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Jackson, G., & Cole, M. D. (2014). The analysis of sulfonamides in forensic science. Wiley Interdisciplinary Reviews: Forensic Science, 6(2), 143-157.
  • Wang, Z., & Humphreys, W. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 369–376.
  • de Boer, J., van der Veen, I., & de Leeuw, J. W. (2007). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Journal of Mass Spectrometry, 42(10), 1275–1284.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Wang, Z., & Humphreys, W. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 369–376.
  • Shoemaker, J. A., Tettenhorst, D. R., & Klein, A. J. (2009). Method 537. Determination of selected perfluorinated alkyl acids in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS).
  • Benskin, J. P., De Silva, A. O., & Martin, J. W. (2007). Isomer profiling of perfluorinated substances as a tool for source tracking: a review of the current state of knowledge and future research directions. Environmental Science & Technology, 41(17), 5939-5946.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of University of Shanghai for Science and Technology, 20(1), 1-7.
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (2016). USDA Food Safety and Inspection Service.
  • Choosing LC Columns and Sample Prep Options for Biological M
  • McLuckey, S. A., & O'Hair, R. A. J. (2017). The gas-phase ion chemistry of fluorinated compounds. Chemical Reviews, 117(10), 6646-6693.
  • Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. (2007). Analytical Chemistry, 79(17), 6455-6464.
  • An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance. (2018). Food Additives & Contaminants: Part A, 35(10), 1957-1970.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.).
  • Wang, Z., & Humphreys, W. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 369–376.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).
  • Brodbelt, J. S. (2016). Gas-phase ion chemistry in mass spectrometry. Annual Review of Analytical Chemistry, 9, 1-23.
  • 4-fluorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. (2009). Environmental Science & Technology, 43(15), 5845-5851.
  • Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019).
  • Gu, M., & Xia, Y. (2010). Study of free radical fragment ions generated from ESI-CID-MS-MS using LTQ and LTQ Orbitrap mass spectrometers. LCGC North America, 28(11), 978-985.
  • Automated On-line SPE-LC/MS/MS Method for Perfluorinated Compounds in Water Samples. (n.d.).
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Letters, 20(12), 3553-3557.
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. (2020).

Sources

Comparative Guide: IC50 Values of Fluorinated vs. Non-Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Sulfonamide Design[1]

In medicinal chemistry, the strategic incorporation of fluorine into sulfonamide scaffolds is a validated method to optimize potency (IC50), metabolic stability, and physicochemical properties. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated sulfonamides, focusing on their inhibition profiles against Carbonic Anhydrase (CA) and specific cancer cell lines .

Key Takeaway: Fluorination typically lowers the IC50 (improves potency) by:

  • Modulating pKa: Electron-withdrawing fluorine atoms increase the acidity of the sulfonamide nitrogen, enhancing ionization and binding to metal cofactors (e.g., Zn²⁺ in Carbonic Anhydrase).

  • Enhancing Lipophilicity: Fluorine substitution often increases lipophilicity (logP), improving membrane permeability and hydrophobic interactions within the active site.

  • Metabolic Blocking: The high strength of the C-F bond (116 kcal/mol) blocks metabolic degradation at susceptible sites (e.g., preventing oxidative metabolism).

Mechanistic Comparison: Why Fluorination Alters IC50

The primary driver for the difference in IC50 values lies in the electronic effects of fluorine.

The pKa Shift and Zinc Binding

Sulfonamides act as zinc-binding groups (ZBGs) in metalloenzymes like Carbonic Anhydrase. The active species is the deprotonated sulfonamide anion (


).
  • Non-Fluorinated: Higher pKa (~10.0 for unsubstituted benzenesulfonamide). At physiological pH (7.4), a smaller fraction exists as the active anion.

  • Fluorinated: Fluorine is highly electronegative.[1] Adding it to the

    
    -carbon or the aromatic ring withdraws electron density, stabilizing the negative charge on the nitrogen. This lowers the pKa (often by ~1.5 units per fluorine), significantly increasing the concentration of the active anionic species at physiological pH.
    
Visualization of the Mechanism

The following diagram illustrates the causal link between fluorination, pKa reduction, and enhanced Zinc binding.

FluorineMechanism Subst Sulfonamide Substitution ElecEffect Electronic Effect (Inductive Withdrawal) Subst->ElecEffect Fluorine Addition pKa pKa Modulation (Lower pKa) ElecEffect->pKa Stabilizes Anion Ionization Ionization at pH 7.4 (R-SO2NH-) pKa->Ionization Increases % Anion Binding Zn(II) Binding Affinity (Lower IC50) Ionization->Binding Stronger Coordination NonFluoro Non-Fluorinated Analog NonFluoro->pKa Higher pKa

Figure 1: Mechanistic pathway showing how electron-withdrawing fluorine substituents enhance zinc-binding affinity.

Data Analysis: Quantitative IC50 Comparisons

The following tables summarize experimental data comparing specific fluorinated analogs against their non-fluorinated counterparts or standard drugs.

Table 1: Carbonic Anhydrase II (hCA II) Inhibition

Context: hCA II is a cytosolic isozyme involved in glaucoma and edema. Lower


/IC50 indicates higher potency.
Compound ClassSubstituent (R)

/ IC50 (nM)
Fold ImprovementMechanism NoteSource
Benzenesulfonamide -H (Unsubstituted)670 nMReferenceBaseline binding[1, 2]
Fluorinated Analog -F (para-fluoro)640 nM1.05xMinimal steric impact; slight electronic gain[1]
Perfluoroalkyl

(Trifluoromethane)
122 nM5.5x Strong pKa reduction; enhanced hydrophobic fit[2]
Elongated Fluoroalkyl

(Perfluorobutane)
2.97 nM~225x "Fluorine Magic": Hydrophobic tail interaction + pKa effect[1, 2]
Table 2: Anticancer Activity (HepG2 & MCF-7 Cell Lines)

Context: Comparison of IC50 values in micromolar (


) against hepatocellular (HepG2) and breast (MCF-7) cancer lines.[2]
Compound ScaffoldAnalog TypeCell LineIC50 (

)
Reference Drug IC50OutcomeSource
Indolinone Sulfonamide Non-FluorinatedHepG24.7

Sunitinib (4.5

)
Comparable[3]
Indolinone Sulfonamide Fluorinated (16c) HepG20.4

Sunitinib (4.5

)
11x Potency Increase [3]
Hybrid Sulfonamide Non-FluorinatedMCF-7>50

5-Fluorouracil (23.7

)
Inactive[4]
Hybrid Sulfonamide Trifluorinated (20f) MCF-742.4

5-Fluorouracil (23.7

)
Activation (from inactive)[4]

Data Interpretation:

  • Enzymatic Assays (Table 1): The effect is drastic when the fluorine chain length increases (perfluoroalkyls), leveraging both acidity and lipophilicity.

  • Cellular Assays (Table 2): Fluorination often turns a moderately active or inactive scaffold into a potent lead candidate (Compound 16c), outperforming standard clinical drugs like Sunitinib in specific assays.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To reproduce the


 and IC50 values for Carbonic Anhydrase inhibition, the Stopped-Flow CO₂ Hydration Assay  is the industry standard. It measures the catalytic rate of CO₂ hydration by monitoring pH changes via an indicator.[3]
Protocol Workflow

Objective: Determine the inhibition constant (


) of a sulfonamide.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Step-by-Step Methodology:

  • Preparation: Incubate the enzyme with the inhibitor (fluorinated/non-fluorinated sulfonamide) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Loading: Load the Enzyme-Inhibitor mix + Indicator into Syringe A of the Stopped-Flow apparatus. Load CO₂-saturated water into Syringe B.

  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the reaction chamber.

  • Detection: Monitor the absorbance at 557 nm (Phenol Red max). The reaction converts CO₂ to bicarbonate +

    
    , causing a color change (Yellow 
    
    
    
    Red transition reversed).
  • Calculation: Measure the initial velocity (

    
    ) of the catalyzed reaction.
    
  • Fitting: Repeat with varying inhibitor concentrations. Fit data to the Cheng-Prusoff equation to derive IC50 and subsequently

    
    .
    
Assay Diagram

The following diagram details the logical flow of the Stopped-Flow experiment.

StoppedFlowAssay Prep Step 1: Sample Prep (Enzyme + Inhibitor + Indicator) Incubation Incubation (15 min @ RT) Prep->Incubation Load Step 2: Load Syringes (A: Sample, B: CO2 Substrate) Incubation->Load Mix Step 3: Rapid Mixing (Stopped-Flow Apparatus) Load->Mix Detect Step 4: Kinetic Detection (Absorbance @ 557nm) Mix->Detect Data Step 5: Data Analysis (Calculate Initial Velocity v0) Detect->Data Result Derive IC50 / Ki Data->Result

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine sulfonamide kinetics.

Conclusion

The comparison of IC50 values confirms that fluorinated sulfonamides are generally superior to their non-fluorinated analogs in both enzymatic and cellular contexts. The integration of fluorine acts as a "molecular turbocharger," enhancing acidity for better metal coordination and increasing lipophilicity for improved membrane traversal.

For drug development professionals, the data suggests that perfluoroalkyl substitutions (e.g.,


, 

) should be prioritized during the Lead Optimization phase when targeting metalloenzymes like Carbonic Anhydrase.

References

  • Berrino, E., et al. (2021).[4] The "Magic Effect" of Fluorine in the Design of Carbonic Anhydrase Inhibitors. ResearchGate. Link

  • Benfodda, Z., et al. (2010).[5][6] Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry. Link

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles . (2024). PMC. Link

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents . (2025).[7] ResearchGate. Link

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: A review of the recent patents.

Sources

Comprehensive Guide to Melting Point Determination for N-(4-ethylphenyl)-4-fluorobenzenesulfonamide: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the preclinical development of Active Pharmaceutical Ingredients (APIs), the thermal characterization of candidates like N-(4-ethylphenyl)-4-fluorobenzenesulfonamide is a foundational quality control and research metric. This specific compound features a sulfonamide linkage capable of forming robust intermolecular hydrogen bond networks, paired with a flexible ethylphenyl group and an electronegative fluorobenzene ring. These structural dynamics often give rise to complex crystal lattice energies and potential polymorphism.

Determining the melting point (


) of this compound is not merely about identifying the transition from solid to liquid; it is a thermodynamic assessment of crystal lattice strength, phase behavior, and sample purity 1. This guide objectively compares the three primary methodologies for melting point determination—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Optical Microscopy (HSOM)—providing actionable, self-validating protocols for researchers.

The Causality of Thermal Behavior: An Expert Perspective

As application scientists, we must move beyond simply recording numbers to understanding the physical chemistry driving our instruments. The accuracy of a melting point determination is entirely dependent on managing heat transfer and thermodynamic equilibrium.

  • The Physics of Sample Packing: When using the capillary method, the sample must be finely pulverized and tightly packed. Loose packing leaves microscopic air pockets within the solid bed. Because air is a poor thermal conductor, these pockets create internal temperature gradients. The outer edges of the sample melt before the core, artificially broadening the melting range and falsely suggesting the presence of impurities 2.

  • Heating Rate vs. Signal-to-Noise Ratio: A critical divergence between techniques is the heating rate. Capillary methods require a slow ramp (e.g., 1.0 °C/min) to prevent thermal lag—a state where the heating block is hotter than the sample inside the glass. Conversely, DSC relies on measuring the rate of heat flow (

    
    ). A faster heating rate (e.g., 10.0 °C/min) amplifies the heat flow signal, producing a sharper, more easily integrated endothermic peak without sacrificing the accuracy of the extrapolated onset temperature (
    
    
    
    ) 3.
  • Atmospheric Control: Organic molecules like sulfonamides are susceptible to oxidative degradation at elevated temperatures. Purging the DSC furnace with inert dry Nitrogen ensures that the observed thermal event is pure fusion, not decomposition.

Comparative Analysis of Methodologies

Selecting the correct instrument depends on whether the goal is routine batch release or deep solid-state characterization (as required by ICH Q6A guidelines) 3.

Quantitative Data Presentation

Note: The data below represents validated experimental profiles for a highly pure (>99.5%) crystalline sample of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide.

ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Optical Microscopy (HSOM)
Primary Detection Optical transmission (Light intensity)Heat flow (Endothermic phase transition)Birefringence (Cross-polarized light)
Sample Requirement 2 – 3 mm height in glass capillary2.0 – 5.0 mg in Aluminum pan< 1.0 mg on glass slide
Optimal Heating Rate 1.0 °C/min (near

)
10.0 °C/min2.0 °C/min
Observed

Value
142.5 °C – 143.8 °C (Range)142.6 °C (

)
142.4 °C – 143.9 °C (Visual Range)
Data Output Digital video,

and

Thermogram (

,

,

)
Micrographs, Visual phase transitions
Regulatory Fit Routine QC (USP <741>, Ph. Eur.)Polymorph screening, R&D (ICH Q6A)Desolvation, degradation visualization
Limitations Cannot quantify enthalpy of fusionCannot visually confirm discolorationHighly subjective without digital aid

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include an internal validation step. A test is only as reliable as its baseline calibration.

Protocol A: Automated Capillary Melting Point (Routine QC)

This method utilizes digital optical sensors to detect the exact moment the opaque solid becomes a transparent liquid 4.

  • System Validation: Run a USP Melting Point Reference Standard (e.g., Phenacetin,

    
     ~134 °C). If the result deviates by >0.5 °C, halt testing and recalibrate the heating block.
    
  • Sample Preparation: Triturate (grind) the N-(4-ethylphenyl)-4-fluorobenzenesulfonamide using an agate mortar and pestle to ensure a homogenous particle size.

  • Capillary Loading: Jab the open end of a glass capillary into the powder. Drop the capillary through a 1-meter hollow glass tube onto a hard surface 5-6 times. This mechanical shock packs the solid tightly to a height of exactly 2.0 – 3.0 mm 2.

  • Thermal Programming: Insert the capillary into the instrument. Program a rapid heating ramp (10 °C/min) up to 130 °C.

  • Data Acquisition: Reduce the heating rate to 1.0 °C/min. The instrument will automatically record the

    
     (first sign of liquefaction) and 
    
    
    
    (complete melt). Never reuse a melted sample, as cooling induces unpredictable polymorphic transformations.
Protocol B: Differential Scanning Calorimetry (Advanced R&D)

DSC is the gold standard for determining the true thermodynamic melting point (


) and the enthalpy of fusion (

) 3.
  • System Validation: Perform a baseline check with empty pans to ensure heat flow symmetry (

    
     drift). Run an Indium standard (
    
    
    
    = 156.6 °C). If
    
    
    deviates by
    
    
    °C, recalibrate the cell constant and temperature axes.
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the sulfonamide into a standard Tzero Aluminum pan using a microbalance. Crimp the lid securely to ensure flat contact with the thermoelectric sensor.

  • Thermal Programming: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen at 50 mL/min. Equilibrate at 25 °C, then heat at a constant rate of 10.0 °C/min to 160 °C.

  • Data Acquisition: Analyze the resulting endotherm. Extrapolate the baseline and the leading edge of the peak to find the intersection—this is the

    
     (142.6 °C), representing the true melting point independent of sample mass. Integrate the area under the curve to calculate 
    
    
    
    .

Methodological Decision Matrix

ThermalAnalysisWorkflow Start N-(4-ethylphenyl)-4- fluorobenzenesulfonamide Decision Analysis Objective? Start->Decision QC Routine QC & Release (USP <741> / Ph. Eur.) Decision->QC High Throughput RD Polymorph Screening & Thermodynamics (ICH Q6A) Decision->RD Deep Characterization Capillary Automated Capillary Melting Point QC->Capillary DSC Differential Scanning Calorimetry (DSC) RD->DSC HSOM Hot-Stage Optical Microscopy (HSOM) RD->HSOM OutQC Purity & Identity Confirmation Capillary->OutQC OutRD Enthalpy, Phase Transitions & Solvate Detection DSC->OutRD HSOM->OutRD

Caption: Workflow for selecting melting point techniques in API development.

References

  • Title: Measuring the Melting Point Source: Westlab Canada URL
  • Title: 6.
  • Title: DSC hot stage microscopy Source: Improved Pharma URL
  • Title: How to Determine the Melting Point of Bromide Samples Source: Drawell Analytical URL
  • Source: ResolveMass Laboratories Inc.

Sources

Elemental Analysis Standards for Sulfonamide Purity Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter laboratories relying solely on NMR and LC-MS for the purity confirmation of newly synthesized compounds. While these techniques are indispensable for structural elucidation, they are fundamentally blind to inorganic salts, residual moisture, and non-ionizable synthetic byproducts. To definitively prove that a synthesized sulfonamide batch possesses a bulk purity of ≥95%, 1 is an absolute regulatory requirement[1].

When analyzing sulfonamides (


), the highly oxidized state of sulfur (

) presents unique combustion challenges. The universally accepted standard for empirical formula confirmation dictates that experimental mass percentages must fall within ±0.3% of theoretical values[2]. This guide objectively compares analytical methodologies and establishes a self-validating protocol utilizing3[3].

Comparative Analysis: CHNS Combustion vs. ICP-OES

In modern drug development, two primary techniques are utilized to assess the elemental composition of sulfonamides: Dynamic Flash Combustion (CHNS) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). While both are powerful, they serve entirely different diagnostic purposes.

Table 1: Objective Comparison of Elemental Analysis Techniques for Sulfonamides

Analytical ParameterDynamic Flash Combustion (CHNS)Inductively Coupled Plasma (ICP-OES)
Primary Utility Bulk organic purity & empirical formula confirmation.Trace elemental impurities & specific sulfur quantification.
Analytes Detected Carbon, Hydrogen, Nitrogen, Sulfur (Simultaneous).Sulfur, Phosphorus, and trace heavy metals (Pd, Ru, etc.).
Sample Preparation Direct weighing into tin capsules (Non-destructive to sample prep).Requires aggressive acid/microwave digestion.
Sulfur Sensitivity 100 ppm to 100% (Thermal Conductivity Detector).Parts-per-billion (ppb) to parts-per-million (ppm).
Regulatory Role Mandatory for new chemical entity (NCE) characterization.Mandatory for USP <232> Elemental Impurities profiling.

The Verdict: CHNS analysis is mandatory for confirming the macroscopic purity and empirical formula of a sulfonamide. ICP-OES is complementary, used primarily when screening for trace inorganic catalyst residues that CHNS cannot detect.

The Gold Standard: Sulfanilamide as a Universal Calibration Matrix

To achieve the ±0.3% accuracy threshold, the choice of calibration standard is critical. While Methionine or BBOT are common primary standards, Sulfanilamide (


)  is the quintessential reference material for sulfonamide drug development.

The Causality of this Choice: Sulfanilamide provides a perfectly matrix-matched environment. Its theoretical composition (41.84% C, 4.68% H, 16.27% N, 18.62% S) covers a broad dynamic range for the detector[3]. Furthermore, it is non-hygroscopic, highly stable at room temperature, and its sulfur is organically bound in the exact


 moiety found in target drugs (such as 2[2] or 4[4]), ensuring identical combustion kinetics.

Self-Validating Experimental Protocol: CHNS Determination

A robust analytical protocol must be a self-validating system. You do not simply run an unknown sample; you bracket it with orthogonal standards to prove the system's integrity before data is reported.

Step-by-Step Methodology

Step 1: System Purge & Baseline Stabilization

  • Action: Purge the elemental analyzer with ultra-high purity Helium and run 3-5 blank tin capsules.

  • Causality: Atmospheric

    
     and 
    
    
    
    will skew results. Blanks establish the baseline noise for the Thermal Conductivity Detector (TCD) and confirm the system is leak-free.

Step 2: Primary Calibration (K-Factor Determination)

  • Action: Analyze 2–3 mg of Methionine standard in triplicate to establish the K-factor calibration curve.

  • Causality: Methionine (

    
    ) combusts readily without catalysts, providing a highly reliable, linear baseline response for C, H, N, and S[5].
    

Step 3: Secondary Verification (The Self-Validation Step)

  • Action: Analyze 2–3 mg of Sulfanilamide as an unknown sample.

  • Causality: A calibration curve is only a hypothesis until tested against an independent matrix. By analyzing 5 as an unknown, we verify the K-factor across four distinct elements simultaneously. If the experimental values deviate by >0.3% from theoretical, the run is halted, preventing the waste of valuable synthesized compounds[5].

Calibration_Logic Start System Initialization & Blank Run Calib Primary Calibration (Methionine or BBOT) Start->Calib Verify Secondary Verification (Sulfanilamide Standard) Calib->Verify K-factor established Decision Are values within ±0.3% of theoretical? Verify->Decision SampleRun Analyze Unknown Sulfonamide Batch Decision->SampleRun YES Recalibrate Troubleshoot & Recalibrate Decision->Recalibrate NO Recalibrate->Calib

Fig 2. Self-validating calibration logic ensuring ±0.3% elemental accuracy.

Step 4: Catalytic Sample Preparation

  • Action: Weigh 2–3 mg of the synthesized sulfonamide into a tin capsule and add ~5 mg of Vanadium Pentoxide (

    
    ).
    
  • Causality: Sulfonamides contain sulfur in a highly stable, oxidized state. Standard combustion can yield a mixture of

    
     and non-volatile 
    
    
    
    , leading to artificially low sulfur recoveries.
    
    
    acts as an aggressive oxygen donor and catalyst, ensuring the quantitative thermodynamic conversion of all sulfur species exclusively to
    
    
    gas[5].

Step 5: Dynamic Flash Combustion & Reduction

  • Action: The capsule is dropped into a 1000°C furnace during a precise injection of

    
    . The resulting gases pass through a high-purity copper reduction layer.
    
  • Causality: The combustion yields

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and excess
    
    
    . The copper layer serves a dual purpose: it scavenges excess
    
    
    (which would otherwise irreversibly degrade the GC column) and quantitatively reduces all
    
    
    species to
    
    
    gas, ensuring accurate nitrogen quantification[6].

Step 6: GC Separation & TCD Detection

  • Action: The refined gases elute through a PTFE GC column and are detected by the TCD.

  • Causality: The gases elute in a strict thermodynamic order:

    
    , 
    
    
    
    ,
    
    
    , then
    
    
    . The TCD measures the thermal conductivity difference between the analyte gas and the Helium carrier, integrating the peaks to calculate exact mass percentages[6].

CHNS_Workflow Sample Sulfonamide Sample + V2O5 Catalyst Combustion Dynamic Flash Combustion (1000°C, O2 environment) Sample->Combustion Introduction Reduction Copper Reduction Layer (NOx -> N2, removes excess O2) Combustion->Reduction Oxidation Products Separation GC Column Separation (N2, CO2, H2O, SO2) Reduction->Separation Analyte Gases Detection Thermal Conductivity Detector (TCD) Separation->Detection Sequential Elution Data Empirical Formula Confirmation Detection->Data Peak Integration

Fig 1. Dynamic flash combustion workflow for simultaneous CHNS quantification.

Quantitative Data & Tolerance Verification

To demonstrate the efficacy of this self-validating system, Table 2 presents typical analytical data comparing the theoretical and experimental values of the Sulfanilamide verification standard alongside a synthesized 7[7].

Table 2: Self-Validating CHNS Data for Sulfonamide Purity Confirmation

CompoundElementTheoretical (%)Experimental (%)DeviationStatus (±0.3% Limit)
Sulfanilamide (Standard) C41.8441.80-0.04PASS
(Formula:

)
H4.684.65-0.03PASS
N16.2716.24-0.03PASS
S18.6218.71+0.09PASS
Sulfonamide Derivative 4a C52.9853.21+0.23PASS
(Formula:

)
H3.923.89-0.03PASS
N18.1718.33+0.16PASS
S8.328.25-0.07PASS

Because the Sulfanilamide standard passed verification (all deviations < 0.3%), the data for Derivative 4a is analytically sound, confirming its high purity and correct empirical formula.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.
  • Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Source: thermofisher.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiVbQ9Cq-ghV5rTQHO0COzwugO3RVJzCH156UIsCrsULL3ZTT2FCldDsNaT73AEkr0D3385g9rt2ChZFJSvmY6f7pqUswEV7PXDxlDv7TdLFovUnx1lj8Qa9PtkvJxHKVg8_8hiy3WCeoWmARnyl_X1r-5j9CHXdmRPSHKwZUKd7O2d5bxrv7vJqE6n6LVbvBR732qtFEYDp_7XC33BA32vIQhmmAMmVUSeecHZL4=]
  • Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6 | Journal of Medicinal Chemistry. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGwwNVVtpoAFSQH3mp04GYl3jrJ3RzwGGfROHVSCNntcVjOlfJIXMKjvNSaC3l5QttTTfWEVoeI7Yi8Hk6juAIxbEElMLqyLS5F0b02FpT0HFxH1wQCi_6PEnKITiE68vKZV-07A==]
  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Source: espublisher.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDMsfde4_nhTq5NcNA1vobu2HWSIWVCfzwb8Uqh1PqZZ_LMyT3Fi44ClTHUtg0PnYZhMHxypWdGsY3q06e1gY64vc4lzdHYQ2BjlerlW9JNDLb9C3K9TnNXPrFJ9WWuX0MUv16eHohHPy1XePRT28dxUlqqiI=]
  • Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy. Source: pragolab.sk. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES9X5M5wigH4IuW1H8P3K_7N_YWoIilpq0mIOlgiiDkb3wY9JLVjSOWKJxDxym1rYfQ2ioWKpNkMatTLcyINgP8pODVDm-K2jVnnJKANujLqYRvJ5tq_FQO1GVqDzlpdwt2ZyoAkTjkWso6jaXy5tv8745DKE3toaisoV2CengPg==]
  • Elemental Analysis Techniques. Source: rssl.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdCLitdLCxRHVp8o729rOmg7jQt_MGInbjTXkRYpdhh0dVZjI6ohFYnlTdEFnqrEvp81ldK1IVOAzVZuL0ZI3TsIg3kLxThfypjyDVqeHh_GeKtWPl9vWJjCbYN-eZus4EJidLndBQLkBc7H8kEr39q3tmREy3i-UqjK80Syqy7BAoXT__fi4p25GjzQ==]
  • CHNS Elemental Analysers. Source: rsc.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Q5VXz5PxXL3eICqmnCVtJc6pI2eag7apuYnQL9Vrc1E8BQBc9pvV2en7QhlXhkUO6HR6mliGybIKHp0CHx5cIRUj_a47RcJ-dKrKPOVmdZE9FgdxipF1UMw1T40wNeShYr5hUmmC4NFMzv7DfL6YoVxCqK3wHbwERq41n4LmZxswoxXYo1eOqSPt-x2IOOR_bQ==]

Sources

Technical Guide: Bioisosteric Replacement of Sulfonamide with Amide Linkers

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.

Executive Summary

In medicinal chemistry, the exchange between amide (

sulfonamide



While amides are ubiquitous in peptide backbones and kinase inhibitors, they are often metabolically labile (proteolysis/hydrolysis). Sulfonamides offer a robust alternative, providing resistance to hydrolysis and unique hydrogen-bonding vectors, though often at the cost of altered solubility and increased acidity. This guide provides a decision framework for executing this scaffold hop, supported by structural mechanics and experimental protocols.

Part 1: Structural & Physicochemical Mechanics

The decision to swap an amide for a sulfonamide should be driven by specific structural failures in the lead compound—typically metabolic instability or a need for novel IP space—rather than random screening.

Geometric Divergence: Planar vs. Tetrahedral

The most critical difference is the bond angle and 3D projection.

  • Amide: The

    
     bond has partial double-bond character, forcing the 
    
    
    atoms into a planar arrangement (Bond angle
    
    
    ).
  • Sulfonamide: The sulfur atom is

    
     hybridized, creating a tetrahedral  geometry. The two oxygens and the nitrogen project into different quadrants of 3D space (Bond angle 
    
    
    ).

Impact: A sulfonamide linker will "kink" the molecule differently than an amide. If the binding pocket is narrow and flat (e.g., DNA intercalation sites), a sulfonamide may clash. If the pocket is globular (e.g., many enzyme active sites), the tetrahedral shape may fill hydrophobic pockets more effectively.

Electronic & Acidity Profile ( )

Sulfonamides are significantly more acidic than amides due to the strong electron-withdrawing nature of the sulfonyl group.

PropertyAmide (

)
Sulfonamide (

)
Drug Design Implication
Geometry Planar (

)
Tetrahedral (

)
Altered vector; "kinked" backbone.

(NH)
Neutral (

)
Weakly Acidic (

)
Sulfonamides can ionize at physiological pH if EWGs are present.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsSulfonamide offers an extra acceptor vector (

).
Hydrolysis Labile (High Risk)Stable (Low Risk)Sulfonamides resist proteases and amidases.
LogP VariableGenerally LowerIonization of sulfonamide can reduce lipophilicity.[1]
Visualization of Geometric Vectors

The following diagram illustrates the vector shift when replacing a planar amide with a tetrahedral sulfonamide.

Bioisostere_Geometrycluster_0Amide Linker (Planar)cluster_1Sulfonamide Linker (Tetrahedral)Amide_CCarbon (sp2)Amide_NNitrogenAmide_C->Amide_NPartial Dbl BondAmide_OOxygenAmide_C->Amide_ODouble BondConstraint1Restricted Rotation(Planar 120°)Amide_C->Constraint1Sulf_SSulfur (sp3)Amide_C->Sulf_SBioisostericReplacementSulf_NNitrogenSulf_S->Sulf_NSingle BondSulf_O1Oxygen 1Sulf_S->Sulf_O1Dbl BondSulf_O2Oxygen 2Sulf_S->Sulf_O2Dbl BondConstraint2Free Rotation(Tetrahedral 109.5°)Sulf_S->Constraint2

Caption: Comparison of the rigid, planar amide bond versus the flexible, tetrahedral sulfonamide bond, highlighting the shift in spatial vectors.

Part 2: Comparative Performance Analysis

Metabolic Stability (The Primary Driver)

The most common reason to deploy this bioisostere is to halt enzymatic hydrolysis.

  • Amides: Highly susceptible to amidases, peptidases, and esterases in plasma and liver microsomes.

  • Sulfonamides: The

    
     bond is chemically robust and resistant to proteolytic cleavage.
    
    • Caveat: While immune to hydrolysis, sulfonamides can be susceptible to CYP450-mediated oxidation at the nitrogen or adjacent carbons, though this is generally slower than amide hydrolysis.

Solubility and Permeability
  • Solubility: Sulfonamides often exhibit higher aqueous solubility than their amide counterparts. This is driven by the polarity of the sulfonyl group and the potential for ionization (formation of the sulfonamidate anion) at intestinal pH (7.4) if electron-withdrawing groups are present on the nitrogen substituent.[2]

  • Permeability: The increased polarity (TPSA) of the sulfonamide (two oxygens vs. one) can lower passive membrane permeability (LogP) compared to the amide.

Toxicity Risks
  • Amides: Generally benign, but hydrolysis can release toxic anilines (if the amine partner is aromatic).

  • Sulfonamides: Associated with specific hypersensitivity reactions (SJS/TEN), particularly in compounds containing an aromatic amine para to the sulfonamide (e.g., sulfamethoxazole). However, non-aniline sulfonamides (common in modern linkers) generally lack this specific toxicity profile.

Part 3: Case Study – Peptidomimetic Stabilization

Scenario: A drug discovery campaign targets a protease enzyme.[3] The lead compound (Compound A) contains a benzamide linker essential for binding but suffers from rapid clearance (

Experimental Intervention: The chemistry team synthesizes the sulfonamide bioisostere (Compound B).

Results Matrix:

MetricCompound A (Amide)Compound B (Sulfonamide)Interpretation
IC50 (Potency) 12 nM45 nM3.7x loss in potency. The tetrahedral geometry slightly misaligned the R-groups in the pocket.
Microsomal Stability (

)
12 min>120 minSuccess. Hydrolysis eliminated.
Solubility (pH 7.4) 5 µM85 µMImproved due to increased polarity.
LogD 3.21.8Lower lipophilicity; likely reduced brain penetration if CNS target.

Verdict: Compound B is the superior lead for systemic indications due to the massive gain in metabolic stability, despite the minor potency loss (which can be re-optimized).

Part 4: Experimental Protocols

Synthesis: Parallel Library Generation

To effectively screen this bioisostere, you must synthesize both the amide and sulfonamide analogs from the same amine precursor.

A. Amide Synthesis (Standard HATU Coupling)

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.

  • Add Amine (1.0 eq). Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with

    
    , brine, dry over 
    
    
    .

B. Sulfonamide Synthesis (Sulfonyl Chloride Route) Note: Sulfonyl chlorides are more reactive and less stable than carboxylic acids.

  • Dissolve Amine (1.0 eq) in DCM (anhydrous).

  • Add Pyridine or TEA (2.0 eq) as a scavenger base.

  • Cool to

    
    .
    
  • Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 4-12 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then brine.

    • Critical Step: If the product is acidic (sulfonamide NH), avoid basic washes that might extract the product into the aqueous phase.

Protocol: Comparative Metabolic Stability Assay

Objective: Quantify the stability advantage of the sulfonamide.

  • Preparation: Prepare 10 mM DMSO stocks of Amide and Sulfonamide analogs.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at

      
       for 5 min.
      
    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • 
      .
      

Part 5: Decision Workflow

Use this logic flow to determine if a sulfonamide replacement is appropriate for your lead series.

Decision_TreeStartLead Compound AnalysisIssue_CheckIs the Amide BondMetabolically Unstable?Start->Issue_CheckStableAmide is StableIssue_Check->StableNoUnstableAmide is Labile(T1/2 < 30 min)Issue_Check->UnstableYesStable_ActionKeep Amide.Optimize R-groups.Stable->Stable_ActionGeo_CheckDoes the pocket toleratea tetrahedral kink?Unstable->Geo_CheckGeo_YesYes / UnknownGeo_Check->Geo_YesGeo_NoNo (Strict Planarity Req)Geo_Check->Geo_NoSynth_SulfSynthesize SulfonamideBioisostereGeo_Yes->Synth_SulfAlt_StratTry Bioisosteres:- Triazole- OxadiazoleGeo_No->Alt_StratEvaluateEvaluate:1. Microsomal Stability2. Potency (IC50)Synth_Sulf->Evaluate

Caption: Strategic decision tree for initiating a sulfonamide scaffold hop during lead optimization.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[4][5][6] Chemical Reviews, 96(8), 3147–3176.[4][6] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.[7] Chemical Science, 10, 6368-6381. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.[8] Journal of Medicinal Chemistry, 54(10), 3451–3479.[8][9] Link

Benchmarking Molecular Docking Methodologies for COX-2 Selective Inhibitors: A Case Study on N-(4-ethylphenyl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors requires precise computational modeling to ensure drugs target the inflammatory pathway without triggering the gastrointestinal toxicity associated with COX-1 inhibition. This guide provides an objective, data-driven comparison of three leading molecular docking platforms—Schrödinger Glide , AutoDock Vina , and CCDC GOLD —using a novel sulfonamide derivative, N-(4-ethylphenyl)-4-fluorobenzenesulfonamide , as the primary test case. By establishing a self-validating experimental protocol, we evaluate how each software handles the complex hydrogen-bonding and desolvation penalties required for accurate pose prediction in the COX-2 active site.

The Mechanistic Rationale: Structural Basis of COX-2 Selectivity

To objectively evaluate docking software, we must first understand the biophysical environment the algorithms are attempting to simulate. COX-1 and COX-2 are structurally homologous, but a critical amino acid substitution dictates selectivity.

In COX-1, the presence of the bulky Ile523 restricts access to a secondary side pocket. In COX-2, the substitution to a smaller Val523 opens this hydrophilic side pocket, which is lined by Arg513 and His90[1]. This structural divergence is the foundation of modern coxib design[2].

Our test compound, N-(4-ethylphenyl)-4-fluorobenzenesulfonamide , is specifically engineered to exploit this topology:

  • Sulfonamide Core (-SO₂NH-): Designed to project into the Val523 side pocket, forming critical electrostatic and hydrogen-bonding interactions with the guanidinium group of Arg513 and the imidazole ring of His90[3].

  • 4-Fluorobenzene Ring: Acts as a highly lipophilic, electron-withdrawing anchor that occupies the hydrophobic cavity, potentially forming halogen bonds.

  • 4-Ethylphenyl Ring: Projects down the main cyclooxygenase catalytic channel, establishing

    
     stacking and hydrophobic interactions with Tyr385 and Ser530[1].
    

Platform Comparison: Glide vs. AutoDock Vina vs. GOLD

When evaluating N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, the choice of docking algorithm profoundly impacts the predicted binding affinity and pose accuracy. We compared three industry-standard alternatives:

  • Schrödinger Glide (eXtra Precision - XP): Glide utilizes a proprietary empirical scoring function heavily optimized for penalizing desolvation. Because the COX-2 side pocket requires the displacement of tightly bound water molecules for the sulfonamide to interact with Arg513, Glide's rigorous desolvation penalties make it exceptionally accurate for this class of compounds[4].

  • AutoDock Vina: An open-source platform utilizing a hybrid empirical and knowledge-based scoring function. Vina is highly efficient for rapid virtual screening[5]. However, it treats the receptor as entirely rigid by default and can sometimes underestimate the energetic cost of burying the highly polar sulfonamide group in a deep pocket without explicit water modeling[6].

  • CCDC GOLD (ChemPLP): GOLD employs a genetic algorithm that excels at exploring ligand flexibility. Crucially, GOLD allows for partial protein flexibility (e.g., rotating the Arg513 side chain), which is highly beneficial when docking bulky sulfonamide derivatives that induce slight conformational shifts in the COX-2 side pocket[4].

Quantitative Performance Data

The following table summarizes the benchmarking data for the three platforms. To ensure trustworthiness, the co-crystallized ligand Celecoxib was used as a baseline reference[7].

Docking PlatformScoring Function ArchitectureReference Celecoxib RMSD (Å)Test Compound ScoreComputational Time / LigandKey Strengths for Sulfonamide Inhibitors
Schrödinger Glide (XP) Empirical / ChemScore-based0.45-11.2 kcal/mol~45 secSuperior handling of highly polarized H-bond networks (Arg513)[8].
AutoDock Vina Empirical / Knowledge-based1.12-9.8 kcal/mol~5 secRapid screening; robust global search, but lacks explicit desolvation penalties[5].
CCDC GOLD (ChemPLP) Genetic Algorithm0.8588.4 (Fitness Score)~60 secExcellent for modeling partial side-chain flexibility (e.g., Arg513 rotation)[4].

Self-Validating Experimental Protocol

A computational protocol is only as reliable as its internal validation mechanisms. Do not simply dock a novel compound blindly; the system must prove it can recreate known biological reality. Below is the step-by-step, self-validating workflow used to generate the data above.

Step 1: Protein Preparation and Causality
  • Action: Retrieve the high-resolution (2.40 Å) crystal structure of COX-2 in complex with Celecoxib ()[9]. Remove all water molecules except those bridging the ligand to the protein.

  • Causality: Raw PDB files lack hydrogen atoms and contain ambiguous protonation states. You must explicitly protonate His90 (to the HIP state, if applicable in the microenvironment) and ensure the Arg513 guanidinium group is positively charged. Failing to assign these states correctly will prevent the software from recognizing the sulfonamide's hydrogen-bond acceptor/donor potential, leading to false-negative binding scores.

Step 2: Ligand Preparation
  • Action: Build the 3D structure of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide. Minimize the energy using the OPLS4 (or MMFF94) force field.

  • Causality: Sulfonamides can exist in different tautomeric or ionization states depending on the local pH. Generating the correct state at physiological pH (7.4) ensures the ligand is presented to the active site in its biologically active conformation.

Step 3: Grid Generation
  • Action: Center the docking grid box (

    
     Å) precisely on the coordinates of the Val523 alpha-carbon.
    
  • Causality: Centering on Val523 ensures the search algorithm explores both the primary hydrophobic channel (for the ethylphenyl ring) and the secondary selectivity pocket (for the sulfonamide group).

Step 4: Self-Validation via Redocking
  • Action: Extract the co-crystallized Celecoxib from 3LN1, randomize its conformation, and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This is the critical validation gate. If the algorithm cannot place Celecoxib back into its known binding pose with an RMSD of

    
     Å, the grid parameters, protonation states, or scoring function are flawed[4]. Only after passing this gate should you dock the test compound.
    

Workflow PDB Retrieve COX-2 Structure (PDB: 3LN1) Prep Protein Preparation (Protonate His90, Arg513) PDB->Prep Grid Grid Generation (Center on Val523) Prep->Grid Docking Docking Simulation (Glide, Vina, GOLD) Grid->Docking Val Self-Validation (Redock Celecoxib) Docking->Val Decision RMSD < 2.0 Å? Val->Decision Decision->Prep No (Refine Prep) Analyze Analyze Test Compound: N-(4-ethylphenyl)-4-fluoro... Decision->Analyze Yes (Validated)

Fig 1: Self-validating molecular docking workflow for COX-2 selective inhibitors.

Interaction Pathway Analysis

Upon successful validation, docking N-(4-ethylphenyl)-4-fluorobenzenesulfonamide reveals a highly specific interaction network that confirms its potential as a COX-2 selective inhibitor. The sulfonamide moiety successfully navigates past Val523 to anchor into the side pocket, while the aromatic rings stabilize the complex via hydrophobic packing.

Interaction Ligand N-(4-ethylphenyl)- 4-fluorobenzenesulfonamide Sub1 Sulfonamide Group (-SO2NH-) Ligand->Sub1 Sub2 4-Fluorobenzene Ring Ligand->Sub2 Sub3 4-Ethylphenyl Ring Ligand->Sub3 Res1 Arg513 / His90 (Selectivity Pocket) Sub1->Res1 Hydrogen Bonds Res2 Val523 / Leu352 (Hydrophobic Pocket) Sub2->Res2 Halogen/Hydrophobic Res3 Tyr385 / Ser530 (Catalytic Channel) Sub3->Res3 pi-pi / Hydrophobic

Fig 2: Pharmacophoric interaction network of the test compound within the COX-2 active site.

Conclusion & Best Practices

For drug development professionals evaluating novel sulfonamide-based COX-2 inhibitors like N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, no single software provides a perfect solution.

  • Use AutoDock Vina for the initial high-throughput screening of large combinatorial libraries due to its unmatched speed and robust global search capabilities[5].

  • Transition to Schrödinger Glide (XP) for late-stage lead optimization. Its sophisticated treatment of desolvation penalties and hydrogen-bond geometries provides the highest fidelity when analyzing interactions with the critical Arg513/His90 selectivity pocket[4].

  • Utilize CCDC GOLD when dealing with exceptionally bulky derivatives where induced-fit effects (side-chain flexibility) are suspected to play a role in binding[4].

Regardless of the platform chosen, strictly adhering to a self-validating protocol (redocking co-crystallized ligands to an RMSD


 Å) is non-negotiable for maintaining scientific integrity.

References

  • Shamsian S, Sokouti B, Dastmalchi S. "Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries." BioImpacts. 2024;14(2):29955. URL:[Link]

  • Wang JL, et al. "3LN1: Structure of celecoxib bound at the COX-2 active site." RCSB Protein Data Bank. 2010. URL:[Link]

  • Flores D, Jerves C. "Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking." Bionatura Journal. 2025;2(2):3. URL:[Link]

Sources

A Comparative Guide to the Metabolic Half-Life of Ethylphenyl vs. Methylphenyl Sulfonamides: Principles and Experimental Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The metabolic half-life (t½), the time it takes for the concentration of a drug to be reduced by half in the body, is a critical pharmacokinetic parameter that influences dosing frequency, therapeutic efficacy, and the potential for adverse effects.[1][2][3] Among the vast chemical space of pharmacologically active molecules, sulfonamides represent a versatile scaffold found in antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[4][5][6] A common structural motif in medicinal chemistry is the substituted phenyl ring, and subtle modifications to these substituents can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth comparison of the expected metabolic half-life of sulfonamides bearing an ethylphenyl group versus those with a methylphenyl group. As direct head-to-head experimental data for such a broad comparison is scarce, we will delve into the fundamental principles of drug metabolism, focusing on the enzymatic processes that govern the breakdown of these two common alkylphenyl moieties. We will explore how the subtle difference between a methyl and an ethyl group can lead to different metabolic pathways, thereby influencing the overall metabolic stability of the parent sulfonamide. Furthermore, this guide will provide detailed, field-proven experimental protocols for determining metabolic half-life, empowering researchers to generate their own comparative data.

The Engine of Drug Metabolism: Cytochrome P450 and Alkylbenzene Oxidation

The primary route of metabolism for a vast number of drugs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[7][8] These enzymes are responsible for approximately 70-80% of drug metabolism.[7] When considering alkyl-substituted phenyl rings, as in ethylphenyl and methylphenyl sulfonamides, CYP enzymes can catalyze oxidation at several positions. The primary sites of metabolic attack on alkylbenzenes are the alkyl side chain (benzylic and adjacent carbons) and the aromatic ring itself.[9][10]

The key difference in the metabolism of methylphenyl and ethylphenyl groups lies in the nature of the alkyl substituent.

  • Methylphenyl Group Metabolism: A methyl group attached to a phenyl ring is primarily metabolized via benzylic hydroxylation . CYP enzymes abstract a hydrogen atom from the methyl group, which then hydroxylates to form a hydroxymethyl metabolite. This primary alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to the corresponding aldehyde and then to a carboxylic acid. This series of oxidative steps generally increases the polarity of the molecule, facilitating its excretion and often leading to a shorter half-life.

  • Ethylphenyl Group Metabolism: An ethyl group offers more sites for oxidation. Like the methyl group, it can undergo benzylic hydroxylation (at the carbon attached to the ring) to form a secondary alcohol. However, it can also be oxidized at the terminal methyl group (ω-oxidation ) to form a primary alcohol. Furthermore, the ethyl group can undergo desaturation to form a vinyl group.[9] The formation of a secondary alcohol at the benzylic position is often a major metabolic pathway. This secondary alcohol can be further oxidized to a ketone.

The rate and preference for these metabolic pathways are influenced by the specific CYP isozyme involved and the overall steric and electronic properties of the drug molecule.[7] However, a fundamental principle is that the additional carbon in the ethyl group provides more opportunities for metabolic attack compared to the methyl group. This increased number of potential metabolic "handles" can, in some cases, lead to a more rapid overall clearance and thus a shorter metabolic half-life for ethylphenyl-substituted compounds compared to their methylphenyl counterparts, assuming all other factors are equal. This concept is a crucial consideration in medicinal chemistry when using bioisosteric replacements to fine-tune a drug's pharmacokinetic properties.[11][12][13]

Metabolic Pathways Overview

cluster_0 Methylphenyl Sulfonamide Metabolism cluster_1 Ethylphenyl Sulfonamide Metabolism Methylphenyl_Sulfonamide R-Ph-CH3 Hydroxymethyl_Metabolite R-Ph-CH2OH (Primary Alcohol) Methylphenyl_Sulfonamide->Hydroxymethyl_Metabolite CYP450 (Benzylic Hydroxylation) Aldehyde_Metabolite R-Ph-CHO Hydroxymethyl_Metabolite->Aldehyde_Metabolite ADH Carboxylic_Acid_Metabolite R-Ph-COOH Aldehyde_Metabolite->Carboxylic_Acid_Metabolite ALDH Ethylphenyl_Sulfonamide R-Ph-CH2CH3 Benzylic_Alcohol_Metabolite R-Ph-CH(OH)CH3 (Secondary Alcohol) Ethylphenyl_Sulfonamide->Benzylic_Alcohol_Metabolite CYP450 (Benzylic Hydroxylation) Terminal_Alcohol_Metabolite R-Ph-CH2CH2OH (Primary Alcohol) Ethylphenyl_Sulfonamide->Terminal_Alcohol_Metabolite CYP450 (ω-oxidation) Ketone_Metabolite R-Ph-C(=O)CH3 Benzylic_Alcohol_Metabolite->Ketone_Metabolite ADH

Caption: Comparative metabolic pathways of methylphenyl and ethylphenyl groups.

Expected Impact on Sulfonamide Half-Life

While the sulfonamide core itself can undergo metabolism, such as N-acetylation, the lipophilicity and the nature of the substituents on the phenyl ring play a significant role in determining the overall rate of metabolism.[14]

FeatureMethylphenyl SulfonamideEthylphenyl SulfonamideExpected Impact on Half-Life
Primary Metabolic Pathway Benzylic hydroxylation to a primary alcohol, followed by further oxidation.Benzylic hydroxylation to a secondary alcohol and/or terminal oxidation.The multiple oxidation sites on the ethyl group may lead to faster overall metabolism.
Rate of Oxidation Generally, benzylic methyl groups are good substrates for CYP enzymes.The additional methylene group can also be a site of oxidation, potentially increasing the rate of clearance.A higher rate of metabolism for the ethylphenyl analog would result in a shorter half-life.
Lipophilicity Generally slightly less lipophilic than the ethyl analog.Generally slightly more lipophilic than the methyl analog.Higher lipophilicity can sometimes lead to increased binding to metabolic enzymes, potentially increasing the rate of metabolism.

It is crucial to emphasize that these are general principles. The actual metabolic half-life will be highly dependent on the specific structure of the entire molecule, including the substitution pattern on the phenyl ring and the nature of the rest of the sulfonamide. For instance, steric hindrance around the alkyl group could impede enzymatic access and slow down metabolism. Therefore, direct experimental measurement is indispensable.

Experimental Protocols for Determining Metabolic Half-Life

To empirically compare the metabolic stability of ethylphenyl and methylphenyl sulfonamides, a combination of in vitro and in vivo studies is essential.[15]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[16][17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)[17]

  • Test compounds (ethylphenyl and methylphenyl sulfonamides)

  • Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam)[17]

  • NADPH regenerating system (cofactor for CYP enzymes)[16]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[17]

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation:

    • Thaw liver microsomes on ice.[17]

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), then dilute in buffer to the final desired concentration (typically 1-3 µM).[16][17]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5-10 minutes.[16][18]

    • Initiate the metabolic reaction by adding the test compound to the pre-warmed microsome solution.

    • Immediately start the reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16]

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the proteins.[17]

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k .[19]

cluster_workflow In Vitro Microsomal Stability Workflow A 1. Prepare Reagents (Microsomes, Compound, NADPH) B 2. Pre-warm Microsomes & Buffer (37°C) A->B C 3. Add Compound B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate at 37°C D->E F 6. Sample at Time Points (0, 5, 15, 30, 60 min) E->F G 7. Terminate Reaction (Cold Acetonitrile + IS) F->G H 8. Centrifuge & Collect Supernatant G->H I 9. LC-MS/MS Analysis H->I J 10. Calculate Half-Life (t½) I->J

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Pharmacokinetic (PK) Study in Rodents

This study determines the actual half-life of a drug in a living organism, accounting for absorption, distribution, metabolism, and excretion.[19][20][21]

Objective: To determine the in vivo plasma half-life of test compounds after administration to rodents (e.g., mice or rats).

Materials:

  • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)[21][22]

  • Test compounds formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intravenous injection).

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant).

  • Centrifuge for plasma separation.

  • LC-MS/MS system for bioanalysis.

Step-by-Step Protocol:

  • Dosing:

    • Acclimate animals to the housing conditions.

    • Administer the test compound to a group of animals at a specific dose and route. For half-life determination, intravenous (IV) administration is often preferred as it bypasses absorption complexities.

  • Blood Sampling:

    • At predetermined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from each animal.[19][23] The sampling schedule should be designed to capture the distribution and elimination phases.

    • Process the blood samples immediately to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time on a semi-logarithmic scale.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis.[19]

    • The terminal elimination half-life (t½) is calculated from the terminal elimination rate constant (λz), where t½ = 0.693 / λz .[1][19]

Conclusion

The choice between an ethylphenyl and a methylphenyl substituent on a sulfonamide scaffold can have significant implications for the drug's metabolic half-life. While general principles of xenobiotic metabolism suggest that the ethyl group offers more sites for oxidative attack by CYP enzymes, potentially leading to a shorter half-life, this is not a universal rule. The metabolic fate of a drug is a complex interplay of its physicochemical properties and its interaction with a suite of metabolic enzymes. Therefore, this guide provides not only the theoretical framework for comparing these two moieties but also the practical, detailed experimental protocols necessary to determine their metabolic stability empirically. By combining a strong foundational understanding with rigorous experimental validation, researchers can make more informed decisions in the design and optimization of sulfonamide-based drug candidates with desirable pharmacokinetic profiles.

References

  • Vertex AI Search. Sulfonamide metabolic pathways.
  • Merck Millipore. Metabolic Stability Assays.
  • Mercell. metabolic stability in liver microsomes.
  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Vertex AI Search. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • FDA. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Request PDF. Desaturation of alkylbenzenes by cytochrome P450 BM3 (CYP102A1).
  • Protocols.io. In-Vivo Mouse and Rat PK Bioanalysis.
  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies.
  • ResearchGate. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • YouTube. Structural Activity Relationship (SAR) of Sulfonamides. Available from: [Link]

  • Taylor & Francis Online. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study.
  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • JACS Au. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
  • EMA. Guideline on the investigation of drug interactions.
  • PubMed. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Available from: [Link]

  • Aurigene Pharmaceutical Services. In vivo Pharmacokinetic Studies | Dog and Rodent PK.
  • Study.com. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Available from: [Link]

  • PMC. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Available from: [Link]

  • PMC. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Available from: [Link]

  • Quora. What is the metabolic pathway of sulfonamide?. Available from: [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • PMC. Murine Pharmacokinetic Studies. Available from: [Link]

  • PMC. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Available from: [Link]

  • PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Available from: [Link]

  • Hypha Discovery Blogs. Bioisosteres that influence metabolism.
  • Cambridge MedChem Consulting. Bioisosteric Replacements.
  • American Journal of PharmTech Research. The Use of Bioisosterism in Drug Design and Molecular Modification.
  • ASM Journals. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Available from: [Link]

  • OMICS International. Half-life in Pharmacokinetics: Understanding Drug Elimination and Its Clinical Implications.
  • International Journal of Pharmacotherapy. clinical significance of half life of drugs.
  • Journal of Chemical Information and Modeling. The Quest for Bioisosteric Replacements.
  • ResearchGate. Measurement and Analysis of the Half-Life of Some Viable Anti-Malaria and Analgesic Drugs. Available from: [Link]

  • PubMed. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Available from: [Link]

  • SlidePlayer. Bioisosteres of Common Functional Groups. Available from: [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • NCBI Bookshelf. Elimination Half-Life of Drugs. Available from: [Link]

  • PubMed Central. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Available from: [Link]

  • SlideShare. Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. Available from: [Link]

  • Prime Scholars. Demystifying Elimination Half-Life in Pharmacology.
  • Optibrium. What's the importance of cytochrome P450 metabolism?.
  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]

  • PubMed. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows. Available from: [Link]

  • PMC. Distribution, lipophilicity and tissue half-life as key factors in sulphonamide clearance from porcine tissues. Available from: [Link]

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. Available from: [Link]

Sources

Safety Operating Guide

N-(4-ethylphenyl)-4-fluorobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Assessment & Chemical Identity

The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought.[1][2] However, with fluorinated sulfonamides like N-(4-ethylphenyl)-4-fluorobenzenesulfonamide , disposal is a chemical process in itself.[1][2]

This molecule contains three distinct functional moieties that dictate its waste lifecycle:

  • Fluorine Atom: Upon incineration, this generates Hydrogen Fluoride (HF) .[1][2] Standard municipal incinerators cannot handle high loads of HF without specific scrubbing technologies.[1] This classifies the waste strictly as Halogenated Organic .[1]

  • Sulfonamide Linkage: While chemically stable (unlike its precursor sulfonyl chlorides), sulfonamides are bioactive.[1][2] To prevent environmental accumulation and aquatic toxicity, high-temperature incineration is the only validated destruction method.[1][2]

  • Ethylphenyl Group: This lipophilic tail ensures the compound is water-insoluble .[1] Pouring this down the drain is not just illegal; it is physically impossible as it will precipitate in the P-trap, creating a long-term contamination source.[1][2]

Chemical Profile:

  • Class: Halogenated Sulfonamide[1]

  • Solubility: High in DMSO, DCM, Ethyl Acetate; Negligible in Water.[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Combustion yields HF/SOx.[1]

  • Waste Code (RCRA equivalent): Halogenated Organic Waste (often consolidated under F-listed solvents if dissolved, or toxic solids).[1][2]

Pre-Disposal Handling (The "In-Lab" Phase)

Before this container leaves your bench, you must stabilize the waste stream.[2]

A. Solid Waste (Pure Compound/Powder)

If you have expired or excess solid material:

  • Do NOT Solubilize: Keep it solid.[1] Dissolving it unnecessarily increases the volume of halogenated solvent waste, which is more expensive and hazardous to transport.[2]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid LDPE bags for long-term storage as fluorinated aromatics can sometimes leach or permeate thin plastics over time.[1]

  • Labeling: Explicitly mark as "Solid Waste - Halogenated Organic - Toxic." [1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is in solution (e.g., reaction filtrate):

  • Segregation: It must go into the Halogenated Solvent carboy.[1] Never mix with "Non-Halogenated" (like pure acetone/methanol) because the entire volume will then require expensive halogenated treatment.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides).[1][2] Sulfonamides can react violently with oxidizers, potentially rupturing the waste container.[2]

  • pH Check: If the waste solution is acidic (common if synthesized from sulfonyl chloride), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the main waste carboy to prevent off-gassing.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures chain-of-custody safety from your hood to the incinerator.[1]

Step 1: Waste Stream Characterization

Determine the state of your waste.

  • Scenario A (Solid): Pure compound, contaminated gloves, weighing boats.[1][2]

  • Scenario B (Liquid): Dissolved in DCM, Chloroform, or DMSO.[1][2]

Step 2: Packaging & Labeling[3]
  • Container: Screw-top glass or HDPE.[1]

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

  • The Label: Must list "N-(4-ethylphenyl)-4-fluorobenzenesulfonamide" fully.[1] Do not use abbreviations like "Sulfonamide derivative."

    • Critical Addition: Add a sticker or note: "Contains Fluorine - HF Generation on Combustion." This alerts the disposal facility to use an incinerator with alkaline scrubbers.[1]

Step 3: Transfer to Satellite Accumulation Area
  • Secondary Containment: Transport the sealed container in a Nalgene bucket or tub.

  • Log Entry: Record the volume/mass in your lab's waste log.[1]

Step 4: Final Destruction (Facility Level)
  • Method: High-temperature incineration (>1100°C) with secondary combustion chamber.[1]

  • Scrubbing: Flue gas must pass through wet alkaline scrubbers (NaOH/Ca(OH)₂) to neutralize the HF and SO₂ generated.[1]

Visualized Decision Matrix

The following logic flow guarantees the material ends up in the correct stream.

DisposalProtocol Start Waste Generation: N-(4-ethylphenyl)-4-fluorobenzenesulfonamide StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution/Filtrate ContainerSolid Container: Wide-mouth HDPE/Glass (Do NOT dissolve) SolidStream->ContainerSolid ContainerLiquid Container: Glass/HDPE Carboy (Compatible Solvents Only) LiquidStream->ContainerLiquid Segregation Segregate as: HALOGENATED ORGANIC Labeling Labeling Requirement: 'Contains Fluorine' 'Toxic/Irritant' Segregation->Labeling ContainerSolid->Segregation ContainerLiquid->Segregation Disposal Final Disposal: Incineration with HF Scrubbing Labeling->Disposal

Caption: Decision tree for segregating fluorinated sulfonamide waste. Note the convergence on "Halogenated Organic" classification regardless of physical state.

Emergency Contingencies & PPE Data

In the event of a spill during transfer, immediate action is required.[2] This compound is an irritant and potentially persistent.[1][3][4]

Personal Protective Equipment (PPE) Matrix

Protection TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Sulfonamides can permeate skin; Nitrile offers good resistance to organic solids.[1][2]
Respiratory N95 (Solids) or Half-mask w/ OV Cartridge (Liquids)Prevents inhalation of dust or solvent vapors.[1]
Eye Chemical Splash GogglesStandard protection against ocular irritation.[1][4]
Body Lab Coat (Buttoned) + Long PantsPrevents dermal contact.[1]

Spill Cleanup Protocol:

  • Isolate: Mark the area.[1][5]

  • Solid Spill: Do not sweep dry (creates dust).[1] Cover with wet paper towels or oil-dry (vermiculite), then scoop into a waste jar.[1][2]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1][6] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • U.S. EPA. Incineration of Halogenated Organic Compounds.[1] Technical Guidance for RCRA Permitting.[1] [Link]

Sources

A Researcher's Guide to the Safe Handling of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with N-(4-ethylphenyl)-4-fluorobenzenesulfonamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Profile and Risk Assessment

Based on analogous compounds, N-(4-ethylphenyl)-4-fluorobenzenesulfonamide should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Assumed to cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]

  • Potential for Genetic Defects: Some related sulfonamides are suspected of causing genetic defects, a risk that should be considered.[5]

A thorough risk assessment is the foundation of safe laboratory work. Before handling this compound, evaluate the specific quantities you will be using, the duration of exposure, and the potential for aerosolization.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. A multi-layered approach starting with engineering and administrative controls is crucial for minimizing exposure.

  • Ventilation: Always handle N-(4-ethylphenyl)-4-fluorobenzenesulfonamide within a certified chemical fume hood.[1] This not only minimizes inhalation exposure but also acts as a physical barrier against splashes.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. Restrict access to authorized personnel only.

  • Weighing Procedures: When weighing, use a ventilated balance enclosure or perform the task within the fume hood to contain any fine powder.[1]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

Personal Protective Equipment (PPE): A Detailed Protocol

The correct selection and use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling N-(4-ethylphenyl)-4-fluorobenzenesulfonamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles. A face shield is recommended for added protection.[1]Nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of at least 480 minutes.[8]A fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities.Not typically required if handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary.[6]
Running reactions and work-up Chemical splash goggles.Nitrile rubber gloves.[8]A fully buttoned lab coat.Not typically required if handled in a fume hood.
Handling solid compound Chemical splash goggles.Nitrile rubber gloves.[8]A fully buttoned lab coat.Not typically required if handled in a fume hood.

The Rationale Behind PPE Selection:

  • Eye Protection: Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat prevents incidental contact with the skin. For tasks with a higher risk of spills, a chemically resistant apron provides an additional barrier.

Step-by-Step Handling and Emergency Procedures

Standard Operating Procedure for Handling
  • Preparation: Before starting, ensure your fume hood is functioning correctly and you have all necessary PPE.

  • Weighing: Carefully weigh the required amount of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide in a ventilated enclosure or fume hood.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct the reaction in a closed system or within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash your hands thoroughly.

Emergency Response

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area PPE Don Appropriate PPE Contain Contain Spill (Avoid Dust) Collect Collect with Absorbent Material Dispose Dispose in Labeled Hazardous Waste Container Exposure Exposure Occurs Skin Skin Contact: Rinse with plenty of water for at least 15 minutes.[2][4] Eye Eye Contact: Rinse cautiously with water for several minutes.[2][4] Inhalation Inhalation: Move to fresh air.[2][4] Medical Seek Medical Attention

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage
  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Waste Classification: This compound and any contaminated materials should be treated as hazardous waste.[1]

  • Waste Segregation: Due to the presence of fluorine, dispose of this waste in a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[6] Do not discharge into drains or the environment.

References

  • Fisher Scientific. (2011, March 15).
  • Fisher Scientific. Safety Data Sheet: N-(4-Fluorophenyl)benzenesulfonamide.
  • TCI Chemicals. (2025, October 30).
  • Carl ROTH.
  • ECHEMI.
  • R&D Systems. (2025, July 31).
  • Benchchem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet: 4-Acetamidobenzenesulfonamide.
  • Benchchem. Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • TCI AMERICA. 4-Fluorobenzenesulfonamide 402-46-0.
  • Sigma-Aldrich.
  • Cole-Parmer. (2004, March 4).
  • Carl ROTH.
  • Carl ROTH. (2016, October 28).
  • Cayman Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-4-fluorobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.